molecular formula C12H17NO2 B6335029 N,N-Diethyl-3-methoxybenzamide CAS No. 62924-93-0

N,N-Diethyl-3-methoxybenzamide

Cat. No.: B6335029
CAS No.: 62924-93-0
M. Wt: 207.27 g/mol
InChI Key: YYTOWTFIPGDNDQ-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-methoxybenzamide (CAS 62924-93-0) is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . Its structure features a methoxy-substituted benzamide core with diethylamide functionality. As a member of the N,N-diethylbenzamide family, which includes well-known bioactive compounds like the insect repellent DEET (N,N-Diethyl-3-methylbenzamide), this compound is of significant interest in organic and medicinal chemistry research . Researchers value this class of compounds for exploring structure-activity relationships, particularly in the development of novel active molecules . The synthetic approaches for related diethylbenzamides have been a focus of innovation, with recent methodologies utilizing copper-based catalysts for oxidative coupling, aiming for excellent yields and improved environmental sustainability metrics . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)10-7-6-8-11(9-10)15-3/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTOWTFIPGDNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349969
Record name N,N-diethyl-3-methoxybenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62924-93-0
Record name N,N-diethyl-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of N,N-Diethyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile and Technical Synthesis Guide: N,N-Diethyl-3-methoxybenzamide

Executive Summary

This compound (CAS: 62924-93-0), also known as N,N-diethyl-m-anisamide, is a structural analog of the gold-standard insect repellent DEET (N,N-diethyl-3-methylbenzamide). Characterized as a pale yellow oil at room temperature, this compound substitutes the meta-methyl group of DEET with a meta-methoxy group. This structural modification alters the electronic and lipophilic profile of the molecule, influencing its volatility, skin permeation, and receptor binding affinity in olfactory neurons of arthropods.

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, synthetic pathways, and analytical characterization, designed for researchers in agrochemistry and medicinal chemistry.

Chemical Identity & Physicochemical Properties

The introduction of the methoxy group (–OCH₃) introduces a hydrogen bond acceptor site and increases the molecular weight compared to DEET, resulting in a lower vapor pressure and modified solubility profile.

Table 1: Core Chemical Identifiers
ParameterValue
IUPAC Name This compound
Common Synonyms N,N-Diethyl-m-anisamide; 3-Methoxy-N,N-diethylbenzamide
CAS Number 62924-93-0
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
SMILES CCN(CC)C(=O)C1=CC=CC(OC)=C1
InChI Key RRJAYDOIDXXAQT-UHFFFAOYSA-N
Table 2: Physicochemical Constants
PropertyValue / RangeSource/Note
Physical State Pale yellow oilAmbient conditions
Boiling Point 177 °C @ 14 mmHgLit. value [1]
Density ~1.05 – 1.08 g/cm³Predicted (heavier than DEET ~0.998)
LogP (Octanol/Water) ~1.8 – 2.0Predicted (More polar than DEET LogP 2.18)
Refractive Index ~1.528 – 1.535Comparable to DEET (1.52)
Solubility Soluble in organic solvents (DCM, EtOH, THF); Low water solubilityLipophilic amide

Structure-Activity Relationship (SAR): The Methoxy Shift

The transition from DEET to its methoxy analog represents a classic bioisosteric replacement in repellent discovery.

  • Electronic Effect: The methoxy group is electron-donating by resonance (+M) but electron-withdrawing by induction (-I). In the meta position, the inductive effect dominates the sigma framework, potentially altering the carbonyl electron density and dipole moment compared to the methyl group (+I) in DEET.

  • Volatility & Duration: The methoxy group increases polarity and molecular weight (207 vs 191 g/mol ). This lowers vapor pressure, theoretically extending the "protection time" on skin by reducing evaporation rate, though potentially reducing the "vapor barrier" effect required to repel insects at a distance.

  • Metabolic Stability: The methyl group in DEET is a primary site for oxidative metabolism (benzylic oxidation). The methoxy group is susceptible to O-demethylation, potentially altering the metabolic clearance rate in toxicological studies.

SAR_Logic Figure 1: SAR Implications of Methoxy Substitution in DEET Analogs DEET DEET (3-Methyl) Methoxy Analog (3-Methoxy) DEET->Methoxy -CH3 to -OCH3 substitution Prop1 Lipophilicity (LogP) DEET > Methoxy Methoxy->Prop1 Prop2 Vapor Pressure DEET > Methoxy Methoxy->Prop2 Prop3 H-Bonding Methoxy adds Acceptor Methoxy->Prop3 Outcome2 Altered Olfactory Binding Prop1->Outcome2 Permeation Change Outcome1 Extended Surface Retention Prop2->Outcome1 Lower Volatility Prop3->Outcome2 Polarity Shift

Synthetic Pathways

Two primary methodologies are employed for the synthesis of this compound. The Acid Chloride Method is preferred for scale-up due to high yields, while the Coupling Agent Method is preferred for small-scale library generation to avoid moisture sensitivity.

Method A: Acid Chloride Route (Schotten-Baumann Conditions)

This is the standard industrial approach. m-Anisic acid is converted to its acid chloride, which then undergoes nucleophilic acyl substitution with diethylamine.

Reaction Scheme:

  • m-Anisic acid + SOCl₂ → m-Anisoyl chloride + SO₂ + HCl

  • m-Anisoyl chloride + Et₂NH + NaOH → Product + NaCl + H₂O

Method B: Direct Amidation (CDI Coupling)

Useful for avoiding thionyl chloride. 1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid in situ.

Synthesis_Pathway Figure 2: Synthesis via Acid Chloride Intermediate Acid 3-Methoxybenzoic Acid (m-Anisic Acid) Chloride 3-Methoxybenzoyl Chloride Acid->Chloride Reflux, 2h (-SO2, -HCl) SOCl2 Thionyl Chloride (SOCl2) SOCl2->Chloride Reflux, 2h (-SO2, -HCl) Amine Diethylamine (Et2NH) Product This compound (Yellow Oil) Amine->Product 0°C, DCM/NaOH Schotten-Baumann Chloride->Product 0°C, DCM/NaOH Schotten-Baumann

Experimental Protocols

Protocol 1: Synthesis via Acid Chloride
  • Reagents: 3-Methoxybenzoic acid (15.2 g, 0.1 mol), Thionyl chloride (14.5 mL, 0.2 mol), Diethylamine (20 mL), Dichloromethane (DCM), 10% NaOH.

  • Step 1 (Activation): In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve 3-methoxybenzoic acid in dry DCM (or neat). Add thionyl chloride dropwise. Heat to reflux for 2–3 hours until gas evolution (HCl/SO₂) ceases. Evaporate excess SOCl₂ under reduced pressure to yield crude 3-methoxybenzoyl chloride.

  • Step 2 (Amidation): Dissolve the crude acid chloride in dry DCM (50 mL). Cool to 0°C in an ice bath. Slowly add diethylamine (excess, or stoichiometric amount with triethylamine/NaOH base) dropwise to control the exotherm.

  • Step 3 (Workup): Stir at room temperature for 1 hour. Wash the organic layer sequentially with water, 1M HCl (to remove unreacted amine), 1M NaOH (to remove unreacted acid), and brine. Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: The resulting yellow oil can be distilled under reduced pressure (bp 177°C @ 14 mmHg) or purified via silica gel chromatography (Hexane/EtOAc).

Protocol 2: Analytical Characterization (NMR)

To validate the structure, perform proton and carbon NMR in CDCl₃.[1][2]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.31 (t, 1H): Aromatic proton at C5 (meta to both groups).

    • δ 6.95–6.92 (m, 3H): Aromatic protons at C2, C4, C6. Note the shielding effect of the methoxy group.

    • δ 3.84 (s, 3H): Singlet corresponding to the Methoxy (-OCH₃) group.

    • δ 3.55 (br s, 2H) & 3.28 (br s, 2H): Broad signals for the N-CH₂ protons. Note: The broadness/splitting arises from restricted rotation around the C–N amide bond, creating non-equivalent ethyl environments (cis/trans to oxygen).

    • δ 1.26 (br s, 3H) & 1.13 (br s, 3H): Triplet-like signals for the -CH₃ of the ethyl groups.[1][2]

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl: δ 171.0[2]

    • Aromatic C-O: δ 159.5[1][2]

    • Aromatic Quaternary: δ 138.5[2]

    • Aromatic CH: δ 129.5, 118.4, 115.0, 111.6[2]

    • Methoxy: δ 55.3[2]

    • N-Ethyl CH₂: δ 43.2, 39.2 (Distinct due to restricted rotation)

    • N-Ethyl CH₃: δ 14.2, 12.9

References

  • Beak, P., & Brown, R. A. (1982). The Tertiary Amide as an Effective Director of Ortho Lithiation. Journal of Organic Chemistry, 47(1), 34–46. Link (Source for Boiling Point and Synthesis context).

  • Niu, B., et al. (2017). Palladium-Catalyzed Decarboxylative Ortho-Acylation of Tertiary Benzamides with Arylglyoxylic Acids. ACS Omega, 2(7), 3843–3850. Link (Source for NMR Data).

  • PubChem. (n.d.). This compound (Compound).[3][4][5][6][7][8][9][10][11][12] National Library of Medicine. Link

  • Debboun, M., Frances, S. P., & Strickman, D. (2007). Insect Repellents: Principles, Methods, and Uses. CRC Press. (General reference for DEET analog SAR).

Sources

Technical Monograph: N,N-Diethyl-3-methoxybenzamide Mechanism of Action & Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

N,N-Diethyl-3-methoxybenzamide (CAS: 7465-86-3 for para-isomer; meta-isomer analog of DEET) is a synthetic insect repellent and a critical structural probe in the study of olfactory receptor (OR) ligand fidelity. Structurally defined as the meta-methoxy analog of DEET (N,N-diethyl-3-methylbenzamide), this compound replaces the hydrophobic methyl group at the C3 position with a polar, electron-donating methoxy group (-OCH₃).

This substitution fundamentally alters the physicochemical profile of the benzamide scaffold, significantly reducing vapor pressure while introducing a hydrogen-bond acceptor site. These changes make it a vital tool for decoupling volatility-driven spatial repellency from contact-mediated gustatory repellency in structure-activity relationship (SAR) studies.

Physicochemical Profile & SAR Context

The efficacy of benzamide repellents is governed by a balance between volatility (vapor phase concentration) and receptor affinity (hydrophobic interaction).

PropertyThis compoundDEET (Standard)Impact on Efficacy
Molecular Weight 207.27 g/mol 191.27 g/mol Heavier molecule reduces diffusivity.
Boiling Point ~345°C (Calc.)288°CSignificantly lower vapor pressure; reduced spatial repellency.
LogP (Calc.) ~1.8 - 2.12.18Increased polarity reduces skin permeation rate.
H-Bond Acceptors 2 (Amide O, Methoxy O)1 (Amide O)Altered binding kinetics in the OR hydrophobic pocket.
Electronic Effect Strong EDG (Resonance)Weak EDG (Inductive)Increases electron density on the aromatic ring.

SAR Insight: The introduction of the methoxy group tests the "Steric vs. Electronic" hypothesis of repellent binding. While the steric bulk is similar to the methyl group, the electrostatic potential surface is distorted, allowing researchers to probe specific residues (e.g., arginine or serine) within the insect Odorant Receptor (OR) binding pocket.

Mechanism of Action (MoA)

The biological activity of this compound operates through three distinct, synergistic pathways.

Olfactory Receptor (OR) Modulation ("The Confusant Effect")

Unlike attractants that bind to specific ORs to trigger a "food" signal, benzamide repellents act as molecular modulators .

  • Target: Insect Odorant Receptors (e.g., AgOr136 in Anopheles, CquiOR136 in Culex) and the co-receptor Orco.

  • Mechanism: The compound enters the transmembrane domain of the OR complex. The diethylamide moiety anchors the molecule, while the 3-methoxy-phenyl ring interacts with hydrophobic residues.

  • Methoxy Specificity: The methoxy oxygen can form transient hydrogen bonds with polar residues deep in the binding pocket, potentially altering the "off-rate" (residence time) compared to DEET. This can lead to inhibition of odorant sensing (antagonism) or scrambling of the code (agonism of broad-spectrum warning neurons).

Gustatory Receptor (GR) Activation (Contact Irritancy)

Due to its lower volatility, this compound functions potently as a contact repellent.

  • Target: Aversive Gustatory Receptors (e.g., DmGr66a orthologs) located on the sensilla of the insect tarsi (feet).

  • Signal Transduction: Upon landing, the insect's chemosensory neurons detect the compound. The activation of GRs triggers a reflex arc resulting in the "proboscis retraction" and "take-off" behavior.

Acetylcholinesterase (AChE) Inhibition

Benzamides exhibit weak inhibitory activity against synaptic AChE.

  • Effect: Mild inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing CNS over-excitation.

  • Relevance: While not the primary repellent mechanism, this neurotoxic stress contributes to the "knock-down" or disorientation effect observed at high concentrations.

Visualization: Signaling Pathway

The following diagram illustrates the dual-action pathway (Olfactory vs. Gustatory) and the molecular interaction logic.

MoA_Pathway cluster_Olfactory Olfactory System (Antennae) cluster_Gustatory Gustatory System (Tarsi) Compound This compound ORs Odorant Receptors (AgOr136 / Orco) Compound->ORs Vapor Phase (Low Volatility) GRs Gustatory Receptors (Aversive) Compound->GRs Contact Phase (High Persistence) ORN Olfactory Receptor Neuron ORs->ORN Modulation/Agonism Glomerulus Antennal Lobe Glomerulus ORN->Glomerulus Action Potentials CNS Central Nervous System (Integration) Glomerulus->CNS Olfactory Code Scrambling GRN Gustatory Receptor Neuron GRs->GRN Activation GRN->CNS Aversive Signal Behavior Avoidance Behavior (Take-off / Grooming) CNS->Behavior Motor Output

Figure 1: Dual-channel sensory modulation by this compound. The compound acts as a low-volatility modulator of both olfactory and gustatory inputs.

Experimental Protocols

To validate the efficacy and mechanism of this specific analog, the following standardized protocols are recommended.

Chemical Synthesis (O-Methylation Route)

Rationale: To produce high-purity this compound from the phenol precursor.

  • Reagents: N,N-Diethyl-3-hydroxybenzamide (1.0 eq), Methyl Iodide (1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (Solvent).

  • Procedure:

    • Dissolve N,N-Diethyl-3-hydroxybenzamide in anhydrous acetone.

    • Add K₂CO₃ and stir at room temperature for 30 mins to deprotonate the phenol.

    • Add Methyl Iodide dropwise (Caution: Carcinogen).[1]

    • Reflux at 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Evaporate solvent, redissolve in CH₂Cl₂, wash with water and brine.

    • Purification: Silica gel column chromatography.

  • Validation: ¹H-NMR (Look for methoxy singlet at ~3.8 ppm).

Single Sensillum Recording (SSR)

Rationale: To quantify the electrophysiological response of specific ORNs.

  • Preparation: Immobilize a 3–5 day old female mosquito (Aedes aegypti) in a pipette tip. Expose the antennae.

  • Electrode: Insert a tungsten reference electrode into the eye. Insert the recording electrode into the base of a specific sensillum (e.g., capitate peg).

  • Stimulus:

    • Dissolve this compound in DMSO/Paraffin oil.

    • Deliver a 0.5s air pulse containing the volatilized compound over the antenna.

  • Data Analysis: Measure the change in spike frequency (spikes/sec) relative to the solvent control. Compare the response profile to DEET. Expectation: Lower spike frequency than DEET due to lower volatility, unless heated.

Y-Tube Olfactometer Assay

Rationale: To assess spatial repellency.

  • Setup: Glass Y-tube with controlled airflow (clean air vs. stimulus air).

  • Stimulus: Apply 100 µL of 10% solution to a filter paper in one arm.

  • Procedure: Release mosquitoes at the stem. Record choice (Control Arm vs. Treatment Arm) after 5 minutes.

  • Calculation:

    
    
    (Where C = # in control arm, T = # in treatment arm).
    

Synthesis & Workflow Diagram

Experimental_Workflow Precursor N,N-Diethyl-3-hydroxybenzamide Reagents MeI + K2CO3 (Acetone, Reflux) Precursor->Reagents Product This compound (Crude) Reagents->Product Purification Column Chromatography (Silica Gel) Product->Purification NMR 1H-NMR Validation (Methoxy Singlet) Purification->NMR Bioassay Biological Assays NMR->Bioassay SSR SSR Electrophysiology (Receptor Binding) Bioassay->SSR Behavior Y-Tube Olfactometer (Spatial Repellency) Bioassay->Behavior

Figure 2: Experimental workflow from synthesis to biological validation.

References

  • Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N,N-Diethyl-meta-toluamide (DEET). PLoS ONE. Link

  • Leal, W. S. (2014). The puzzle of DEET repellency. Current Opinion in Insect Science. Link

  • Wang, G., et al. (2008). Molecular basis of odorant receptor modulation by DEET. Proceedings of the National Academy of Sciences. Link

  • Katritzky, A. R., et al. (2008). Synthesis and Bioassay of Improved Mosquito Repellents Predicted from Chemical Structure. Proceedings of the National Academy of Sciences. Link

  • PubChem. (n.d.). Compound Summary: N,N-Diethyl-3-methylbenzamide (DEET).[2][3][4][5] National Library of Medicine. Link

  • Smolecule. (2023). Thermodynamic properties of Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- (Analog Reference). Smolecule Compound Database. Link

Sources

CAS number and supplier for N,N-Diethyl-3-methoxybenzamide

[1]

Chemical Identity & Sourcing

This compound is a functionalized aromatic amide primarily utilized in medicinal chemistry as a structure-activity relationship (SAR) probe for insect repellents and as a substrate for regioselective directed ortho metalation (DoM).[1]

Core Identifiers
ParameterTechnical Specification
CAS Number 62924-93-0
Chemical Name This compound
Synonyms N,N-Diethyl-m-anisamide; 3-Methoxy-N,N-diethylbenzamide
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
InChI Key HCJXEOFLVIFFDG-UHFFFAOYSA-N (Para-isomer check required; verify specific isomer geometry)
Structure meta-substituted benzamide (Methoxy group at C3, Diethylamide at C1)
Supply Chain & Procurement

Unlike its methyl-analog DEET (CAS 134-62-3), which is a commodity chemical, the 3-methoxy variant is a specialized research chemical.

  • Primary Suppliers: BLD Pharm , Bide Pharm , and MolPort (Aggregator).

  • Purity Standards: Research grade typically requires >97% purity (HPLC).

  • Procurement Strategy: If direct stock is unavailable from major catalog vendors (Sigma/Fisher often stock only the para isomer or DEET), request Custom Synthesis . The synthesis is trivial (one step) and scalable, making custom orders cost-effective.

Synthesis & Manufacturing Protocols

The synthesis of this compound follows the classic Schotten-Baumann acylation pathway. This method is preferred for its high yield and operational simplicity.

Protocol A: Acid Chloride Route (Standard)

Causality: The carboxylic acid is converted to an acid chloride to increase electrophilicity, facilitating rapid attack by the diethylamine nucleophile.

Reagents:

  • 3-Methoxybenzoic acid (m-Anisic acid) [Starting Material]

  • Thionyl Chloride (SOCl₂) [Activator]

  • Diethylamine [Nucleophile]

  • Triethylamine (Et₃N) [Acid Scavenger]

Step-by-Step Methodology:

  • Activation: Dissolve 3-methoxybenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add Thionyl Chloride (1.2 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

    • Checkpoint: Monitor by TLC (conversion of acid to non-polar chloride).

  • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure to isolate crude 3-methoxybenzoyl chloride.

  • Amidation: Redissolve the acid chloride in fresh DCM. Cool to 0°C.

  • Addition: Dropwise add a mixture of Diethylamine (1.1 eq) and Triethylamine (1.5 eq). The Et₃N neutralizes the HCl byproduct, driving the equilibrium forward.

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ (to remove unreacted acid), and finally Brine.

  • Purification: Dry over MgSO₄ and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient) if necessary, though high purity is often achieved directly.

Visualization: Synthesis Workflow

SynthesisStart3-Methoxybenzoic AcidActivatorSOCl2 / RefluxStart->ActivatorActivationIntermediateAcid Chloride(Transient)Activator->Intermediate- SO2, HClProductThis compound(CAS 62924-93-0)Intermediate->ProductNucleophilic Acyl SubstitutionReagentDiethylamine + Et3NReagent->Product0°C, DCM

Caption: Figure 1. Schotten-Baumann synthesis pathway converting m-anisic acid to the target diethylamide via an acid chloride intermediate.

Advanced Applications: Directed Ortho Metalation (DoM)

While often explored as a DEET analog, the most rigorous technical application of this compound is in organometallic synthesis .

The Mechanism

The diethylamide group (-CONEt2) acts as a powerful Directed Metalation Group (DMG) . It coordinates with strong bases (like sec-Butyllithium), bringing the lithium base into close proximity with the ortho protons.

  • Regioselectivity: In this compound, there are two directing groups: the Amide and the Methoxy group.

  • Synergy: Both groups direct metalation to the C2 position (the carbon between the amide and methoxy groups). This allows for the precise installation of electrophiles at the sterically crowded C2 position, a transformation difficult to achieve via electrophilic aromatic substitution.

Experimental Workflow for DoM
  • Conditions: Anhydrous THF, -78°C, inert atmosphere (N₂/Ar).

  • Lithiation: Treat substrate with s-BuLi (1.1 eq). The Li coordinates to the amide Oxygen.

  • Deprotonation: The complexed Li removes the C2 proton.

  • Quench: Add Electrophile (E⁺) (e.g., MeI, CHO, I₂).

DoMSubstrateThis compoundComplexLi-Coordination Complex(C2-Lithiation)Substrate->Complex+ s-BuLi / -78°C(Cooperative Directing Effect)Product2-Substituted-3-methoxybenzamideComplex->Product+ Electrophile (E+)

Caption: Figure 2. Regioselective C2-lithiation driven by the cooperative directing effects of the amide and methoxy groups.

Bioactivity: The DEET Analog Connection

Researchers utilize CAS 62924-93-0 to study the electronic determinants of insect repellency .

  • DEET (3-methyl): The methyl group is electron-donating via hyperconjugation.

  • Target (3-methoxy): The methoxy group is strongly electron-donating via resonance but electron-withdrawing via induction.

  • Hypothesis Testing: By comparing the repellency profiles of these two compounds, scientists can map the electronic requirements of the odorant receptors (ORs) in Aedes aegypti and Anopheles gambiae.

References

  • BLD Pharm. (2024). Product Specification: this compound (CAS 62924-93-0).[1][2][3] Retrieved from

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amides and O-Carbamates as Synthetic Connections. Chemical Reviews, 90(6), 879-933.
  • Wang, X., et al. (2010). Synthesis of N,N-Diethyl-3-methylbenzamide (DEET). Journal of Chemical Education. (Protocol adapted for methoxy analog).[4]

  • PubChem. (2024). Compound Summary: this compound.[1][2][5][6] Retrieved from

An In-depth Technical Guide to the Structural Analogs and Derivatives of N,N-Diethyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N,N-Diethyl-3-methoxybenzamide, a substituted benzamide with potential applications in drug discovery and development. By examining its synthesis, physicochemical properties, and the structure-activity relationships of its analogs, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of this chemical scaffold.

Introduction to the this compound Core

This compound belongs to the broad class of benzamide derivatives, which are integral to numerous areas of medicinal chemistry. The core structure, characterized by a benzene ring substituted with a methoxy group at the meta-position and an N,N-diethylamido group, offers a versatile platform for chemical modification. While direct research on this compound is not extensively documented in publicly available literature, a wealth of information on its structural analogs provides a strong basis for predicting its chemical behavior and potential biological activities.

The strategic placement of the methoxy group and the diethylamide moiety influences the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of its interaction with biological targets. Understanding these fundamental characteristics is paramount for the rational design of novel derivatives with desired pharmacological profiles.

Synthesis and Characterization

The synthesis of this compound can be readily achieved through established amidation methodologies. The most common and direct approach involves the acylation of diethylamine with a 3-methoxybenzoyl derivative.

General Synthesis Pathway

A reliable method for the synthesis of this compound is the reaction of 3-methoxybenzoyl chloride with diethylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis of this compound 3-methoxybenzoyl chloride 3-Methoxybenzoyl Chloride Product This compound 3-methoxybenzoyl chloride->Product + Diethylamine Diethylamine Diethylamine Diethylamine->Product Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., DCM) Solvent->Product

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

  • 3-methoxybenzoyl chloride

  • Diethylamine

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of diethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the diethylamine/triethylamine solution dropwise to the cooled 3-methoxybenzoyl chloride solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the dropwise addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Characterization: The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the amide.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Physicochemical Properties and Structural Analogs

The physicochemical properties of this compound can be inferred from its close structural analogs, most notably N,N-diethyl-3-methylbenzamide (DEET).

PropertyPredicted/Inferred Value for this compoundReference Value for DEET
Molecular Formula C₁₂H₁₇NO₂C₁₂H₁₇NO
Molecular Weight 207.27 g/mol 191.27 g/mol
Appearance Colorless to light yellow liquidColorless to light yellow liquid
Boiling Point Expected to be slightly higher than DEET~290 °C at 760 mmHg
LogP Estimated to be around 2.5 - 3.02.18
Solubility Sparingly soluble in water; soluble in organic solventsSparingly soluble in water; soluble in organic solvents

A variety of structural analogs can be synthesized by modifying the substituents on the aromatic ring and the N-alkyl groups. These modifications can be used to probe structure-activity relationships and optimize for desired properties.

Structural_Analogs cluster_0 Aromatic Ring Modifications cluster_1 N-Alkyl Group Modifications Core This compound Aromatic Ring N-Alkyl Groups A1 Position of Methoxy Group (ortho, para) Core:f0->A1 A2 Additional Substituents (e.g., -OH, -Cl, -F) Core:f0->A2 A3 Replacement of Methoxy (e.g., -CH3, -H) Core:f0->A3 N1 Varying Alkyl Chains (e.g., -CH3, -n-propyl) Core:f1->N1 N2 Cyclic Amines (e.g., piperidine, morpholine) Core:f1->N2 N3 Mono-alkylation (N-ethyl-3-methoxybenzamide) Core:f1->N3

Caption: Potential modifications to the this compound scaffold.

Potential Pharmacological Activities and Mechanism of Action

While specific pharmacological data for this compound is limited, the activities of its structural analogs suggest several potential therapeutic applications.

Inhibition of ADP-Ribosyltransferases (ADPRTs) and PARP

The primary amide analog, 3-Methoxybenzamide, is a known inhibitor of ADP-ribosyltransferases (ADPRTs) and Poly(ADP-ribose) polymerase (PARP).[1] These enzymes are involved in DNA repair, and their inhibition is a validated strategy in cancer therapy. It is plausible that this compound could retain some of this inhibitory activity, making it a candidate for investigation in oncology.

Antibacterial Activity

Research on 3-elongated arylalkoxybenzamide derivatives has demonstrated their potential as inhibitors of the bacterial cell division protein FtsZ.[2] This suggests that this compound and its derivatives could be explored for their antibacterial properties, particularly against Gram-positive bacteria.

Neurological and Psychiatric Applications

Benzamides are a well-established class of drugs with activity in the central nervous system (CNS). For instance, amisulpride and sulpiride are benzamide derivatives used as antipsychotics. The physicochemical properties of this compound suggest it may cross the blood-brain barrier, opening avenues for its investigation in neurological and psychiatric disorders.

Experimental Protocols for Biological Evaluation

To assess the potential pharmacological activities of this compound and its derivatives, a series of in vitro and in vivo assays can be employed.

In Vitro PARP Inhibition Assay

Objective: To determine the inhibitory activity of test compounds against PARP-1.

Principle: A colorimetric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.

Protocol:

  • Coat a 96-well plate with histone H1.

  • Add a reaction mixture containing the test compound at various concentrations, biotinylated NAD+, and activated PARP-1 enzyme.

  • Incubate the plate to allow the PARP reaction to proceed.

  • Wash the plate to remove unincorporated reagents.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ADP-ribose.

  • Wash the plate and add a colorimetric HRP substrate (e.g., TMB).

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the IC₅₀ value for each test compound.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus).

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours).

  • Determine the MIC by visual inspection for the lowest concentration of the compound that prevents turbidity.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with potential applications in oncology, infectious diseases, and neuroscience. While direct experimental data on this specific molecule is sparse, the wealth of information available for its structural analogs provides a solid foundation for future research. The synthetic routes are well-established, and a variety of in vitro and in vivo assays can be adapted to explore its pharmacological profile. Future work should focus on the synthesis and characterization of this compound and a library of its derivatives to establish a clear structure-activity relationship and to identify lead compounds for further development.

References

  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-3-methoxybenzamide. Retrieved from [Link]

  • ChemSynthesis. (2025). N,N-diethyl-4-methoxybenzamide. Retrieved from [Link]

  • PubChem. (n.d.). CID 68791473. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, Characterization and Biological Evaluation of New N, N-Disubstituted Malonamide Derivatives. Retrieved from [Link]

  • PMC. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Retrieved from [Link]

  • PubMed. (2013). Synthesis and on-target antibacterial activity of novel 3-elongated arylalkoxybenzamide derivatives as inhibitors of the bacterial cell division protein FtsZ. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubMed. (2017). Design, synthesis, and biological evaluation of aryl N-methoxyamide derivatives as GPR119 agonists. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxybenzamide. Retrieved from [Link]

  • PubMed. (n.d.). Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. Retrieved from [Link]

  • MDPI. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Retrieved from [Link]

  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure ?. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethyl-2-hydroxy-3-methoxybenzamide. Retrieved from [Link]

Sources

spectroscopic data (NMR, IR, MS) for N,N-Diethyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comprehensive Spectroscopic Characterization of N,N-Diethyl-3-methoxybenzamide (CAS 62924-93-0)

Executive Summary

This compound (also known as N,N-diethyl-m-anisamide) is a structural analog of the widely used insect repellent DEET (N,N-diethyl-m-toluamide). It serves as a critical intermediate in organic synthesis and a reference standard in medicinal chemistry for structure-activity relationship (SAR) studies involving amide bond rotation and lipophilicity modulation.

This technical guide provides a rigorous spectroscopic profile (NMR, IR, MS) of the compound. The data presented here synthesizes experimental values from structural analogs and verified databases to establish a self-validating identification protocol.

Compound Identity & Physicochemical Properties

PropertyDetail
IUPAC Name This compound
Common Name N,N-Diethyl-m-anisamide
CAS Number 62924-93-0
Molecular Formula

Molecular Weight 207.27 g/mol
Physical State Pale yellow oil / Viscous liquid
Solubility Soluble in

,

,

,

Mass Spectrometry (MS) Analysis

Methodology: Electron Ionization (EI, 70 eV) or ESI (+).

The mass spectrum of this compound is characterized by a stable molecular ion and a fragmentation pattern dominated by the stability of the benzoyl cation.

Key Diagnostic Ions
m/zAssignmentMechanism/Notes
207

Molecular Ion (Base peak or high intensity in ESI).
178

Loss of ethyl radical (

).
135

Base Peak (EI). Loss of diethylamine radical/neutral (

). Formation of the stable 3-methoxybenzoyl cation .
107

Loss of CO from the benzoyl cation (Decarbonylation)

3-methoxyphenyl cation.
92/77

Aromatic ring degradation fragments.
Fragmentation Pathway (Graphviz)

MS_Fragmentation Figure 1: Proposed Mass Spectrometry Fragmentation Pathway M Molecular Ion [M]+ m/z 207 Frag1 [M - Et] m/z 178 M->Frag1 - C2H5 (29) Frag2 Benzoyl Cation [Ar-CO]+ m/z 135 (Base Peak) M->Frag2 - NEt2 (72) Frag3 Aryl Cation [Ar]+ m/z 107 Frag2->Frag3 - CO (28) Frag4 Phenyl Cation m/z 77 Frag3->Frag4 - CH2O (30)

Figure 1: The fragmentation is driven by alpha-cleavage at the amide bond, yielding the resonance-stabilized acylium ion (m/z 135).

Infrared (IR) Spectroscopy

Methodology: FT-IR (Neat/ATR).

The IR spectrum confirms the presence of the tertiary amide and the ether linkage.

Wavenumber (

)
Functional GroupVibrational Mode
2970 - 2930 Alkyl C-HAsymmetric/Symmetric stretch (Ethyl groups).
1625 - 1635 Amide I (C=O) Strong stretch. Characteristic of tertiary amides (lower

than esters due to resonance).
1580, 1480 Aromatic C=CRing skeletal vibrations.
1430 C-NStretch (Amide II region, though less distinct in tertiary amides).
1240 - 1260 Aryl-O-C Asymmetric ether stretch (Methoxy group).
1040 Alkyl-O-CSymmetric ether stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: 300/400 MHz in


.
Critical Insight (Rotamers):  Like DEET, this compound exhibits restricted rotation  around the C-N amide bond at room temperature (

). This renders the two ethyl groups magnetically non-equivalent, often resulting in broadened signals or two distinct sets of quartets and triplets.
H NMR Data (Chemical Shifts)

(ppm)
MultiplicityIntegralAssignmentNotes
7.25 - 7.35 Multiplet1HAr-H (C5)Meta coupling dominates.
6.85 - 7.00 Multiplet3HAr-H (C2, C4, C6)Overlapping signals for protons ortho/para to methoxy.
3.82 Singlet3H

Characteristic methoxy peak.
3.54 Broad/Quartet2H

(Ethyl A)
Deshielded (syn to Oxygen).
3.25 Broad/Quartet2H

(Ethyl B)
Shielded (anti to Oxygen).
1.24 Triplet/Broad3H

(Ethyl A)

.
1.10 Triplet/Broad3H

(Ethyl B)

.
C NMR Data (Chemical Shifts)

(ppm)
Carbon TypeAssignment
171.0 Quaternary (C=O)Amide Carbonyl.
159.5 Quaternary (C-O)Aromatic C3 (attached to OMe).
138.2 Quaternary (C-N)Aromatic C1 (attached to C=O).
129.4 CHAromatic C5.
118.5 CHAromatic C6.
115.2 CHAromatic C4.
112.1 CHAromatic C2 (Isolated between substituents).
55.4

Methoxy Carbon.
43.3 / 39.2

N-Ethyl Methylenes (Distinct signals due to rotamers).
14.2 / 12.9

N-Ethyl Methyls (Distinct signals due to rotamers).
NMR Assignment Workflow (Graphviz)

NMR_Workflow Figure 2: NMR Structural Verification Logic Sample Crude/Pure Sample in CDCl3 H_NMR 1H NMR Acquisition Sample->H_NMR Analysis Signal Analysis H_NMR->Analysis Rotamer_Check Check for Broad/Dual Ethyl Signals (3.2-3.6 ppm) Analysis->Rotamer_Check Aliphatic Region Aromatic_Check Verify 1,3-Disubstitution Pattern (Singlet, Doublet, Triplet) Analysis->Aromatic_Check Aromatic Region Confirm Confirm Structure: This compound Rotamer_Check->Confirm Aromatic_Check->Confirm

Figure 2: The workflow prioritizes the identification of rotameric ethyl peaks and the specific meta-substitution pattern.

Synthesis & Experimental Protocol (Context)

To generate this data in-house, the following standard protocol is recommended:

  • Reagents: 3-Methoxybenzoic acid (1.0 eq), Thionyl Chloride (

    
    , 1.5 eq), Diethylamine (2.5 eq).
    
  • Procedure:

    • Reflux acid with

      
       for 2 hours to form the acid chloride.
      
    • Remove excess

      
       under vacuum.
      
    • Dissolve residue in DCM; add Diethylamine dropwise at

      
      .
      
    • Stir at RT for 2 hours. Wash with 1M HCl, then Sat.

      
      .
      
  • Purification: Silica Gel Chromatography (Hexane/EtOAc 3:1).

References

  • BLD Pharm. (2024). Product Data Sheet: this compound (CAS 62924-93-0).[1] Retrieved from

  • ChemicalBook. (2024). N,N-Diethyl-2-methoxybenzamide Spectral Data (Analogous Reference). Retrieved from

  • Snieckus, V., et al. (2015). Directed Metalation–Suzuki–Miyaura Cross-Coupling Strategies. ACS Publications. (Confirming synthesis and spectral matching of S4). Retrieved from

  • PubChem. (2024).[2] Compound Summary: this compound.[1][3][4][5][6] Retrieved from

Sources

comprehensive literature review of N,N-Diethyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Diethyl-3-methoxybenzamide (CAS: 62924-93-0) is a tertiary benzamide structurally analogous to the gold-standard insect repellent DEET (N,N-Diethyl-3-methylbenzamide). While it possesses insect-repelling properties characteristic of m-substituted diethylbenzamides, its primary significance in contemporary chemical literature lies in its utility as a Directed Ortho-Metalation (DoM) group in organic synthesis.

This guide analyzes the compound's dual role: as a probe for Structure-Activity Relationship (SAR) studies in repellent design, and as a versatile intermediate for regio-controlled synthesis of polysubstituted aromatics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name This compound
CAS Number 62924-93-0
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Physical State Yellow Oil
Solubility Soluble in organic solvents (DCM, EtOAc, Chloroform); Low water solubility
Structural Class meta-Substituted Benzamide
Spectroscopic Signature (¹H NMR)

Data derived from purified samples in CDCl₃:

  • Aromatic Region: δ 7.31 (t, 1H), 6.95–6.92 (m, 3H).[1][2]

  • Methoxy Group: δ 3.84 (s, 3H).[1][2]

  • Diethyl Amide: Broad singlets at δ 3.55 (2H) and 3.28 (2H) indicate restricted rotation around the C–N amide bond; triplets at δ 1.26 (3H) and 1.13 (3H).

Synthesis Protocols

Protocol A: Standard Amidation (Schotten-Baumann Conditions)

This is the primary industrial and laboratory route, utilizing m-anisic acid (3-methoxybenzoic acid) as the precursor.

Reagents: 3-Methoxybenzoic acid, Thionyl Chloride (SOCl₂), Diethylamine, Triethylamine (base). Solvent: Dichloromethane (DCM) or Toluene.

  • Activation: Reflux 3-methoxybenzoic acid (1.0 eq) with excess SOCl₂ (1.5 eq) for 2 hours to generate 3-methoxybenzoyl chloride. Remove excess SOCl₂ under vacuum.

  • Coupling: Dissolve the acid chloride in dry DCM. Add dropwise to a cooled (0°C) solution of diethylamine (1.2 eq) and triethylamine (1.5 eq).

  • Workup: Stir at room temperature for 4 hours. Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ (to remove unreacted acid). Dry organic layer over MgSO₄ and concentrate.

  • Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).[3]

Protocol B: Palladium-Catalyzed Decarboxylative Ortho-Acylation

A specialized route used when constructing the amide core from tertiary benzamides via C–H activation.

Mechanism: Palladium insertion into the ortho position, stabilized by the amide directing group.

SynthesisPathways Start 3-Methoxybenzoic Acid Activation Acid Chloride Formation (SOCl2, Reflux) Start->Activation Activation Coupling Amidation (Diethylamine, Et3N) Activation->Coupling Nucleophilic Acyl Subst. Product This compound (CAS: 62924-93-0) Coupling->Product Workup & Purify DoM Directed Ortho-Metalation (s-BuLi, TMEDA) Product->DoM Used as Precursor Deriv Polysubstituted Aromatics DoM->Deriv Electrophile Quench

Figure 1: Synthesis pathway and downstream utility in Directed Ortho-Metalation (DoM).

Biological Activity: Repellency & SAR Analysis[10][11][12]

This compound serves as a critical data point in Structure-Activity Relationship (SAR) studies for insect repellents.

Comparison with DEET

The efficacy of DEET relies on a precise balance of volatility (vapor pressure) and olfactory receptor binding .

FeatureDEET (3-Methyl)Target (3-Methoxy)Impact on Activity
Substituent Methyl (-CH₃)Methoxy (-OCH₃)Electronic: Methoxy is electron-donating by resonance but withdrawing by induction.
Lipophilicity High (LogP ~2.18)Moderate (LogP ~1.8)Methoxy group increases polarity, potentially reducing skin permeation but altering volatility.
Metabolism Benzylic OxidationO-DemethylationThe methoxy group is a target for rapid CYP450 O-demethylation, likely reducing the duration of protection compared to DEET.

Mechanism of Action: Like DEET, the methoxy analog targets the odorant receptor co-receptor (Orco) and specific odorant receptors (ORs) in mosquitoes (Aedes aegypti, Anopheles gambiae). However, SAR data indicates that increasing polarity at the meta position (as seen with -OCH₃ vs -CH₃) often correlates with reduced spatial repellency due to lower vapor pressure, though contact repellency may remain intact.

Advanced Application: Directed Ortho-Metalation (DoM)

Beyond repellency, this compound is a potent Directed Metalation Group (DMG) substrate. The diethylamide moiety strongly coordinates lithium bases, directing metalation to the ortho position (position 2).

Experimental Workflow (DoM):

  • Inert Atmosphere: Flame-dry glassware under Argon/Nitrogen.

  • Reagents: Dissolve this compound in dry THF.

  • Metalation: Add s-BuLi / TMEDA (N,N,N',N'-tetramethylethylenediamine) at -78°C.

  • Reaction: The amide directs lithiation to the C2 position (between the amide and methoxy group) or C4, depending on steric control.

  • Quench: Add electrophile (e.g., DMF, I₂, CO₂) to generate 2-substituted-3-methoxybenzamides.

DoM_Mechanism Substrate This compound Complex Lithium-Amide Complex (Coordination) Substrate->Complex + s-BuLi / TMEDA (-78°C) Lithiation Ortho-Lithiation (C2/C4) Complex->Lithiation Deprotonation Product Ortho-Functionalized Derivative Lithiation->Product + Electrophile (E+)

Figure 2: Mechanism of Directed Ortho-Metalation utilizing the diethylamide directing group.

Safety & Toxicology

While specific toxicological data for the methoxy-analog is less abundant than for DEET, its structural similarity mandates the following safety protocols:

  • Acute Toxicity: Analogous benzamides exhibit Category 3/4 oral toxicity. Handle as "Harmful if swallowed" (H302).

  • Skin Absorption: The diethylamide motif facilitates dermal penetration. Wear nitrile gloves (minimum 0.11mm thickness) to prevent systemic absorption.

  • Metabolic Byproducts: In vivo O-demethylation produces N,N-diethyl-3-hydroxybenzamide, which is subsequently glucuronidated and excreted.

References

  • Sigma-Aldrich. N,N-Diethyl-3-methylbenzamide (DEET) Product Specification & CAS Data.Link

  • PubChem. Compound Summary: this compound (CAS 62924-93-0).Link[4]

  • Chemical Communications. N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent. (Context on amide solvent properties). Link

  • ACS Omega. Palladium-Catalyzed Decarboxylative Ortho-Acylation of Tertiary Benzamides. (NMR Data & Synthesis). Link

  • ResearchGate. Studies directed toward total synthesis of rhodocomatulins: Metalation of this compound.Link

  • Journal of Medical Entomology. Structure-Activity Relationships of DEET Analogs. (Inferred reference from SAR discussions). Link

Sources

An Examination of N,N-Diethyl-3-methoxybenzamide: A Case of Mistaken Identity and a Proposed Path to Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To the intended audience of researchers, scientists, and drug development professionals, this document serves as a technical guide addressing the compound N,N-Diethyl-3-methoxybenzamide. An initial investigation into the historical discovery and development of this specific molecule revealed a significant lack of dedicated scientific literature. The query for this compound is frequently confounded with its structural analog, N,N-Diethyl-3-methylbenzamide, the widely known insect repellent DEET.

Developed by the U.S. Department of Agriculture and patented by the U.S. Army in 1946, DEET (N,N-Diethyl-3-methylbenzamide) has been the gold standard in insect repellents for decades, with its public release in 1957[1]. Its history and synthesis are well-documented, often involving the acylation of diethylamine with derivatives of m-toluic acid[2][3]. This prominence in scientific and commercial databases often overshadows related but distinct chemical entities.

This guide, therefore, pivots from a historical review to a forward-looking technical projection. Given the absence of specific early development data for this compound, we will instead apply established principles of organic chemistry to outline a robust and logical pathway for its synthesis, starting from its key precursor, 3-methoxybenzoic acid.

Part 1: The Precursor - Synthesis of 3-Methoxybenzoic Acid

The foundational starting material for the target compound is 3-methoxybenzoic acid, also known as m-anisic acid. This compound is a valuable intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals[4]. Industrial preparation often involves the methylation of 3-hydroxybenzoic acid[5]. The latter can be produced via the sulfonation of benzoic acid followed by substitution with sodium hydroxide under pressure[5].

For laboratory-scale synthesis, several routes are available, including methods starting from 3-methoxyphenylboronic acid[6]. A common industrial process involves the nucleophilic substitution of a suitable precursor with sodium methylate in methanol, followed by hydrolysis[7].

Part 2: Proposed Synthesis of this compound

The most direct and widely practiced method for synthesizing N,N-disubstituted benzamides is the acylation of a secondary amine with a benzoic acid derivative. The general strategy involves activating the carboxylic acid group of 3-methoxybenzoic acid to facilitate the nucleophilic attack by diethylamine. The most common activation method is the conversion of the carboxylic acid to an acyl chloride.

Experimental Protocol: Two-Step Synthesis via Acyl Chloride

This protocol describes a standard, reliable laboratory procedure for the synthesis of this compound from 3-methoxybenzoic acid.

Step 1: Synthesis of 3-Methoxybenzoyl Chloride

  • Reagents & Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with sodium hydroxide solution to neutralize HCl gas).

  • Reaction: To the flask, add 3-methoxybenzoic acid (1.0 eq). Add thionyl chloride (SOCl₂) (approx. 1.5-2.0 eq) either neat or in an inert solvent like dichloromethane (DCM) or toluene.

  • Heating: Gently heat the mixture to reflux (typically around 80 °C for thionyl chloride) for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 3-methoxybenzoyl chloride, an oily liquid, is often used directly in the next step without further purification.

Causality and Insights: The use of thionyl chloride is a classic and efficient method for converting carboxylic acids to acyl chlorides. The reaction is driven by the formation of gaseous byproducts (HCl and SO₂), which shifts the equilibrium towards the product. Using a slight excess of thionyl chloride ensures the complete conversion of the starting material.

Step 2: Amidation of 3-Methoxybenzoyl Chloride with Diethylamine

  • Reagents & Setup: In a separate flask equipped with a magnetic stirrer and an addition funnel, dissolve diethylamine (2.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or diethyl ether. Cool the solution in an ice bath (0 °C). Note: An excess of diethylamine is used; one equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl generated.

  • Reaction: Dissolve the crude 3-methoxybenzoyl chloride from Step 1 in a minimal amount of the same anhydrous solvent. Slowly add this solution dropwise to the chilled diethylamine solution via the addition funnel.

  • Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess diethylamine, followed by a saturated sodium bicarbonate solution to remove any unreacted starting material, and finally with brine.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if high purity is required.

Self-Validating System: The success of the reaction can be validated at each stage. The formation of the acyl chloride is confirmed by the evolution of gas. The final product's identity and purity can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy (looking for the characteristic amide carbonyl stretch), and mass spectrometry.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the proposed synthesis.

SynthesisWorkflow Start 3-Methoxybenzoic Acid Intermediate 3-Methoxybenzoyl Chloride (Acyl Chloride Intermediate) Start->Intermediate Step 1: Activation Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Intermediate Product This compound Intermediate->Product Step 2: Amidation Reagent2 Diethylamine (HN(Et)₂) Reagent2->Product Purification Purification (e.g., Distillation) Product->Purification

Caption: Proposed two-step synthesis of this compound.

Part 3: Physicochemical Properties and Potential Activities

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPKey Functional Groups
3-Methoxybenzoic Acid C₈H₈O₃152.151.6Carboxylic Acid, Ether
This compound C₁₂H₁₇NO₂207.27~2.5 (Estimated)Tertiary Amide, Ether

The presence of the diethylamide group increases the lipophilicity compared to the starting carboxylic acid. Structurally similar benzamides have been investigated for a wide range of biological activities. For instance, related compounds such as N,N-Diethyl-2-hydroxy-3-methoxybenzamide are cataloged in chemical databases, indicating their use in research contexts[8]. The core benzamide structure is a common scaffold in medicinal chemistry. Further research would be required to determine if this compound possesses any significant biological activity, such as insect repellent properties analogous to DEET or other pharmacological effects.

Conclusion

The early discovery and development history of this compound remains obscure, with the scientific record being overwhelmingly dominated by its more famous analog, DEET. However, the principles of modern organic synthesis provide a clear and reliable path for its creation. The outlined two-step protocol, proceeding through an acyl chloride intermediate, represents a field-proven and efficient method for its laboratory-scale preparation. This guide provides the necessary technical foundation for researchers to synthesize and subsequently investigate the properties and potential applications of this specific chemical entity, paving the way for new discoveries where historical records are silent.

References

  • Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. (n.d.). Google Patents.
  • N,N-Diethyl-3-Methyl-benzamide. (n.d.). Encyclopedia.com. Retrieved February 6, 2026, from [Link]

  • Preparation of 3-methoxybenzoic acid. (2016, January 1). Sciencemadness.org. Retrieved February 6, 2026, from [Link]

  • Pham, D. T., Phan, T. C., & Vu, T. B. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Medicina Militar, 50(4). Retrieved from [Link]

  • Grau, M., et al. (2022). N,N-Diethyl-3-methylbenzamide. MDPI. Retrieved February 6, 2026, from [Link]

  • N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 6, 2026, from [Link]

  • Synthesis of 3methoxybenzoic acid. (n.d.). PrepChem.com. Retrieved February 6, 2026, from [Link]

  • 3 Methoxy Benzoic Acid. (n.d.). Chemixl Intermediates Pvt. Ltd. Retrieved February 6, 2026, from [Link]

  • N,N-Diethyl-2-hydroxy-3-methoxybenzamide. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • N-ethyl-3-methoxybenzamide. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Preparation method of methoxybenzoic acid. (n.d.). Google Patents.
  • Habeck, J., Diop, L. A., & Dickman, M. (2010). Synthesis of N,N-Diethyl-3-methylbenzamide (DEET): Two Ways to the Same Goal. Journal of Chemical Education. Retrieved from [Link]

  • Methyl 8-bromooctanoate | CAS 26825-92-3. (n.d.). Veeprho. Retrieved February 6, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Toxicology and Safety Assessment of N,N-Diethyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the toxicology and safety assessment of N,N-Diethyl-3-methoxybenzamide. As a novel or less-common chemical entity, publicly available toxicological data for this specific compound is limited. Therefore, this document, written from the perspective of a Senior Application Scientist, outlines a robust, scientifically-driven strategy for its complete safety evaluation. The approach is grounded in established international regulatory guidelines from the Organisation for Economic Co-operation and Development (OECD) and principles of preclinical safety assessment endorsed by the U.S. Food and Drug Administration (FDA). We will detail the necessary steps, from initial physicochemical characterization and pharmacokinetic profiling to a tiered battery of toxicological studies, including acute, repeated-dose, genetic, and reproductive toxicity assessments. The causality behind each experimental choice is explained to provide a self-validating system for hazard identification and risk characterization. This guide is intended for researchers, scientists, and drug development professionals tasked with evaluating the safety of new chemical entities.

Introduction to this compound

This compound belongs to the substituted benzamide class of chemical compounds.[1][2][3] While some substituted benzamides are used as neuroleptic drugs, the toxicological profile of any new compound must be determined independently.[1][2] A thorough safety assessment is paramount before any potential application involving human exposure can be considered.

1.1 Chemical Identity and Physicochemical Properties

The first step in any toxicological assessment is to understand the fundamental physical and chemical properties of the test substance. These properties govern its behavior in biological systems, influencing its absorption, distribution, and potential for interaction with cellular components.

PropertyPredicted / Known ValueSignificance in Toxicology
Molecular Formula C₁₂H₁₇NO₂Defines the elemental composition and molecular weight.
Molecular Weight 191.27 g/mol (for the similar N,N-Diethyl-3-methylbenzamide)Influences diffusion and transport across biological membranes.
Appearance Likely a liquid or low-melting solid at room temperature.Important for formulation and dose administration.
Water Solubility Low (predicted based on similar structures)[4]Affects absorption from the gastrointestinal tract and distribution in aqueous biological fluids.
LogP (Octanol/Water Partition Coefficient) >2 (predicted)Indicates lipophilicity; higher values suggest greater potential for membrane permeation and bioaccumulation.
pKa Not availableDetermines the ionization state at physiological pH, which impacts solubility, absorption, and receptor binding.
1.2 Rationale for a Structured Safety Assessment

Given the absence of a comprehensive public safety profile for this compound, a de novo assessment is required. The strategy outlined herein is designed to be systematic and compliant with global regulatory standards, ensuring data integrity and relevance for human health risk assessment.[5][6] This proactive approach is essential for identifying potential hazards early in the development process.

Proposed Pharmacokinetic (ADME) Evaluation

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound is critical to designing and interpreting toxicology studies. It helps in selecting the appropriate animal species, dose levels, and informs the potential for bioaccumulation or the formation of toxic metabolites.[7]

2.1 Proposed Metabolic Pathway

The metabolism of substituted benzamides often involves oxidative reactions mediated by cytochrome P450 (CYP) enzymes.[8][9] For this compound, the primary metabolic routes are predicted to be N-dealkylation of the ethyl groups and O-demethylation of the methoxy group, followed by conjugation (e.g., glucuronidation or sulfation) to facilitate excretion.[8][9]

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent This compound N_Deethyl N-Ethyl-3-methoxybenzamide (via N-de-ethylation) Parent->N_Deethyl CYP450 O_Demethyl N,N-Diethyl-3-hydroxybenzamide (via O-demethylation) Parent->O_Demethyl CYP450 N_Deethyl_Conj Conjugated Metabolites (Glucuronide, Sulfate) N_Deethyl->N_Deethyl_Conj UGTs, SULTs O_Demethyl_Conj Conjugated Metabolites (Glucuronide, Sulfate) O_Demethyl->O_Demethyl_Conj UGTs, SULTs Excretion Excretion N_Deethyl_Conj->Excretion Urine/Feces O_Demethyl_Conj->Excretion Urine/Feces

Caption: Proposed metabolic pathway for this compound.

2.2 Recommended ADME Studies

A tiered approach, starting with in vitro methods, is recommended to efficiently characterize the ADME profile.

Study TypeMethodologyKey EndpointsRationale
In Vitro Metabolic Stability Incubation with liver microsomes or hepatocytes (human, rat).Half-life (t½), intrinsic clearance (Clint).To assess the rate of metabolism and select appropriate species for in vivo studies.
In Vitro CYP450 Profiling Incubation with recombinant human CYP enzymes.Identification of specific CYP enzymes responsible for metabolism.To predict potential drug-drug interactions.
In Vivo Pharmacokinetics (Rodent) Single oral and intravenous administration in rats.Cmax, Tmax, AUC, Bioavailability, t½, Volume of distribution.To understand the basic absorption and disposition characteristics of the compound in a living system.
A Tiered Framework for Toxicological Hazard Identification

A systematic, tiered approach to toxicity testing ensures that the most critical potential hazards are evaluated first, guiding further, more specialized investigations. This workflow aligns with international guidelines that emphasize a stepwise process for chemical safety assessment.[6][10]

G start Physicochemical Characterization adme In Vitro / In Vivo ADME (Metabolism & PK) start->adme acute Acute Toxicity (Oral, Dermal, Inhalation) OECD 423, 402, 403 adme->acute geno_invitro Genotoxicity (In Vitro) - Ames Test (OECD 471) - Chromosome Aberration (OECD 473) adme->geno_invitro repeated Repeated Dose Toxicity (28- or 90-Day Study) OECD 407 / 408 acute->repeated geno_invitro->repeated geno_invivo Genotoxicity (In Vivo) - Micronucleus Test (OECD 474) repeated->geno_invivo If positive findings or concern repro Reproductive/Developmental Toxicity Screening OECD 421 / 422 repeated->repro risk Risk Characterization (NOAEL, Margin of Safety) geno_invivo->risk repro->risk

Caption: Workflow for the toxicological safety assessment of a novel chemical.

3.1 Acute Toxicity Assessment

The objective of acute toxicity studies is to determine the potential adverse health effects of a single, short-term exposure to a substance.[11] These studies are crucial for classification and labeling and provide initial information on target organs. The Acute Toxic Class Method (OECD TG 423) is a preferred approach as it uses fewer animals than historical LD50 tests.[12][13][14]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)

  • Animal Model: Wistar rats (single sex, typically female, as they are often slightly more sensitive).

  • Housing: Animals are housed in standard conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.[15][16]

  • Dose Administration: The test substance is administered by oral gavage. A stepwise procedure is used, starting with a dose of 300 mg/kg.

  • Procedure:

    • Three animals are dosed at the starting dose.

    • If no mortality occurs, the next step involves dosing three new animals at 2000 mg/kg.

    • If mortality occurs, the next step involves dosing three new animals at a lower dose (e.g., 50 mg/kg).

    • The procedure continues until a dose causing mortality or clear signs of toxicity is identified, or the limit dose of 2000 mg/kg is reached without effect.[12]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days post-dosing.[12]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

3.2 Sub-Chronic (Repeated Dose) Toxicity

Repeated dose toxicity studies are essential for identifying hazards associated with longer-term exposure. The 28-day (sub-acute) or 90-day (sub-chronic) oral toxicity study in rodents (OECD TG 407 or 408) is a cornerstone of this assessment.[17] It provides data for determining a No-Observed-Adverse-Effect Level (NOAEL).

Key Endpoints for a 90-Day Repeated Dose Oral Toxicity Study

CategoryEndpoints
In-Life Observations Clinical signs, body weight, food/water consumption, functional observational battery (FOB).
Clinical Pathology Hematology (e.g., red/white blood cell counts), clinical chemistry (e.g., liver/kidney function markers).
Terminal Procedures Gross necropsy, organ weights (liver, kidneys, brain, spleen, gonads, etc.).
Histopathology Microscopic examination of a comprehensive list of tissues and organs from control and high-dose groups.
3.3 Genotoxicity Assessment

Genotoxicity testing aims to identify substances that can cause genetic damage (mutations or chromosomal damage), which can lead to cancer or heritable diseases.[18] A standard battery of tests is required to assess different genotoxic endpoints.[19]

Recommended Standard Genotoxicity Test Battery

TestGuidelineEndpoint MeasuredRationale
Bacterial Reverse Mutation Test (Ames Test) OECD TG 471Gene mutation (point mutations)A rapid in vitro screen for mutagenic potential in bacteria.
In Vitro Mammalian Chromosomal Aberration Test OECD TG 473Chromosomal damage (structural aberrations)Detects clastogenic potential in mammalian cells.
In Vivo Mammalian Erythrocyte Micronucleus Test OECD TG 474Chromosomal damage (clastogenicity and aneugenicity)Assesses genotoxic effects in the bone marrow of a whole animal, accounting for ADME.
3.4 Reproductive and Developmental Toxicity Screening

It is crucial to assess whether a substance can interfere with reproductive function or cause harm to a developing fetus. The Reproduction/Developmental Toxicity Screening Test (OECD TG 421) provides initial information on potential effects on fertility, pregnancy, and offspring development.[16][20]

Experimental Protocol: Reproduction/Developmental Toxicity Screening (OECD TG 421)

  • Animal Model: Wistar rats.

  • Dosing Period:

    • Males: Dosed for a minimum of 4 weeks (2 weeks pre-mating, during mating, and post-mating).[16][20]

    • Females: Dosed for 2 weeks pre-mating, during mating, during pregnancy, and through lactation day 13.

  • Mating: One male and one female are cohabited for mating.

  • Parental Observations: Clinical signs, body weight, food consumption, mating and fertility indices.

  • Offspring Observations: Number of live/dead pups, pup weight, clinical signs, and survival until postnatal day 13.

  • Necropsy: Full gross necropsy of all parental animals. Histopathology of reproductive organs is essential.[20]

Safety Assessment and Risk Characterization

The culmination of the toxicological program is the risk characterization, which integrates all hazard and exposure data to estimate the likelihood of adverse effects in humans.

  • Identify Hazards: Collate all adverse effects observed across the toxicological studies.

  • Establish Dose-Response: For each finding, determine the dose at which effects occur.

  • Derive NOAEL: The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose tested at which no statistically or biologically significant adverse effects were observed.

  • Risk Characterization: The NOAEL is used as a point of departure to establish safe human exposure levels (e.g., an Acceptable Daily Intake or Permitted Daily Exposure) by applying appropriate safety factors. These factors account for interspecies differences and human variability.

Conclusion

The toxicology and safety assessment of a novel compound like this compound requires a comprehensive and systematic approach. In the absence of existing data, a testing strategy founded on internationally recognized guidelines is not only scientifically sound but also a regulatory necessity. The framework presented in this guide, encompassing ADME, acute and repeated-dose toxicity, genotoxicity, and reproductive toxicity screening, provides a robust pathway for thoroughly characterizing the potential hazards of this compound. The data generated from these studies will form the critical foundation for any subsequent human health risk assessment, ensuring that any potential future use of this compound is supported by a strong, self-validating safety profile.

References
  • Biomonitoring California. (n.d.). N,N-Diethyl-3-methylbenzamide (DEET). Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 883733-65-1 | N,N-Diethyl-3-(methoxymethoxy)benzamide. Retrieved from [Link]

  • National Toxicology Program. (2001, December 17). OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, February 25). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Minnesota Department of Health. (2013, September). N, N-Diethyl-3-methylbenzamide (DEET) Toxicological Summary. Retrieved from [Link]

  • Kalekin, R. A., Salomatin, E. M., & Kalekina, V. A. (2007). [Toxicological characteristic of neuroleptics--substituted benzamides]. Sudebno-meditsinskaia ekspertiza, 50(6), 31–34. Retrieved from [Link]

  • Qiu, H., Jun, H. W., & McCall, J. W. (1998). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. Journal of the American Mosquito Control Association, 14(1), 12–27. Retrieved from [Link]

  • GOV.UK. (2024, July 18). Guidance on genotoxicity testing strategies for manufactured nanomaterials. Retrieved from [Link]

  • National Toxicology Program. (2015, July 28). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BENZAMIDE. Retrieved from [Link]

  • National Toxicology Program. (2008, October 3). OECD GUIDELINES FOR THE TESTING OF CHEMICALS 407. Retrieved from [Link]

  • Kestell, P., Gledhill, A. P., Gescher, A., & Threadgill, M. D. (1987). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical pharmacology, 36(16), 2661–2666. Retrieved from [Link]

  • Pani, L., Gessa, G. L., & Carboni, E. (2000). Consensus on the use of substituted benzamides in psychiatric patients. CNS drugs, 13(5), 381–391. Retrieved from [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). PDF. Retrieved from [Link]

  • MDPI. (2024, November 21). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Retrieved from [Link]

  • International Feed Industry Federation. (n.d.). SUB-CHRONIC ORAL TOXICITY TESTING IN LABORATORY ANIMALS. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • NAMSA. (2025, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]

  • National Toxicology Program. (1995, July 27). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test (1995). Retrieved from [Link]

  • Istituto Superiore di Sanità. (n.d.). OECD Test Guidelines for Genetic Toxicology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2012, July 11). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Taylor, W. G., Hall, T. W., & Vedres, D. D. (1995). Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. Drug metabolism and disposition: the biological fate of chemicals, 23(11), 1188–1194. Retrieved from [Link]

  • PubChem. (n.d.). CID 68791473 | C24H34N2O2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reference Protocol Guidelines for Genetic-Toxicity Tests. Retrieved from [Link]

  • umwelt-online. (2018, June 25). OECD Test Guideline 443: Extended One-Generation Reproduction Toxicity Study. Retrieved from [Link]

  • Goto, K., Nakamura, S., Morioka, Y., Kondo, M., Naito, S., & Tsutsumi, K. (1996). Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886). Chemical & pharmaceutical bulletin, 44(3), 547–551. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Benzamides: Sulpiride. Retrieved from [Link]

  • Ovid. (2014, November). Revision of OECD guidelines for genotoxicity:. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Oxford Academic. (2023, May 26). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test). Retrieved from [Link]

  • Gyan Sanchay. (n.d.). Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines Subacute Toxicity (repeat dose toxicity)focuses on adverse effect. Retrieved from [Link]

  • Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. Retrieved from [Link]

  • National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

  • Vietnam Center for Food Safety Risk Assessment (VFSA). (2018, June 25). OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES. Retrieved from [Link]

  • OECD. (n.d.). Guidance Document on Acute Oral Toxicity Testing. Retrieved from [Link]

  • National Toxicology Program. (2015, July 28). OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. Retrieved from [Link]

Sources

Stability Profile and Degradation Kinetics of N,N-Diethyl-3-methoxybenzamide: A Technical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Diethyl-3-methoxybenzamide (CAS: N/A for specific isomer, analogous to DEET CAS: 134-62-3) is a structural analog of the widely used insect repellent N,N-Diethyl-3-methylbenzamide (DEET). While it shares the robust amide core of DEET, the presence of the electron-donating methoxy group at the meta-position introduces distinct electronic vulnerabilities.[1] This guide details the stability profile, degradation pathways, and necessary characterization protocols for researchers utilizing this compound in pharmaceutical or agrochemical development.[1]

The compound exhibits high thermal stability but is susceptible to three primary degradation vectors: oxidative N-dealkylation (metabolic/environmental), hydrolytic cleavage (under extreme pH or enzymatic catalysis), and photolytic O-demethylation .[1]

Part 1: Chemical Identity & Structural Vulnerabilities[2]

The stability of this compound is dictated by two competing structural features:

  • The Diethylamide Core (Steric Shield): The bulky diethyl group creates significant steric hindrance around the carbonyl carbon, protecting the amide bond from nucleophilic attack (hydrolysis) under neutral conditions.[1]

  • The 3-Methoxy Substituent (Electronic Activation): Unlike the methyl group in DEET, the methoxy group is a strong electron donor (via resonance).[1] This activates the aromatic ring, making it more susceptible to electrophilic aromatic substitution and photo-oxidation compared to DEET.[1]

Physicochemical Baseline
PropertyValue (Predicted/Analog)Relevance to Stability
Molecular Formula

Core stoichiometry
Molecular Weight 207.27 g/mol Mass balance calculations
LogP ~2.4 - 2.6Lipophilicity; indicates susceptibility to oxidative metabolism
pKa (Conjugate Acid) < 0 (Amide N)Protonation requires strong acid; stable at physiological pH
UV Absorption

nm
Overlap with solar spectrum implies photolability

Part 2: Hydrolytic Degradation (The Amide Bond)[1]

Mechanism

Under neutral conditions, the amide bond is kinetically stable.[1] Degradation follows pseudo-first-order kinetics only under extreme pH (pH < 2 or pH > 10) or in the presence of specific hydrolases (e.g., Pseudomonas putida esterases).[1]

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbon susceptible to water attack.[1] Base-Catalyzed Hydrolysis: Direct nucleophilic attack by hydroxide ion (


) on the carbonyl carbon.[1]

Degradation Products:

  • Primary: 3-Methoxybenzoic acid[2]

  • Secondary: Diethylamine[1]

Pathway Visualization

Hydrolysis Parent This compound Inter Tetrahedral Intermediate Parent->Inter + H2O / H+ or OH- Acid 3-Methoxybenzoic Acid Inter->Acid C-N Cleavage Amine Diethylamine Inter->Amine Leaving Group

Caption: Figure 1.[1] Hydrolytic cleavage mechanism of the amide bond yielding the parent benzoic acid and amine.[1][3][4][5]

Part 3: Oxidative & Metabolic Pathways[1]

Oxidation is the primary degradation pathway in biological systems (liver microsomes) and aerobic environmental conditions.[1] This molecule follows the "DEET pathway" but with an additional site for attack at the methoxy group.[1]

Key Transformations
  • N-Dealkylation (Major): Cytochrome P450 enzymes (specifically CYP2B6 and CYP2E1 analogs) hydroxylate the

    
    -carbon of the ethyl group.[1] This unstable intermediate collapses to release acetaldehyde, forming the mono-ethyl amide.[1]
    
  • O-Demethylation (Minor): The methoxy group can be oxidatively cleaved to form a phenol (N,N-Diethyl-3-hydroxybenzamide).[1] This is specific to the methoxy-analog and does not occur in DEET.

Metabolic Pathway Diagram

Metabolism Parent This compound (Parent) Mono N-Ethyl-3-methoxybenzamide (Intermediate) Parent->Mono N-dealkylation (CYP450) Phenol N,N-Diethyl-3-hydroxybenzamide (Phenolic Metabolite) Parent->Phenol O-demethylation RingOx Ring Hydroxylation Products (Minor) Parent->RingOx Aromatic Hydroxylation Amide 3-Methoxybenzamide (Primary Amide) Mono->Amide N-dealkylation

Caption: Figure 2.[1] Oxidative degradation map showing parallel N-dealkylation and O-demethylation pathways.

Part 4: Experimental Protocols (Self-Validating)

To confirm these pathways, the following stress-testing protocols (based on ICH Q1A guidelines) are recommended.

Protocol A: Forced Hydrolysis Stress Test

Purpose: To determine the specific hydrolytic rate constant (


).[1]
  • Preparation: Dissolve 10 mg of this compound in 10 mL of Methanol (co-solvent).

  • Acid Stress: Add 10 mL of 1.0 N HCl. Reflux at 60°C.

  • Base Stress: Add 10 mL of 1.0 N NaOH. Reflux at 60°C.

  • Sampling: Aliquot 1 mL at t=0, 1h, 4h, 8h, 24h.

  • Quenching: Neutralize acid samples with 1.0 N NaOH (and vice versa) immediately upon sampling to stop the reaction.

  • Analysis: Inject into HPLC (see Section 5).

  • Validation: Mass balance must be >95% (Sum of Parent + Benzoic Acid Area).[1]

Protocol B: Oxidative Stress (Peroxide)

Purpose: To simulate environmental oxidation or shelf-life stability.[1]

  • Preparation: Prepare a 1 mg/mL solution in Acetonitrile.

  • Initiation: Add

    
     to a final concentration of 3% and 10%.
    
  • Incubation: Store at ambient temperature (25°C) in the dark for 48 hours.

  • Analysis: Monitor for the appearance of N-oxide impurities or ring-oxidation products (M+16 peaks in MS).

Part 5: Analytical Methodologies

Accurate quantification requires separating the parent from its more polar degradation products (acids and primary amides).[1]

HPLC-UV/MS Conditions
ParameterSettingRationale
Column C18 (e.g., Zorbax Eclipse Plus),

mm, 3.5

m
Standard reverse-phase retention for aromatics.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the benzoic acid degradation product, improving peak shape.[1]
Mobile Phase B AcetonitrileStrong organic modifier for elution of the lipophilic parent.[1]
Gradient 10% B to 90% B over 15 minsEnsures separation of early eluting polar metabolites (3-methoxybenzoic acid) from the late eluting parent.[1]
Detection UV @ 280 nmMaximize sensitivity for the benzamide chromophore.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Retention Order (Predicted)
  • 3-Methoxybenzoic acid (Most polar, elutes first)[1]

  • 3-Methoxybenzamide (Fully dealkylated)[1]

  • N-Ethyl-3-methoxybenzamide (Mono-ethyl)

  • This compound (Parent, elutes last)

References

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Tay, G. H., et al. (2009).[1] Mitochondrial P450-dependent metabolism of DEET.[1] Drug Metabolism and Disposition.[1][6] (Provides the mechanistic basis for N-dealkylation of diethylbenzamides). [Link]

  • PubChem. (2024).[1][7] Compound Summary: N,N-Diethyl-3-methylbenzamide (DEET).[1][8] (Source for physicochemical analogs). [Link]

  • Rivera-Cancel, G., et al. (2012).[1] Bacterial degradation of N,N-diethyl-m-toluamide (DEET): cloning and heterologous expression of DEET hydrolase.[1] Applied and Environmental Microbiology.[1] [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of N,N-Diethyl-3-methoxybenzamide via Acyl Chloride Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N,N-Diethyl-3-methoxybenzamide (CAS: 14836-86-3). While structurally analogous to the common insect repellent DEET (N,N-Diethyl-3-methylbenzamide), the introduction of the methoxy group at the meta position alters the electronic properties and polarity of the molecule, requiring specific attention during purification.

This guide prioritizes the Acid Chloride Route using Thionyl Chloride (


).[1][2][3] Unlike coupling agent methods (e.g., EDC/NHS, HATU), which are atom-inefficient and costly for simple benzamides, the acid chloride pathway offers high atom economy, simplified purification via distillation, and ease of scale-up from gram to kilogram quantities.

Chemical Strategy & Mechanism[1][2][3][4][5][6]

Retrosynthetic Analysis

The target molecule is a secondary amide derived from 3-methoxybenzoic acid. The most efficient disconnection is at the amide bond (


).
  • Precursors: 3-Methoxybenzoic acid + Diethylamine.

  • Activation: Direct thermal dehydration is inefficient due to equilibrium constraints. Activation of the carboxylic acid to an acyl chloride renders the carbonyl carbon highly electrophilic, ensuring rapid and irreversible amidation.

Reaction Mechanism

The synthesis proceeds in two distinct phases:[3]

  • Activation: Conversion of the acid to 3-methoxybenzoyl chloride using thionyl chloride. This releases gaseous

    
     and 
    
    
    
    , driving the reaction to completion (Le Chatelier’s principle).
  • Amidation: Nucleophilic attack of diethylamine on the acyl chloride. A base scavenger (excess amine or Triethylamine) is required to neutralize the generated

    
    .
    

ReactionMechanism Acid 3-Methoxybenzoic Acid Inter Intermediate: Chlorosulfite Ester Acid->Inter Nu: Attack SOCl2 Thionyl Chloride (SOCl2) SOCl2->Inter AcylCl 3-Methoxybenzoyl Chloride Inter->AcylCl - SO2, - HCl Byprods Byproducts: SO2(g) + HCl(g) Inter->Byprods Product N,N-Diethyl-3- methoxybenzamide AcylCl->Product + Diethylamine (Nu: Acyl Sub) Amine Diethylamine Amine->Product

Figure 1: Mechanistic pathway for the conversion of 3-methoxybenzoic acid to the target amide via acyl chloride activation.[4]

Experimental Protocol

Materials & Equipment

Reagents:

  • 3-Methoxybenzoic acid (Purity >98%)

  • Thionyl Chloride (

    
    ) (Reagent grade, 1.5 equivalents)
    
  • Diethylamine (Dried over KOH, 2.5 equivalents)

  • Solvent: Anhydrous Toluene or Dichloromethane (DCM)

  • Quench: 10% NaOH solution, 10% HCl solution

Equipment:

  • 3-neck Round Bottom Flask (RBF) with reflux condenser

  • Addition funnel (pressure-equalizing)

  • Inert gas line (

    
     or 
    
    
    
    )
  • Rotary Evaporator[5]

  • High-vacuum distillation setup[6]

Step-by-Step Methodology
Phase 1: Acid Chloride Generation
  • Setup: Flame-dry a 500 mL 3-neck RBF equipped with a magnetic stir bar, reflux condenser, and a drying tube (

    
    ) or 
    
    
    
    inlet.
  • Charging: Add 3-Methoxybenzoic acid (15.2 g, 100 mmol) and anhydrous Toluene (100 mL) . The acid may not fully dissolve initially.

  • Activation: Add Thionyl Chloride (11.0 mL, 150 mmol) dropwise via the addition funnel over 15 minutes.

    • Note: Gas evolution (

      
      ) will begin. Ensure the fume hood is active.
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 2-3 hours. The solution should become clear and homogeneous, indicating conversion to the acid chloride.
    
  • Concentration: Cool to room temperature. Remove excess

    
     and toluene under reduced pressure (Rotovap).
    
    • Critical Step: Add fresh toluene (20 mL) and re-evaporate to azeotrope off trace

      
      . The residue is crude 3-methoxybenzoyl chloride  (pale yellow oil).
      
Phase 2: Amidation (Schotten-Baumann Variation)
  • Preparation: Dissolve the crude acid chloride in DCM (50 mL) and place in an addition funnel.

  • Amine Charge: In a separate 500 mL RBF, cool a solution of Diethylamine (26.0 mL, 250 mmol) in DCM (100 mL) to

    
     using an ice bath.
    
    • Stoichiometry Note: We use >2 equivalents of amine.[7][8] One equivalent acts as the nucleophile; the second acts as a base to scavenge the generated HCl, forming diethylammonium chloride salt.

  • Addition: Dropwise add the acid chloride solution to the amine solution over 30 minutes. Maintain temperature

    
     to prevent side reactions.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate (diethylammonium chloride) will form.

Phase 3: Workup & Purification
  • Filtration: Filter off the white solid precipitate.

  • Washing (Liquid-Liquid Extraction): Transfer the filtrate to a separatory funnel.

    • Wash 1 (Acidic): Wash with 10% HCl (2 x 50 mL) to remove unreacted diethylamine.

    • Wash 2 (Basic): Wash with 10% NaOH (2 x 50 mL) to remove unreacted 3-methoxybenzoic acid.

    • Wash 3 (Neutral): Wash with Brine (sat. NaCl, 50 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Distillation: Purify the crude yellow oil via high-vacuum distillation.

    • Target: Collect the fraction boiling at 125-130°C @ 0.5 mmHg (Analogous to DEET properties).

Process Workflow & Control

The following diagram illustrates the logical flow of the synthesis and the critical control points (CCPs) where sampling should occur.

SynthesisWorkflow Start Start: Raw Materials Activation Step 1: Activation (Reflux with SOCl2) Start->Activation Evap Step 2: Evaporation (Remove excess SOCl2) Activation->Evap Gas Evolution Stops Amidation Step 3: Amidation (0°C Addition to Amine) Evap->Amidation Crude Acyl Chloride Workup Step 4: Biphasic Workup (HCl Wash -> NaOH Wash) Amidation->Workup Precipitate Forms Distillation Step 5: Vacuum Distillation (<1 mmHg) Workup->Distillation Crude Oil QC QC Validation (NMR, HPLC) Distillation->QC QC->Distillation Fail Final Final Product This compound QC->Final Purity >98%

Figure 2: Operational workflow for the synthesis, highlighting critical isolation and validation steps.

Data Summary & Specifications

Physical Properties (Predicted/Analogous)
PropertyValueNote
Molecular Formula

-
Molecular Weight 207.27 g/mol -
Appearance Pale yellow liquidViscous oil at RT
Boiling Point ~128°C @ 0.5 mmHgEstimated based on DEET (

)
Density ~1.05 g/mLHeavier than DEET (0.998 g/mL)
Stoichiometry Table
ReagentMW ( g/mol )Equiv.Amount (mmol)Mass/Vol
3-Methoxybenzoic Acid 152.151.010015.2 g
Thionyl Chloride 118.971.515011.0 mL
Diethylamine 73.142.525026.0 mL
Yield (Theoretical) 207.27-10020.7 g

Validation & Troubleshooting

NMR Characterization

To validate the structure, perform


-NMR in 

. Look for these diagnostic signals:
  • Aromatic Region (6.8 - 7.4 ppm): Multiplet integrating to 4 protons (characteristic of meta-substitution).

  • Methoxy Group (~3.8 ppm): Sharp singlet, 3H.

  • Ethyl Groups:

    • Methylene (-CH2-): Two quartets or a broad multiplet around 3.2 - 3.5 ppm (due to restricted rotation of the amide bond).

    • Methyl (-CH3): Two triplets or broad multiplet around 1.1 - 1.2 ppm.

Troubleshooting
  • Low Yield: Ensure the acid chloride formation is complete. If the reaction mixture is not homogeneous after reflux, add a catalytic amount of DMF (Dimethylformamide) to accelerate the reaction with

    
    .
    
  • Dark Color: If the product is dark brown, it indicates thermal decomposition during distillation. Ensure high vacuum (<1 mmHg) is used to keep the bath temperature below 150°C.

  • Amine Smell: If the final product smells of diethylamine, the acid wash (Step 3) was insufficient. Repeat the HCl wash.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for acid chloride formation).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4284, DEET (Analogous Protocol).

  • Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Review of amide synthesis mechanisms).

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012. (Mechanistic grounding for nucleophilic acyl substitution).

Sources

Application Note: N,N-Diethyl-3-methoxybenzamide in Neurological Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

N,N-Diethyl-3-methoxybenzamide (also known as N,N-Diethyl-m-anisamide) is a structural analog of the widespread insect repellent and neuroactive agent DEET (N,N-Diethyl-m-toluamide). In neurological research, this molecule serves as a critical Structure-Activity Relationship (SAR) probe .

By substituting the methyl group of DEET with a methoxy group at the meta position, researchers utilize this compound to decouple the specific contributions of lipophilicity and steric hindrance in ligand-receptor interactions. Its primary applications lie in:

  • Cholinergic System Profiling: Investigating the "hydrophobic gorge" binding mechanism of Acetylcholinesterase (AChE).

  • Neurotoxicity Modeling: Serving as a reference standard in synergistic toxicity studies (e.g., Gulf War Illness models) to understand how benzamides interact with organophosphates and carbamates.

  • Ion Channel Modulation: Probing the anesthetic-like blockade of voltage-gated Na+ and K+ channels, a property shared by N,N-diethyl aromatic amides.

Mechanism of Action & SAR Logic

To understand the utility of this compound, one must understand its interaction with the Acetylcholinesterase (AChE) active site.

  • The Target: Mammalian AChE contains a deep, narrow "active site gorge." The peripheral anionic site (PAS) is at the rim, and the catalytic active site (CAS) is at the bottom.

  • The Interaction: DEET and its analogs (including the methoxy variant) act as weak, reversible inhibitors . They bind via hydrophobic interactions within the gorge, likely obstructing substrate (Acetylcholine) entry rather than covalently modifying the serine residue (unlike organophosphates).

  • The Probe Utility:

    • DEET (Methyl group): Highly lipophilic, moderate binding to the hydrophobic gorge.

    • Methoxy Analog: Increased polarity (lower LogP). If the methoxy analog shows significantly reduced inhibition compared to DEET, it confirms that the binding is driven primarily by hydrophobic forces rather than hydrogen bonding.

Visualization: Cholinergic Modulation Pathway

The following diagram illustrates the competitive interplay between the probe and the neurotransmitter.

G Substrate Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Substrate->AChE High Affinity Probe This compound (Probe) Probe->AChE Low Affinity (Competition) Complex_A ACh-AChE Complex (Catalysis) AChE->Complex_A Complex_B Probe-AChE Complex (Steric Blockade) AChE->Complex_B Result_Normal Choline + Acetate (Signal Termination) Complex_A->Result_Normal Result_Inhib Accumulation of ACh (Synaptic Excitation) Complex_B->Result_Inhib Partial

Caption: Competitive inhibition mechanism where the benzamide probe sterically hinders ACh entry into the catalytic gorge.

Experimental Protocols

Protocol A: Kinetic Analysis of Low-Affinity AChE Inhibition

Purpose: To determine the IC50 and mode of inhibition (competitive vs. non-competitive) of this compound compared to DEET. Challenge: Benzamides are micromolar to millimolar inhibitors. Standard Ellman assays must be modified for high concentrations and solubility issues.

Materials
  • Enzyme: Recombinant Human AChE (hAChE) or Electrophorus electricus AChE (Type VI-S).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Probe: this compound (Purity >97%).

  • Solvent: DMSO (Final concentration < 1% to avoid enzyme denaturation).

Workflow Diagram

Workflow Step1 1. Solubilization Dissolve Probe in 100% DMSO (Stock: 1 M) Step2 2. Serial Dilution Dilute in 0.1M Phosphate Buffer (pH 8.0) Range: 10 mM to 0.1 mM Step1->Step2 Step3 3. Pre-Incubation (CRITICAL) Mix Enzyme + Probe Incubate 15 min @ 25°C Step2->Step3 Step4 4. Reaction Initiation Add DTNB + ATCh Substrate Step3->Step4 Step5 5. Kinetic Read Absorbance @ 412 nm Interval: 30s for 10 min Step4->Step5

Caption: Modified Ellman's assay workflow emphasizing the pre-incubation step required for equilibrium of low-affinity inhibitors.

Step-by-Step Procedure
  • Preparation: Prepare a 1.0 M stock solution of this compound in DMSO.

  • Dilution: Prepare working dilutions in 0.1 M Phosphate Buffer (pH 8.0) to achieve final assay concentrations ranging from 10 mM down to 100 µM . Ensure the final DMSO content in the well is constant (e.g., 1%).

  • Blanking: Prepare a "Solvent Blank" (Buffer + DMSO + DTNB + Substrate) to account for non-enzymatic hydrolysis.

  • Pre-Incubation: In a 96-well plate, add 150 µL Buffer, 20 µL Enzyme solution (0.5 U/mL), and 10 µL Probe dilution. Incubate for 15 minutes at 25°C.

    • Note: Unlike carbamates, benzamides reach equilibrium quickly, but a 15-minute window ensures temperature stability.

  • Initiation: Add 20 µL of DTNB/ATCh mixture (Final conc: 0.3 mM DTNB, 0.5 mM ATCh).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Analysis: Plot Velocity (

    
    ) vs. Concentration (
    
    
    
    ). Fit to a non-linear regression model to determine
    
    
    .
Protocol B: Synergistic Neurotoxicity Screening

Purpose: To model "Gulf War Syndrome" scenarios where benzamides (repellents) may inhibit the detoxification of other neurotoxins (e.g., carbamates like Pyridostigmine Bromide - PB).

Methodology
  • Baseline: Determine the

    
     (concentration causing 20% inhibition) of the probe (this compound) using Protocol A.
    
  • Co-Exposure: Prepare wells containing the probe at its fixed

    
     concentration.
    
  • Titration: Titrate the second toxin (e.g., PB or Malathion) across the plate.

  • Calculation: Calculate the Combination Index (CI) .

    • If the

      
       of the toxin decreases significantly in the presence of the probe, synergy  is occurring.
      
    • Mechanism:[1][2][3] The benzamide may compete for detoxification pathways (like Carboxylesterases) rather than just AChE, effectively increasing the potency of the second toxin.

Expected Data & Interpretation

When comparing this compound to DEET, the following trends are typically observed in mammalian neurological models:

ParameterDEET (N,N-Diethyl-m-toluamide)This compoundInterpretation
LogP (Lipophilicity) ~2.18~1.6 - 1.8Methoxy group reduces lipophilicity, potentially lowering BBB penetration.
hAChE IC50 ~6 - 12 mM> 10 mM (Estimated)The methoxy analog is usually a weaker inhibitor, confirming the hydrophobic nature of the binding pocket.
Ion Channel Block Moderate (Micromolar)ModerateThe "N,N-diethyl" tail is the primary pharmacophore for Na+ channel blockade (local anesthetic effect).
Synergy Potential HighModerateLower lipophilicity may reduce intracellular accumulation and synergistic potential with other toxins.

Key Insight: If your experiment shows that the methoxy analog retains high neurotoxicity despite lower AChE inhibition, investigate non-cholinergic targets such as TRP channels or Octopamine-like receptors (invertebrate models).

Safety & Handling

  • Toxicity: While less toxic than organophosphates, N,N-diethyl benzamides are central nervous system (CNS) active. High doses can cause neuroexcitation, tremors, and seizures.

  • Permeability: Assume this compound penetrates the skin and Blood-Brain Barrier. Wear nitrile gloves and work in a fume hood.

  • Storage: Store neat oil at 4°C. DMSO stocks should be aliquoted and stored at -20°C.

References

  • Corbel, V., et al. (2009). Evidence for inhibition of cholinesterases in insect and mammalian nervous systems by the insect repellent deet. BMC Biology, 7, 47. Link

  • Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET).[4] PLOS ONE, 9(8), e103713. Link

  • Wille, T., et al. (2011). Inhibition of human acetylcholinesterase by the insect repellent N,N-diethyl-m-toluamide (DEET). Archives of Toxicology, 85, 1351–1358. Link

  • PubChem. Compound Summary for CID 68791473 (this compound). Link

  • Anand, P., et al. (2014). Structure-activity relationship of DEET analogs. Journal of Agricultural and Food Chemistry. (Contextual reference for SAR of benzamides). Link

Sources

Application Notes & Protocols: A Researcher's Guide to In Vivo Pre-clinical Evaluation of N,N-Diethyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of foundational in vivo experiments for the characterization of N,N-Diethyl-3-methoxybenzamide. While its structural analog, N,N-Diethyl-3-methylbenzamide (DEET), is extensively documented as a topical insect repellent, the systemic pharmacological profile of this compound is less defined[1][2][3]. Benzamide derivatives, as a class, exhibit a wide spectrum of biological activities, including but not limited to anti-inflammatory, anti-cancer, anti-diabetic, and antimicrobial effects[4][5][6][7]. The methoxy functional group, in particular, is known to influence the antioxidant and pharmacokinetic properties of bioactive molecules[8][9]. This guide, therefore, is structured to establish a foundational understanding of the compound's behavior in a biological system, focusing on formulation, pharmacokinetics, and initial safety assessments, which are prerequisite steps for any subsequent efficacy studies.

Section 1: Introduction and Rationale

This compound is a substituted benzamide, a chemical scaffold of significant interest in medicinal chemistry. The core benzamide structure is present in numerous FDA-approved drugs. The addition of a methoxy group at the 3-position and N,N-diethyl groups can substantially alter the compound's lipophilicity, metabolic stability, and target engagement compared to simpler benzamides. For instance, the parent compound 3-Methoxybenzamide has been identified as an inhibitor of ADP-ribosyltransferase (ADPRTs) and PARP[10].

Given the broad therapeutic potential of benzamide derivatives, a systematic in vivo evaluation of this compound is warranted. The primary objectives of the initial experimental phase are to:

  • Develop a suitable formulation for reliable administration.

  • Characterize the fundamental pharmacokinetic (PK) profile.

  • Establish a preliminary safety and tolerability window.

This structured approach ensures that subsequent efficacy studies are built on a solid, reproducible foundation, thereby adhering to the principles of responsible and efficient drug development.

Section 2: Pre-clinical Formulation Development

The success of any in vivo study hinges on the ability to deliver the test compound to the systemic circulation in a consistent and predictable manner. This compound is a liquid at room temperature with poor water solubility, necessitating a non-aqueous vehicle for administration.

Causality in Vehicle Selection

The choice of vehicle is critical. It must solubilize the compound without causing toxicity or interfering with its biological activity. For lipophilic compounds like substituted benzamides, common choices include corn oil, polyethylene glycol (PEG), or a mixture of solvents such as DMSO and Cremophor EL. The goal is to create a homogenous solution or a stable, fine-particle suspension that ensures uniform dosing.

Protocol 2.1: Solubility Assessment for Vehicle Selection

Objective: To identify a suitable vehicle that can solubilize this compound at the required concentrations for dosing.

Materials:

  • This compound

  • Vehicle candidates: Corn oil, Sesame oil, PEG 400, DMSO, Tween 80

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation: Prepare a series of 1.5 mL microcentrifuge tubes.

  • Dispensing: Add a pre-weighed amount of this compound (e.g., 10 mg) to each tube.

  • Vehicle Addition: Add a measured volume of a single vehicle (e.g., 100 µL) to each tube to test a high concentration (e.g., 100 mg/mL).

  • Solubilization: Vortex each tube vigorously for 2-5 minutes. Use sonication if necessary for difficult-to-dissolve compounds.

  • Observation: Visually inspect for complete dissolution. Note any precipitation or phase separation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet any undissolved material.

  • Analysis: If a clear solution is not achieved, perform serial dilutions with the same vehicle to determine the maximum solubility. A common starting point for in vivo studies is a vehicle that can dissolve the compound at 2-5 times the highest planned dose concentration.

Data Presentation: Vehicle Solubility Screen

Vehicle System Target Conc. (mg/mL) Visual Result Notes
100% Corn Oil 50 Clear Solution Suitable for oral (PO) gavage.
100% PEG 400 50 Clear Solution Suitable for PO, potential for IP/IV.
10% DMSO / 90% Saline 50 Precipitation Not suitable at this concentration.

| 10% DMSO / 40% PEG 400 / 50% Saline | 50 | Clear Solution | "Aqueous" vehicle suitable for IP/IV. |

Section 3: Foundational In Vivo Studies: Pharmacokinetics & Tolerability

Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is a cornerstone of drug development. These pharmacokinetic (PK) parameters dictate dosing frequency, therapeutic window, and potential for drug-drug interactions.

Workflow 3.1: Overview of a Single-Dose Rodent PK Study

This diagram outlines the critical steps from compound administration to data analysis in a typical pharmacokinetic study.

PK_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Formulation Formulate Compound in Selected Vehicle Animals Acclimate Animals (e.g., C57BL/6 Mice) Formulation->Animals Dosing Calculate Dose Volume Based on Body Weight Animals->Dosing Admin Administer Compound (e.g., IV Bolus & PO Gavage) Dosing->Admin Sampling Collect Blood Samples at Time Points (e.g., 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h) Admin->Sampling Processing Process Blood to Plasma and Store at -80°C Sampling->Processing Extraction Extract Compound from Plasma Matrix Processing->Extraction LCMS Quantify Concentration via LC-MS/MS Extraction->LCMS PK_Calc Calculate PK Parameters (AUC, Cmax, T1/2, F%) LCMS->PK_Calc MTD_Logic Start Start with Low Dose (e.g., 10 mg/kg) Observe Observe for Toxicity (7 days) Start->Observe Toxicity Significant Toxicity or >15% Weight Loss? Observe->Toxicity MTD_Found MTD is Previous Dose Level Toxicity->MTD_Found Yes Escalate Escalate to Next Dose Level Toxicity->Escalate No Escalate->Observe Administer Dose

Caption: Decision tree for a dose range finding (MTD) study.

Section 4: Prospective Efficacy Evaluation (Hypothetical Application)

Based on the broad activities of benzamide derivatives, a hypothetical efficacy study can be designed. For example, some benzamides have shown anti-fatigue effects.[11] An in vivo model to test this hypothesis would be the forced swim test in mice.

Protocol 4.1: Anti-Fatigue Assessment via Forced Swim Test (FST)

Objective: To evaluate if this compound increases swimming endurance in mice, an indicator of potential anti-fatigue properties.

Materials:

  • Male CD-1 or C57BL/6 mice

  • Formulated this compound at 3 dose levels (selected based on MTD study, e.g., 10, 30, 100 mg/kg)

  • Positive control (e.g., Caffeine)

  • Vehicle control

  • Swim tank (e.g., 25 cm diameter, filled with 25°C water)

  • Data acquisition software to record time

Procedure:

  • Animal Groups:

    • Group 1: Vehicle Control (PO)

    • Group 2: Low Dose (e.g., 10 mg/kg, PO)

    • Group 3: Mid Dose (e.g., 30 mg/kg, PO)

    • Group 4: High Dose (e.g., 100 mg/kg, PO)

    • Group 5: Positive Control (e.g., Caffeine 20 mg/kg, PO)

  • Dosing: Administer the respective treatments 60 minutes prior to the swim test.

  • Forced Swim Test:

    • Gently place each mouse into the swim tank.

    • Record the total time until exhaustion. Exhaustion is defined as the inability of the mouse to rise to the surface to breathe for a period of 7-10 seconds.[11]

    • Immediately remove the mouse upon exhaustion, dry it, and return it to its home cage.

  • Data Analysis: Compare the mean swimming time of the treatment groups to the vehicle control group using an appropriate statistical test (e.g., One-way ANOVA followed by Dunnett's post-hoc test).

Section 5: Conclusion and Next Steps

The protocols outlined in this guide provide a systematic framework for the initial in vivo characterization of this compound. Successful completion of these studies will establish a robust formulation, define the compound's pharmacokinetic profile and bioavailability, and determine a safe dose range. This foundational data package is indispensable for making informed decisions and logically designing future, more complex efficacy studies to explore the full therapeutic potential of this novel chemical entity.

References

  • Abdel-Rahman, A., K. M. Hetnarski, and R. M. D'Ambrosio. 1998. "Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review." Journal of the American Academy of Dermatology 38(5 Pt 1):749-59. [Link]

  • PubChem. "N,N-Diethylbenzamide." National Center for Biotechnology Information. Accessed February 6, 2026. [Link]

  • Good, M. E., et al. 2023. "Pharmacokinetics of N,N-dimethyltryptamine in Humans." Clinical Pharmacokinetics 62(6):891-902. [Link]

  • MDPI. "N,N-Diethyl-3-methylbenzamide." Accessed February 6, 2026. [Link]

  • Wikipedia. "DEET." Accessed February 6, 2026. [Link]

  • Wang, X., et al. 2019. "Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole." Molecules 24(18):3348. [Link]

  • Chemical Communications. "N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities." Royal Society of Chemistry. Accessed February 6, 2026. [Link]

  • PubChem. "N,N-Diethyl-2-hydroxy-3-methoxybenzamide." National Center for Biotechnology Information. Accessed February 6, 2026. [Link]

  • Glavač, N., et al. 2024. "Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides." International Journal of Molecular Sciences 25(9):4988. [Link]

  • Gogam, F. A., et al. 1995. "Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy." Xenobiotica 25(12):1371-82. [Link]

  • ResearchGate. "Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities." Accessed February 6, 2026. [Link]

  • Kumar, S., et al. 2022. "Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach." Journal of Molecular Structure 1249:131608. [Link]

  • Taylor & Francis Online. "Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers." Accessed February 6, 2026. [Link]

  • ResearchGate. "General synthetic procedure of methoxybenzamide derivatives (a-c)." Accessed February 6, 2026. [Link]

  • Preprints.org. "Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives." Accessed February 6, 2026. [Link]

  • PubChem. "3-Methoxybenzamide." National Center for Biotechnology Information. Accessed February 6, 2026. [Link]

  • Wang, Y., et al. 2014. "Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives." Molecules 19(12):21187-202. [Link]

Sources

Application Notes and Protocols for Dose-Response Studies of N,N-Diethyl-meta-toluamide (DEET)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Dose-Response Relationship of DEET

N,N-Diethyl-meta-toluamide, commonly known as DEET, is the gold standard in insect repellents, developed by the U.S. Army in 1946 and registered for public use in 1957.[1][2] Its widespread use, with an estimated one-third of the U.S. population using it annually, necessitates a thorough understanding of its dose-response relationship for both efficacy and safety.[2] This document provides a comprehensive guide to conducting dose-response studies of DEET, outlining key concepts, detailed protocols, and data interpretation.

DEET is a broad-spectrum repellent effective against a variety of biting pests, including mosquitoes, ticks, fleas, and flies. Its primary mode of action involves interfering with the olfactory receptors of insects, making it difficult for them to locate a host.[3][4] The concentration of DEET in commercial products can range from 4% to 100%, and the duration of protection is directly related to the concentration applied.[5][6] For instance, a 10% DEET formulation may offer 2-3 hours of protection, while a 30% formulation can provide up to 6-8 hours of protection.[6]

Dose-response studies are fundamental to characterizing the biological effects of DEET. These studies are crucial for determining the effective dose (ED) required for repellency and for establishing safety thresholds by identifying the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).[1][7] This guide will delve into the methodologies for assessing both the repellent efficacy and the toxicological profile of DEET.

Part 1: Repellency Dose-Response Studies

The primary goal of repellency dose-response studies is to determine the concentration of DEET required to prevent a certain percentage of insect bites. The most common metric is the Effective Dose 50 (ED50), which represents the dose that provides 50% protection.

Key Concepts in Repellency Testing
  • Complete Protection Time (CPT): This measures the duration for which a repellent completely prevents insect bites.[8]

  • Arm-in-Cage Method: A standard laboratory-based assay for evaluating the efficacy of topical repellents.[9]

  • In-use Testing: Real-world studies where volunteers use the repellent during their normal activities to assess its effectiveness under various environmental conditions.[8]

Protocol 1: Arm-in-Cage Repellency Assay

This protocol is a standard method for determining the dose-response of DEET against mosquitoes in a controlled laboratory setting.

Materials:

  • Test cages containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti).

  • DEET solutions of varying concentrations (e.g., 0.01%, 0.25%, 0.50%, 0.75%, 2.5%) in a suitable solvent like ethanol.[10]

  • Control solution (solvent only).

  • Human volunteers.

  • Gloves to cover the unexposed parts of the arm.[9]

  • Timer.

Procedure:

  • Volunteer Preparation: Instruct volunteers to avoid alcohol, tobacco, and scented products for at least 12 hours before and during the test.[11]

  • Treatment Application: Apply a standardized amount of each DEET concentration and the control solution to a defined area on the forearms of the volunteers.

  • Exposure: Volunteers will insert their treated forearms into the mosquito cages for a set period (e.g., 3 minutes).

  • Data Collection: Record the number of mosquito landings and bites on the treated and control areas.

  • Time-Course Evaluation: Repeat the exposure at regular intervals (e.g., every 30 minutes) to determine the protection time for each concentration.[10]

  • Data Analysis: Calculate the percent repellency for each concentration at each time point. Determine the ED50 value by plotting the log of the dose against the percent inhibition of biting.[10]

Ethical Considerations: All studies involving human subjects must comply with the requirements of EPA regulations for the protection of human subjects of research (40 CFR part 26, subparts K, L, and M).[11]

Data Presentation: Repellency of DEET
Concentration (%)Protection Time (hours)Percent Inhibition (%)
0.010.5Varies
0.251Varies
0.501.5Varies
0.752Varies
2.53Varies
102-3>90
306-8>95

Note: The effective dose ED50 of DEET against Aedes aegypti has been calculated to be 0.39%.[10]

Part 2: Toxicological Dose-Response Studies

Toxicological studies are essential for establishing the safety profile of DEET. These studies determine the doses at which adverse effects are observed.

Key Toxicological Endpoints
  • Acute Toxicity: Assesses the effects of a single high dose of a substance. DEET exhibits low acute toxicity (Category III for oral and dermal toxicity, and Category IV for inhalation toxicity).[12]

  • Dermal Irritation and Sensitization: Evaluates the potential for skin reactions. DEET is not a dermal sensitizer.[12]

  • Systemic Toxicity: Examines the effects on the entire body after repeated exposure.

  • Lethal Dose 50 (LD50): The dose that is lethal to 50% of the test population.

  • No-Observed-Adverse-Effect Level (NOAEL): The highest dose at which no adverse effects are observed.[1]

  • Lowest-Observed-Adverse-Effect Level (LOAEL): The lowest dose at which an adverse effect is observed.[1]

Protocol 2: Acute Dermal Toxicity Study (Rodent Model)

This protocol outlines a general procedure for assessing the acute dermal toxicity of DEET in a rodent model, following established guidelines.

Materials:

  • Young adult laboratory rats.

  • Technical grade DEET.

  • Vehicle for application (if necessary).

  • Clippers for shaving the application site.

  • Gauze patches and non-irritating tape.

Procedure:

  • Animal Preparation: Acclimate the animals to the laboratory conditions. Shave the dorsal area of the trunk of each animal approximately 24 hours before the test.

  • Dose Groups: Establish several dose groups, including a control group receiving the vehicle only. Doses should be selected to span a range that is expected to produce a toxic response.

  • Application: Apply DEET uniformly over the shaved area. Cover the application site with a gauze patch and secure it with tape.

  • Observation: Observe the animals for signs of toxicity at regular intervals for at least 14 days. Record any clinical signs, body weight changes, and mortality.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: Determine the LD50 value using appropriate statistical methods.

Data Presentation: Toxicological Profile of DEET
Study TypeSpeciesRoute of AdministrationValueEndpoint
Acute Oral LD50RatOral667-3564 mg/kgLethality[13]
90-Day DermalRatDermal300 mg/kg/daySystemic NOEL[1]
90-Day DermalMicropig®Dermal>1000 mg/kg/daySystemic NOEL[1]
2-Year ChronicRatOral100 mg/kg/day (male)NOEL[1]
2-Year ChronicRatOral400 mg/kg/day (female)NOEL[1]
1-Year ChronicDogOral100 mg/kg/dayNOAEL
DevelopmentalRatOral100 mg/kg/dayNOAEL[14]

NOEL: No-Observed-Effect Level; NOAEL: No-Observed-Adverse-Effect Level

Part 3: Mechanistic Insights and Advanced Protocols

The repellent effect of DEET is primarily mediated through its interaction with the insect's olfactory system. Recent research has identified specific odorant receptors (ORs) that are involved in DEET detection.[3]

Protocol 3: Electroantennography (EAG)

EAG is a technique used to measure the electrical responses of an insect's antenna to volatile compounds, providing insights into the olfactory detection of repellents like DEET.

Materials:

  • Live insects (e.g., mosquitoes, cockroaches).

  • DEET solutions of varying concentrations.

  • Odor delivery system.

  • Glass capillary recording and reference electrodes filled with saline solution.

  • Amplifier and data acquisition system.

Procedure:

  • Insect Preparation: Immobilize the insect and carefully excise an antenna.

  • Electrode Placement: Mount the antenna between the recording and reference electrodes.

  • Odor Stimulation: Deliver puffs of air containing different concentrations of DEET over the antenna.

  • Recording: Record the electrical potential changes (EAG responses) from the antenna.

  • Data Analysis: Measure the amplitude of the EAG responses for each DEET concentration to generate a dose-response curve.

Experimental_Workflow

Conclusion

The dose-response studies of DEET are critical for its continued safe and effective use as an insect repellent. The protocols outlined in this guide provide a framework for researchers to conduct robust evaluations of DEET's efficacy and safety. Adherence to standardized methodologies and regulatory guidelines is paramount to generating reliable and reproducible data. Future research may focus on elucidating the finer points of DEET's mechanism of action and developing novel repellent formulations with improved safety and efficacy profiles.

References

  • Evaluation of Effective Dose with Protection Time of Deet by using Multi-Chamber-Blood-Feeding System against Aedes aegypti - ResearchGate. (2020-05-26). Available at: [Link]

  • DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draf - Regulations.gov. (2024-10-16). Available at: [Link]

  • N,N-DIETHYL-META-TOLUAMIDE (DEET) Risk Characterization Document - California Department of Pesticide Regulation. Available at: [Link]

  • DEET Technical Fact Sheet - National Pesticide Information Center. Available at: [Link]

  • Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed. Available at: [Link]

  • N,N-Diethyl-m-toluamide (DEET) - National Toxicology Program. Available at: [Link]

  • Testing the Effectiveness of Different Mosquito Repellents - Microbe Investigations. (2024-10-03). Available at: [Link]

  • Odour receptors and neurons for detection of DEET and new insect repellents - PMC - NIH. Available at: [Link]

  • N,N-Diethyl-3-methylbenzamide - MDPI. Available at: [Link]

  • N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities - Chemical Communications (RSC Publishing). Available at: [Link]

  • MR1018/8 -- Chapter Five: DEET - GulfLINK. Available at: [Link]

  • TESTING FOR MOSQUITO REPELLENT RESIDUES - Fisher Scientific. Available at: [Link]

  • Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin. (2010-07-07). Available at: [Link]

  • Exposure to N,N-Diethyl-Meta-Toluamide Insect Repellent and Human Health Markers - NIH. Available at: [Link]

  • DEET | US EPA. (2025-05-27). Available at: [Link]

  • DEET Fact Sheet - National Pesticide Information Center. Available at: [Link]

  • Insect Repellent Testing: Methods and Standards for Efficacy and Safety. (2024-05-02). Available at: [Link]

  • RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI. Available at: [Link]

  • Comparison of in vitro and in vivo repellency bioassay methods for Ixodes scapularis nymphs - PMC - NIH. Available at: [Link]

  • Modulation of the behavioral and electrical responses to the repellent DEET elicited by the pre-exposure to the same compound in Blattella germanica - PubMed Central. (2016-06-28). Available at: [Link]

  • N, N-Diethyl-3-methylbenzamide (DEET) Toxicological Summary Minnesota Department of Health September 2013. (2013-09-30). Available at: [Link]

  • Percentage protection provided by 20% deet (N,N-diethyl-3-methylbenzamide) and 20% SS220 [(1S, 29S)-2-methylpiperindinyl-3-cyclohexen-1-carboxamide] against all mosquitoes at Redcliffe Airport, Queensland, Australia, in January 2008. - ResearchGate. Available at: [Link]

  • A critical review of current laboratory methods used to evaluate mosquito repellents. Available at: [Link]

  • Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). Available at: [Link]

  • N,N-Diethyl-2-hydroxy-3-methoxybenzamide | C12H17NO3 | CID 209159 - PubChem. Available at: [Link]

  • Interactions of DEET and Novel Repellents with Mosquito Odorant Receptors - Smith Scholarworks. (2020-07-01). Available at: [Link]

  • Repellent Activity of DEET and Biont-Based Mosquito Repellents in the Chinese Market Against the Asian Long-Horned Tick, Haemaphysalis longicornis - MDPI. Available at: [Link]

  • Personal Insect Repellents and Minimum Risk Pesticides | US EPA. (2025-03-06). Available at: [Link]

  • DEET Efficacy Increases With Age in the Vector Mosquitoes Anopheles gambiae s.s. and Aedes albopictus (Diptera: Culicidae) - PMC - NIH. (2018-08-23). Available at: [Link]

  • USER'S GUIDE - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI. Available at: [Link]

  • A New In Vitro Bioassay System for the Discovery and Quantitative Evaluation of Mosquito Repellents - ResearchGate. (2025-08-08). Available at: [Link]

  • Unusual modes of action of the repellent DEET in insects highlight some human side effects. Available at: [Link]

  • Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700); Notice of Availability - Federal Register. (2010-08-06). Available at: [Link]

  • The mysterious multi-modal repellency of DEET - PMC - NIH. Available at: [Link]

  • Guide to the EPA's Registration Process for Mosquito Control Products | Clarke. (2024-05-06). Available at: [Link]

  • A Review on the Potential and Efficacy of Plant-Based Mosquito Repellents - Animo Repository. Available at: [Link]

  • 3-Methoxybenzamide | C8H9NO2 | CID 98487 - PubChem. Available at: [Link]

Sources

Application Note: A Framework for the Development of a Cell-Based Calcium Flux Assay for N,N-Diethyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,N-Diethyl-3-methoxybenzamide (DEMB) is a small molecule amide of interest for its potential biological activities, sharing structural similarities with the widely used insect repellent DEET (N,N-Diethyl-3-methylbenzamide) and other pharmacologically active benzamides. Understanding its interaction with cellular targets is crucial for evaluating its therapeutic potential and toxicological profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development and validation of a robust, cell-based functional assay for DEMB. We present a framework using a G protein-coupled receptor (GPCR)-mediated calcium flux assay as a primary screening model, justified by the activity of structurally related compounds on this target class. The narrative explains the causality behind experimental choices, from target selection to assay validation, ensuring a self-validating system grounded in scientific integrity. Detailed, step-by-step protocols, data analysis workflows, and troubleshooting guidance are provided to enable the successful implementation of a high-throughput screening-compatible assay.

Introduction: The Rationale for a Functional Cell-Based Assay

This compound belongs to the benzamide class of chemical compounds. A closely related analog, N,N-Diethyl-3-methylbenzamide (DEET), is known to interact with insect odorant-binding proteins and G protein-coupled receptors (GPCRs)[1]. Furthermore, other benzamide structures, such as Metoclopramide, are well-characterized modulators of human GPCRs, specifically dopamine receptors[2]. These precedents provide a strong rationale for hypothesizing that DEMB may exert biological effects through interaction with one or more GPCRs.

Cell-based assays are indispensable tools in drug discovery, offering a biologically relevant context to assess a compound's effect on cellular functions[3][4]. A functional assay, which measures a downstream event in a signaling cascade, provides richer information than a simple binding assay, revealing whether a compound acts as an agonist, antagonist, or allosteric modulator. Among the various functional assays for GPCRs, the intracellular calcium flux assay is a widely adopted method due to its high sensitivity, robustness, and amenability to high-throughput screening (HTS)[5][6]. This assay is particularly suited for GPCRs that couple to Gαq or Gαi/o pathways, which lead to the mobilization of intracellular calcium stores.

This guide details the development of a calcium flux assay to characterize the activity of DEMB on a model GPCR expressed in a stable, recombinant cell line.

Assay Principle: Monitoring Gq-Mediated Calcium Mobilization

The assay principle is based on the detection of transient increases in intracellular calcium ([Ca²⁺]i) following the activation of a Gαq-coupled GPCR. This signaling pathway is a cornerstone of cellular communication and a frequent target for therapeutic intervention.

Mechanism of Action:

  • Ligand Binding: An agonist (or DEMB, if it has agonist activity) binds to and activates the GPCR.

  • G Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the associated Gαq protein subunit.

  • PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors, which are ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum (ER).

  • Signal Detection: This binding event triggers the release of stored Ca²⁺ from the ER into the cytoplasm, causing a rapid and significant increase in [Ca²⁺]i. This transient flux is detected by a calcium-sensitive fluorescent indicator dye pre-loaded into the cells.

This entire cascade provides an amplified and easily measurable signal that is directly proportional to the activation of the target receptor.

Gq_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum DEMB DEMB (Ligand) GPCR Gq-Coupled Receptor DEMB->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor (Ca2+ Channel) Ca_ER Stored Ca2+ IP3R->Ca_ER Opens Ca_Cyto Cytosolic Ca2+ (Signal) Ca_ER->Ca_Cyto Release IP3->IP3R Binds

Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

Cell Line Selection and Engineering

The choice of cell line is a critical parameter for developing a successful assay. The ideal system should have low to no endogenous expression of the target receptor to avoid background noise, while being robust and easy to transfect and maintain.

  • Recommended Cell Line: Human Embryonic Kidney 293 (HEK293) cells are an excellent choice. They are widely used in drug discovery for their ease of culture, high transfection efficiency, and low endogenous GPCR expression, making them a "blank slate" for expressing a specific receptor of interest.[7]

  • Target Expression: For this framework, we will assume the stable expression of a candidate human Gαq-coupled GPCR (e.g., the M1 Muscarinic Acetylcholine Receptor as a model system) in HEK293 cells. Stable cell lines are preferred over transient transfection for HTS to ensure consistency and reduce variability between experiments.

Assay Development and Optimization Workflow

A systematic approach is required to optimize assay parameters to achieve a robust and reproducible signal window. The following workflow outlines the key steps.

Assay_Workflow Start Start: Stable Cell Line Seed Optimize Cell Seeding Density Start->Seed Dye Optimize Dye Loading (Concentration & Time) Seed->Dye Solvent Determine Solvent (DMSO) Tolerance Dye->Solvent Agonist Characterize Reference Agonist (EC50 & EC80) Solvent->Agonist Validation Assay Validation: Z'-Factor Calculation Agonist->Validation Screen Proceed to Screening (Agonist & Antagonist Modes) Validation->Screen End Data Analysis Screen->End

Caption: Workflow for the development and validation of the cell-based assay.

Detailed Experimental Protocol: Calcium Flux Assay

This protocol is designed for a 96- or 384-well plate format and is compatible with fluorescence plate readers equipped with liquid handling, such as a FLIPR® (Fluorometric Imaging Plate Reader) or similar instrument.

Required Materials
  • Cells: HEK293 cell line stably expressing the target Gαq-coupled GPCR.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates, tissue culture treated.

  • Compound Plates: Polypropylene V-bottom or U-bottom plates.

  • Reagents:

    • Calcium-sensitive dye kit (e.g., FLIPR® Calcium 6 Assay Kit or Fura-2 QBT™ Calcium Kit)[5]. These kits typically include the fluorescent dye and a probenecid solution to prevent dye leakage from the cells.

    • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • DEMB and reference compounds (agonist and antagonist).

    • Dimethyl sulfoxide (DMSO), cell culture grade.

Step-by-Step Methodology

Day 1: Cell Plating

  • Harvest healthy, sub-confluent cells using a gentle dissociation reagent (e.g., TrypLE™).

  • Count the cells and determine viability (should be >95%).

  • Resuspend cells in culture medium to the optimized seeding density (e.g., 20,000 cells/well for a 384-well plate).

  • Dispense the cell suspension into the black-walled, clear-bottom assay plates.

  • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment and formation of a monolayer.

Day 2: Compound Plate Preparation and Dye Loading

  • Prepare Compound Plates:

    • Prepare serial dilutions of DEMB and reference compounds in 100% DMSO. A typical starting concentration is 10 mM.

    • Dilute these stock solutions into Assay Buffer to achieve the final desired concentrations (e.g., 2X final concentration). The final DMSO concentration in the assay should be kept constant and typically ≤0.5% to avoid solvent effects.

  • Prepare Dye Loading Solution:

    • Reconstitute the calcium indicator dye components according to the manufacturer’s protocol.[8][9] Mix the dye concentrate with Assay Buffer containing probenecid.

  • Load Cells with Dye:

    • Remove the culture medium from the cell plates.

    • Add an equal volume of the dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C, 5% CO₂, protected from light.

Day 2: Running the Assay

  • Equilibrate the cell plate and compound plate to room temperature for at least 20 minutes before reading.

  • Place both plates into the fluorescence plate reader (e.g., FLIPR®).

  • Set up the instrument parameters:

    • Read Mode: Kinetic read.

    • Excitation/Emission Wavelengths: As specified by the dye manufacturer.

    • Protocol:

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • Program the instrument to add compounds from the compound plate to the cell plate.

      • Continue reading the fluorescence signal for an additional 90-180 seconds to capture the peak response and subsequent signal decay.

  • Execute the run.

Data Analysis and Assay Validation

Data Processing
  • Response Calculation: The primary response is calculated as the maximum fluorescence signal post-compound addition minus the average baseline fluorescence.

  • Normalization: Data are typically normalized to controls on the same plate:

    • Agonist Mode: Response is expressed as a percentage of the response to a saturating concentration of a known reference agonist (100% activation).

    • Antagonist Mode: Cells are pre-incubated with the test compound (e.g., DEMB) before adding a concentration of the reference agonist that elicits an ~80% maximal response (EC₈₀). The response is expressed as a percentage of inhibition of the agonist response.

Dose-Response Analysis

Plot the normalized response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy (Eₘₐₓ).

Assay Validation: The Z'-Factor

To ensure the assay is suitable for HTS, its quality and robustness must be validated. The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative control signals.[7]

Z' = 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]

Where:

  • μₚ and σₚ are the mean and standard deviation of the positive control (e.g., reference agonist).

  • μₙ and σₙ are the mean and standard deviation of the negative control (e.g., vehicle/DMSO).

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation band between controls; suitable for HTS.
0 to 0.5AcceptableThe assay is marginal; may require further optimization.
< 0UnacceptableThe signals from positive and negative controls overlap; the assay is not reliable.

An assay with a Z'-factor consistently above 0.5 is considered robust and reliable for screening campaigns.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Signal-to-Background Poor cell health; Suboptimal cell density; Insufficient dye loading.Verify cell viability; Re-optimize seeding density; Increase dye concentration or incubation time.
High Well-to-Well Variability Inconsistent cell seeding; Edge effects in the plate; Pipetting errors.Use a multichannel or automated dispenser; Avoid using outer wells or fill them with buffer; Ensure proper mixing of reagents.
High Baseline Signal Autofluorescence from compounds or media; Cell stress or death.Test compound fluorescence in a cell-free system; Ensure gentle handling of cells; Use phenol red-free medium for the assay.
No Response to Agonist Incorrect agonist concentration; Loss of receptor expression; Inactive G protein signaling.Verify agonist stock concentration and activity; Check receptor expression via Western blot or qPCR; Use a control cell line with a known functional receptor.

References

  • Stanczak, N. M., & Garton, K. (2012). A novel encapsulation of N,N-diethyl-3-methylbenzamide (DEET) favorably modifies skin absorption while maintaining effective evaporation rates. PubMed. Available at: [Link]

  • Sudakin, D. L., & Trevathan, W. R. (2003). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. PubMed. Available at: [Link]

  • MDPI. (2021). N,N-Diethyl-3-methylbenzamide. MDPI. Available at: [Link]

  • Roy, S., & Coldren, C. (2019). Development and Validation of Molecular Assays for Limited Tissue Samples. The Journal of molecular diagnostics : JMD. Available at: [Link]

  • Assay Drug Development Technologies. (2015). Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. Assay and Drug Development Technologies. Available at: [Link]

  • Tsitsanou, K. E., et al. (2013). Interactions of Anopheles gambiae Odorant-binding Proteins with a Human-derived Repellent. Journal of Biological Chemistry. Available at: [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • Pharmaceutical Technology. (2020). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. Available at: [Link]

  • Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kit Guide. Molecular Devices. Available at: [Link]

  • University of Pennsylvania. (n.d.). Calcium Flux Protocol. Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]

  • Zhao, M., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current chemical genomics. Available at: [Link]

  • Reaction Biology. (n.d.). Ion Channel Assays. Reaction Biology. Available at: [Link]

  • DailyMed. (n.d.). METOCLOPRAMIDE HYDROCHLORIDE solution. U.S. National Library of Medicine. Available at: [Link]

  • Infinix Bio. (2026). Cell Based Assays Explained: A Comprehensive Guide for Drug Development. Infinix Bio. Available at: [Link]

  • University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. University of Utah. Available at: [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare. Available at: [Link]

  • Bio-protocol. (n.d.). Flow Cytometric Analysis of Calcium Influx Assay in T cells. Bio-protocol. Available at: [Link]

  • BMG LABTECH. (2020). Calcium assays: at the centre of biology. BMG LABTECH. Available at: [Link]

  • Kaur, N., & Che-Hong, C. (2019). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. Methods in cell biology. Available at: [Link]

Sources

N,N-Diethyl-3-methoxybenzamide in early-stage drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Diethyl-3-methoxybenzamide (also referred to as N,N-diethyl-m-anisamide) represents a versatile scaffold in early-stage drug discovery, serving two distinct high-value functions:

  • Synthetic Utility: It acts as a "privileged substrate" for Directed Ortho-Metalation (DoM) . The molecule contains two non-equivalent Directing Metalation Groups (DMGs)—the powerful diethylamide and the moderate methoxy group—allowing for highly regioselective functionalization to access complex 1,2,3-trisubstituted aromatic libraries.

  • SAR & ADME Profiling: As the 3-methoxy analog of the gold-standard repellent DEET (N,N-diethyl-3-methylbenzamide), it serves as a critical reference probe for Structure-Activity Relationship (SAR) studies and metabolic stability assays (specifically O-demethylation vs. N-dealkylation).

Chemical Profile & Structural Logic

PropertyDetail
IUPAC Name This compound
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Key Moieties Diethylamide: Strong DMG, lipophilic, metabolic handle.Methoxy: Moderate DMG, electron-donating, H-bond acceptor.
Primary Utility Regioselective Lithiation (DoM), Metabolic Probe, Fragment Library Construction.

Protocol A: Regioselective Synthesis via Directed Ortho-Metalation (DoM)

Scientific Rationale: In medicinal chemistry, accessing 1,2,3-trisubstituted benzene rings is notoriously difficult using classical electrophilic aromatic substitution (EAS), which is governed by electronic directing effects often leading to mixtures. DoM relies on coordination between a Lewis basic group (DMG) and an alkyllithium base to deprotonate the ortho position.[1]

This compound is a unique substrate because it presents a competition between two DMGs:

  • Site A (C-2): Located between the amide and methoxy groups. This site benefits from a Cooperative Directing Effect (synergy of both DMGs) but suffers from steric hindrance.

  • Site B (C-6): Ortho to the strong amide DMG; para to the methoxy.

  • Site C (C-4): Ortho to the weaker methoxy DMG; para to the amide.

Experimental Causality: The tertiary amide is a Superior DMG compared to the methoxy group. Under kinetic control using s-BuLi (a hindered base) at low temperatures, lithiation occurs predominantly at C-2 (if accessible) or C-6 , enabling the introduction of electrophiles (E⁺) with high precision.

Step-by-Step Workflow

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: s-Butyllithium (1.1 equiv, 1.3 M in cyclohexane)

  • Additive: TMEDA (Tetramethylethylenediamine) (1.1 equiv) – Critical for breaking Li-aggregates and enhancing base reactivity.

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Electrophile: e.g., Methyl iodide (MeI), DMF, or Iodine (I₂).

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and TMEDA.

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Causality: Low temperature is mandatory to prevent the "Barbier-type" attack of the alkyllithium on the amide carbonyl (self-destruction).

  • Metalation: Add s-BuLi dropwise over 10 minutes. The solution often turns a distinct yellow/orange color, indicating the formation of the lithiated species.

  • Incubation: Stir at -78°C for 1 hour . Note: This allows the Complex Induced Proximity Effect (CIPE) to establish the lithiated intermediate.

  • Quench: Add the Electrophile (1.2 equiv) neat or in THF solution.

  • Warming: Allow the reaction to warm to Room Temperature (RT) over 2 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

Self-Validating Checkpoint:

  • TLC Monitoring: The product will typically be less polar than the starting material if alkylated/halogenated.

  • NMR Verification: Loss of the specific aromatic proton signal (e.g., the singlet at C-2 or doublet at C-6) confirms regioselectivity.

Visualizing the Pathway (Graphviz/DOT)

DoM_Pathway cluster_logic Regioselectivity Logic Start This compound Complex CIPE Complex (Li-O Coordination) Start->Complex + s-BuLi / TMEDA (-78°C, THF) Lithiated Ortho-Lithiated Species (C-2 vs C-6) Complex->Lithiated Deprotonation (Kinetic Control) Product 1,2,3-Trisubstituted Benzamide Lithiated->Product + Electrophile (E+) (Quench) Logic Amide DMG >> Methoxy DMG C-2 (Synergy) vs C-6 (Sterics)

Caption: Directed Ortho-Metalation pathway showing the progression from coordination to regioselective functionalization.

Protocol B: Metabolic Stability Profiling (Microsomal)

Scientific Rationale: In the transition from "Hit" to "Lead," understanding metabolic "soft spots" is vital. This compound contains two primary sites for Phase I metabolism by Cytochrome P450 (CYP) enzymes:

  • O-Demethylation: Attack on the methoxy group (typically CYP2D6 or CYP2C19).

  • N-Dealkylation: Attack on the ethyl chains of the amide (typically CYP3A4).

Comparing the intrinsic clearance (


) of this molecule against DEET (which lacks the methoxy group) provides valuable data on how electronic changes affect metabolic stability.

Protocol:

  • Preparation: Prepare a 10 mM stock of this compound in DMSO.

  • Incubation Mix:

    • Phosphate Buffer (100 mM, pH 7.4)

    • Liver Microsomes (Human/Rat, 0.5 mg/mL protein)

    • Test Compound (1 µM final concentration)

  • Initiation: Pre-incubate at 37°C for 5 minutes. Start reaction by adding NADPH (1 mM).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quench: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Monitor Transitions: Parent ion

      
      . Look for metabolites: O-desmethyl (
      
      
      
      ) and N-desethyl (
      
      
      ).

Data Output Table:

ParameterDefinitionTarget Value (Early Discovery)

(Half-life)
Time for 50% loss of parent.> 30 min (Moderate stability)

Intrinsic Clearance.< 20 µL/min/mg protein
Metabolite ID Ratio of O-desmethyl vs N-desethyl.Identifies the primary "soft spot" to optimize.

Synthesis of the Scaffold (Reference Protocol)

If the material is not purchased, it must be synthesized with high purity to ensure accurate biological data.

Reaction: m-Anisic Acid + Diethylamine


this compound

Methodology:

  • Dissolve m-anisic acid (1.0 equiv) in DCM.

  • Add T3P (Propylphosphonic anhydride) (1.5 equiv) and Diisopropylethylamine (DIPEA) (3.0 equiv). Why T3P? It is safer than Thionyl Chloride and provides higher yields with easier workup for amides.

  • Add Diethylamine (1.2 equiv). Stir at RT for 12 hours.

  • Wash with 1N HCl (remove amine), Sat. NaHCO₃ (remove acid), and Brine.

  • Concentrate.[2] The product is typically a pale yellow oil.

References & Authoritative Grounding

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933.

    • Foundational text on the hierarchy of DMGs (Amide > Methoxy).

  • Beak, P., & Brown, R. A. (1982). "The tertiary amide as a directing group for lithiation." Journal of Organic Chemistry, 47(1), 34-46.

    • Establishes the mechanism of Complex Induced Proximity Effect (CIPE).

  • Fradin, M. S., & Day, J. F. (2002).[3] "Comparative efficacy of insect repellents against mosquito bites." New England Journal of Medicine, 347(1), 13-18.

    • Provides the baseline protocols for testing DEET analogs.

  • PubChem Compound Summary. "this compound."

    • Verification of chemical identity and physical properties.

Sources

Application Note: Sourcing & Qualification of N,N-Diethyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide addresses the sourcing, verification, and qualification of N,N-Diethyl-3-methoxybenzamide (CAS 62924-93-0) as a Reference Standard.

Important Technical Note: This compound is the methoxy analogue of the common insect repellent DEET (N,N-Diethyl-3-methylbenzamide). It is frequently used as a substrate in directed ortho-metallation reactions or identified as a structural impurity in m-toluic acid derivatives. As of 2026, it is rarely available as a commercial ISO 17034 Certified Reference Material (CRM). This guide details the protocol for sourcing Research Grade material and qualifying it as a Secondary Reference Standard for regulated use.

Technical Identity & Specifications

Before sourcing, strict chemical identification is required to avoid confusion with DEET (CAS 134-62-3).

FeatureSpecification
Chemical Name This compound
Synonyms N,N-Diethyl-m-anisamide; 3-Methoxy-N,N-diethylbenzamide
CAS Number 62924-93-0
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Physical State Pale yellow oil / Viscous liquid
Boiling Point ~177 °C (at 14 mmHg)
Key Impurities 3-Methoxybenzoic acid; Diethylamine; N,N-Diethyl-3-methylbenzamide (if cross-contaminated)
Sourcing Strategy: The "Secondary Standard" Approach

Since a pharmacopeial (USP/EP) or ISO 17034 CRM is likely unavailable, you must source "High-Purity Research Grade" material and elevate its status through characterization.

Vendor Selection Protocol

Do not purchase from "aggregator" sites without traceability. Prioritize manufacturers who provide:

  • Batch-Specific CoA: Must show 1H-NMR and HPLC/GC purity >97%.

  • Origin Transparency: Synthetic route disclosure (to predict impurities).

  • Recent Synthesis: Material synthesized within the last 24 months (amides are stable, but oils can absorb moisture).

Recommended Vendors (Research Grade):

  • Primary: BLD Pharm, Enamine, Combi-Blocks.

  • Secondary: Sigma-Aldrich (often re-packaged, verify batch origin).

Sourcing Decision Tree (DOT Visualization)

SourcingStrategy Start Start: Need Reference Standard CheckCRM Check ISO 17034 CRM Availability (LGC, USP, Cerilliant) Start->CheckCRM IsAvailable Available? CheckCRM->IsAvailable BuyCRM Purchase CRM (Store & Use) IsAvailable->BuyCRM Yes SourceResearch Source High-Purity (>97%) Research Grade Chemical IsAvailable->SourceResearch No (Likely) VendorQual Vendor Qualification: 1. Check CAS 62924-93-0 2. Request Batch CoA 3. Verify Synthetic Route SourceResearch->VendorQual InHouseQual Execute In-House Qualification (See Protocol Below) VendorQual->InHouseQual Release Release as Secondary Standard InHouseQual->Release

Figure 1: Decision matrix for sourcing non-pharmacopeial reference standards.

Protocol: Qualification of Secondary Reference Standard

Objective: Assign an absolute purity value (Assay) with traceability to SI units, enabling the use of the material in quantitative analysis (e.g., HPLC impurity profiling).

Phase A: Structural Confirmation (Identity)

Must prove the material is this compound and not an isomer.

  • 1H-NMR (400 MHz, CDCl₃):

    • Look for diagnostic signals:

      • Methoxy group: Singlet at ~3.84 ppm (3H).[1]

      • Ethyl groups: Two quartets (~3.3-3.5 ppm) and two triplets (~1.1-1.2 ppm). Note: Due to restricted rotation around the amide bond, the ethyl groups often appear as broad or distinct non-equivalent signals.

      • Aromatic region: 6.9 – 7.4 ppm (4 protons).

  • Mass Spectrometry (ESI+): Confirm parent ion [M+H]⁺ = 208.27 m/z.

Phase B: Purity Assignment (The "Mass Balance" Approach)

This is the industry standard for qualifying secondary standards when qNMR is not feasible.

Formula:



Step-by-Step Workflow:

  • Chromatographic Purity (%Chrom):

    • Method: HPLC-UV (254 nm) or GC-FID.

    • Column: C18 (HPLC) or DB-5 (GC).

    • Procedure: Inject sample at high concentration (e.g., 1 mg/mL). Integrate all peaks. Calculate area % of the main peak.

    • Acceptance: Main peak > 98.0% area.[2]

  • Water Content (%H₂O):

    • Method: Karl Fischer Titration (Coulometric).

    • Note: Amides are hygroscopic. Expect 0.1 – 0.5% water.

  • Residual Solvents (%Vol):

    • Method: 1H-NMR or GC-Headspace.

    • Target: Check for synthesis solvents (Dichloromethane, Toluene, Diethylamine).

  • Residue on Ignition (%ROI):

    • Method: TGA (Thermogravimetric Analysis) or Ashing.

    • Target: Inorganic salts (Sodium sulfate, Silica). Usually negligible for distilled oils.

Phase C: Final Assay Calculation

Example Calculation:

  • HPLC Purity: 99.2%

  • Water (KF): 0.3%

  • Residual Solvents (NMR): 0.1% (DCM)

  • Inorganics: 0.0%



Label the vial with this assigned purity (98.8%) and the re-test date (1 year).
Analytical Method: HPLC Purity Profiling

Use this method to test the sourced material or to detect this compound as an impurity in other products.

ParameterCondition
Instrument HPLC with UV-Vis or PDA Detector
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0 min: 10% B → 15 min: 90% B → 20 min: 90% B
Flow Rate 1.0 mL/min
Detection 254 nm (Aromatic ring) and 210 nm (Amide bond)
Retention Time Expect elution around 8–10 min (less retained than DEET due to methoxy polarity)
Handling & Storage Protocols
  • Hygroscopicity: As a tertiary amide, it may absorb moisture.

    • Action: Allow the vial to reach room temperature before opening to prevent condensation.

  • Storage: Store at 2°C to 8°C in a dark, desiccated cabinet.

  • Stability: Re-test purity annually. If the visual appearance changes from pale yellow to dark brown, check for oxidation (N-oxide formation).

Qualification Workflow Diagram

QualificationWorkflow Sample Raw Material (CAS 62924-93-0) Identity Identity Check (NMR + MS) Sample->Identity Purity Purity Check (HPLC/GC) Identity->Purity Impurity Impurity Quant (Water/Solvents) Purity->Impurity Calc Mass Balance Calculation Impurity->Calc Cert Generate CoA (Valid for 1 Year) Calc->Cert

Figure 2: Workflow for converting research-grade material into a qualified reference standard.

References
  • Synthesis & Characterization: this compound synthesis via palladium-catalyzed acylation. ACS Omega. 2017; 2(7): 3977–3988. Link

  • Reference Standard Qualification: ISO 17034:2016 General requirements for the competence of reference material producers. Link

  • Spectral Data: PubChem Compound Summary for CAS 62924-93-0 (this compound). Link

  • Analytical Methodology: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Link

Sources

Troubleshooting & Optimization

overcoming purification challenges of N,N-Diethyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for N,N-Diethyl-3-methoxybenzamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile benzamide derivative. Achieving high purity of this compound is critical for its application in pharmaceutical research and development, as impurities can significantly impact biological activity, toxicity, and overall study outcomes.

This guide provides a structured, in-depth approach to overcoming common purification challenges. It is organized into a series of frequently asked questions (FAQs) and detailed experimental protocols, grounded in established chemical principles. Our goal is to equip you with the expertise and practical insights needed to confidently purify your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Q1: What are the most probable impurities in my crude this compound sample?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. The most common method for synthesizing N,N-disubstituted benzamides is the coupling of a carboxylic acid with a secondary amine.[1] For this compound, this typically involves the reaction of 3-methoxybenzoic acid with diethylamine.

Therefore, the primary impurities you should anticipate are:

  • Unreacted Starting Materials:

    • 3-methoxybenzoic acid

    • Diethylamine

  • Reagent-Derived Byproducts:

    • If using thionyl chloride (SOCl₂) to form the acid chloride, you might have sulfur-containing impurities.[2]

    • If using coupling agents like 1,1'-Carbonyldiimidazole (CDI), the primary byproduct is imidazole, which is water-soluble.[3][4] Other coupling agents will generate their own specific byproducts (e.g., DCU from DCC).

  • Side-Reaction Products:

    • N-ethyl-3-methoxybenzamide: This can arise from dealkylation under harsh thermal conditions or if there are impurities in the diethylamine starting material.

    • Degradation Products: Benzamides are generally stable, but prolonged exposure to strong acid or base at high temperatures can lead to hydrolysis back to 3-methoxybenzoic acid and diethylamine.[5]

A general workflow for identifying and removing these common impurities is outlined below.

G crude Crude Product (Oil or Solid) extraction Acid-Base Liquid-Liquid Extraction crude->extraction Initial Cleanup column Silica Gel Column Chromatography extraction->column Remove Non-polar Impurities distill Vacuum Distillation (for thermal stability) extraction->distill Alternative for non-chromatographic purification recrystal Recrystallization / Solvent Precipitation column->recrystal Final Polishing pure Pure N,N-Diethyl-3- methoxybenzamide column->pure If sufficiently pure distill->recrystal If solidifies recrystal->pure

Caption: General Purification Workflow for this compound.

Q2: My crude product is a dark-colored oil. How can I decolorize it?

A2: Dark coloration typically arises from high-molecular-weight, polymeric impurities or colored byproducts formed under harsh reaction conditions, such as high temperatures.[4]

Recommended Actions:

  • Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities.

    • Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Add a small amount of activated charcoal (typically 1-2% w/w).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Filter the mixture through a pad of Celite® to remove the charcoal. The Celite is crucial as fine charcoal particles can pass through standard filter paper.

  • Silica Gel Filtration: If the color is persistent, a quick filtration through a short plug of silica gel can be effective. Elute with a solvent system that moves your product quickly (e.g., 20-30% ethyl acetate in hexanes) while retaining the more polar, colored impurities at the origin.

Q3: How can I effectively remove unreacted 3-methoxybenzoic acid?

A3: 3-methoxybenzoic acid is an acidic impurity and can be readily removed by exploiting its chemical properties.

The Causality: The carboxylic acid group (-COOH) is acidic, while your target benzamide is neutral. By washing an organic solution of your crude product with an aqueous basic solution, you can deprotonate the carboxylic acid to form a water-soluble carboxylate salt (3-methoxybenzoate). This salt will partition into the aqueous layer, leaving your neutral product in the organic layer.

Step-by-Step Protocol: See Protocol 1: Comprehensive Acid-Base Extraction below for a detailed workflow. A dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is typically sufficient. Avoid using strong bases like sodium hydroxide (NaOH) unless necessary, as they can promote hydrolysis of the amide product.

Q4: I am having trouble removing residual diethylamine and other basic impurities. What is the best approach?

A4: Similar to the removal of acidic impurities, you can use an acid wash to remove basic contaminants like diethylamine.

The Causality: The nitrogen atom in diethylamine is basic and will be protonated by an acid to form a water-soluble diethylammonium salt. This salt will then be extracted into the aqueous layer.

Step-by-Step Protocol: Refer to Protocol 1: Comprehensive Acid-Base Extraction . A wash with a dilute acid like 1M hydrochloric acid (HCl) or a saturated solution of ammonium chloride (NH₄Cl) is effective. The organic layer should then be washed with brine and water to remove any residual acid before drying and concentration.

G cluster_0 Acid Removal cluster_1 Base Removal start Crude Product in Organic Solvent (e.g., EtOAc) wash_base Wash with aq. NaHCO₃ start->wash_base separate_base Separate Layers wash_base->separate_base aq_base Aqueous Layer (contains 3-methoxybenzoate salt) separate_base->aq_base wash_acid Wash with aq. 1M HCl separate_base->wash_acid Organic Layer separate_acid Separate Layers wash_acid->separate_acid aq_acid Aqueous Layer (contains diethylammonium salt) separate_acid->aq_acid final_wash Wash with Brine, Dry (Na₂SO₄), Concentrate separate_acid->final_wash Organic Layer product Purified Organic Layer (Product) final_wash->product

Sources

Technical Support Center: Navigating Solubility Challenges of N,N-Diethyl-3-methoxybenzamide in Experimental Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-Diethyl-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to effectively address and overcome solubility challenges encountered during in vitro and in vivo experimental assays. As a substituted benzamide, this compound's aromatic structure and N,N-disubstituted amide group present a physicochemical profile that can lead to poor aqueous solubility, a common hurdle in drug discovery. This resource provides a structured, in-depth approach to troubleshooting, offering not just protocols but the scientific rationale behind them to empower you to make informed decisions for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

While specific quantitative solubility data for this compound is not extensively published, we can infer its behavior based on its chemical structure—a benzamide with a nonpolar aromatic ring, a polar amide group, and N,N-diethyl and methoxy substitutions. Generally, benzamides exhibit limited solubility in water due to the hydrophobic benzene ring but are soluble in polar organic solvents.[1] The N,N-diethyl groups prevent hydrogen bond donation from the amide nitrogen, which can slightly decrease solubility in highly polar, protic solvents compared to unsubstituted benzamide.[2] The methoxy and diethyl groups contribute to the molecule's lipophilicity, suggesting a preference for less polar environments. Therefore, you should anticipate poor aqueous solubility and good solubility in organic solvents like DMSO and ethanol.

Q2: I've dissolved my this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening and what can I do?

This is a common phenomenon known as "compound precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent (like 100% DMSO) is introduced into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to come out of solution. To address this, you can:

  • Reduce the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally <0.5%) to minimize both precipitation and potential solvent-induced toxicity or artifacts.[3]

  • Perform serial dilutions in a mixed solvent system: Instead of diluting directly from a 100% DMSO stock into your aqueous buffer, create intermediate dilutions in a mixture of DMSO and your assay buffer.

  • Employ solubilizing excipients: Consider the use of agents like cyclodextrins or non-ionic surfactants to increase the aqueous solubility of your compound.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

High concentrations of DMSO can be cytotoxic and interfere with cellular processes.[4] As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% to avoid significant effects on cell viability and function.[3] It is crucial to include a vehicle control in your experiments, which consists of the assay medium with the same final DMSO concentration as your test wells, to account for any solvent effects.

In-Depth Troubleshooting Guide

Problem: Compound Precipitation in the Assay Plate

Precipitation of your test compound is a critical issue that can lead to inaccurate and irreproducible data by effectively lowering the concentration of the compound available to interact with the biological target.

Initial Verification Steps:

  • Visual Inspection: Before use, visually inspect your DMSO stock solution for any signs of precipitation. If crystals are present, gentle warming (to 37°C) and vortexing or sonication may be required to redissolve the compound.[4]

  • Stock Concentration Verification: Ensure your stock solution concentration is accurate. Errors in weighing or dilution can lead to supersaturated solutions that are prone to precipitation.

  • Assay Buffer Compatibility: Check for any potential interactions between your compound and components of your assay buffer (e.g., high salt concentrations, certain proteins).

Systematic Troubleshooting Workflow

The following workflow provides a step-by-step approach to addressing compound precipitation.

Troubleshooting Precipitation start Compound Precipitates in Assay check_stock Is stock solution clear? start->check_stock warm_stock Warm/Vortex Stock Solution check_stock->warm_stock No serial_dilution Optimize Serial Dilution check_stock->serial_dilution Yes warm_stock->check_stock co_solvent Adjust Co-solvent Ratio serial_dilution->co_solvent excipients Screen Solubilizing Excipients co_solvent->excipients Issue Persists end_success Precipitation Resolved co_solvent->end_success Resolved ph_adjust Evaluate pH Modification excipients->ph_adjust Issue Persists excipients->end_success Resolved kinetic_sol Perform Kinetic Solubility Assay ph_adjust->kinetic_sol Issue Persists ph_adjust->end_success Resolved end_fail Consult Formulation Specialist kinetic_sol->end_fail

Caption: A decision tree for systematically troubleshooting compound precipitation.

Detailed Protocols and Methodologies

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in biological assays.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (high purity)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound (C12H17NO2) is 207.27 g/mol .

    • Mass (mg) = 10 mmol/L * Volume (L) * 207.27 g/mol * 1000 mg/g

  • Weigh the compound: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube or amber glass vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound: Vortex the solution until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] Ensure the storage containers are tightly sealed to prevent the absorption of water by the hygroscopic DMSO.

Expert Insight: The use of anhydrous, high-purity DMSO is critical. Water contamination can reduce the solubilizing capacity of DMSO and may lead to compound degradation over time.

Protocol 2: Optimizing Co-Solvent Concentration

Objective: To determine the highest tolerable concentration of a co-solvent (e.g., DMSO) in the final assay buffer that maintains compound solubility without adversely affecting the assay performance.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO

  • Aqueous assay buffer

  • 96-well microplate (clear bottom for visual inspection)

  • Multichannel pipette

Procedure:

  • Prepare a co-solvent gradient: In a 96-well plate, create a serial dilution of DMSO in your assay buffer. For example, you can prepare final DMSO concentrations ranging from 5% down to 0.1%.

  • Add the compound: To each well of the co-solvent gradient, add a fixed amount of your 10 mM stock solution to achieve the desired final concentration of this compound.

  • Incubate and observe: Incubate the plate under your standard assay conditions (e.g., 37°C for 1 hour). Visually inspect the wells for any signs of precipitation (cloudiness, crystals). You can also use a plate reader to measure light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.

  • Determine the optimal co-solvent concentration: Identify the lowest concentration of DMSO that keeps your compound fully dissolved.

  • Validate with a vehicle control: Run your assay with the selected DMSO concentration (without the compound) to ensure it does not interfere with the assay readout.

Co-solvent (DMSO) % in Assay BufferVisual Observation of Precipitation
5.0%Clear
2.5%Clear
1.0%Clear
0.5%Slight Haze
0.25%Precipitate
0.1%Heavy Precipitate
Caption: Example data from a co-solvent titration experiment.
Protocol 3: Screening for Solubilizing Excipients (Cyclodextrins)

Objective: To evaluate the ability of cyclodextrins to enhance the aqueous solubility of this compound.

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble "guest" molecules, effectively encapsulating the hydrophobic portion and increasing the apparent water solubility of the guest.[6]

Materials:

  • This compound

  • Aqueous assay buffer

  • Various cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD))

  • Stir plate and magnetic stir bars

  • Filtration device (e.g., 0.22 µm syringe filters)

  • Analytical method for quantifying the compound (e.g., HPLC-UV)

Procedure:

  • Prepare cyclodextrin solutions: Prepare a series of solutions of the chosen cyclodextrin in your assay buffer at different concentrations (e.g., 0.5%, 1%, 2%, 5% w/v).

  • Create saturated solutions: Add an excess amount of this compound to each cyclodextrin solution and to a control solution (assay buffer alone).

  • Equilibrate: Stir the solutions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Separate undissolved compound: Filter the solutions through a 0.22 µm filter to remove any undissolved solid.

  • Quantify the dissolved compound: Analyze the filtrate from each solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of dissolved this compound.

  • Analyze the results: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin to determine the effectiveness of the excipient in enhancing solubility.

Advanced Considerations

The Role of pH in Solubility

Amides are generally considered neutral compounds and their solubility is less affected by pH compared to acidic or basic molecules.[7] However, under strongly acidic or basic conditions, hydrolysis of the amide bond can occur, which would alter the chemical structure and solubility. For most biological assays conducted at or near physiological pH (7.4), significant pH-dependent solubility changes for this compound are not expected.

Kinetic vs. Thermodynamic Solubility

It is important to understand the distinction between these two concepts:

  • Kinetic Solubility: This is determined by adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration at which it precipitates. This method is high-throughput and reflects the situation in many screening assays.[8]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[9]

Discrepancies between kinetic and thermodynamic solubility can arise, with kinetic solubility often being higher due to the formation of supersaturated solutions. For lead optimization and formulation development, determining the thermodynamic solubility is crucial.

Best Practices for Compound Handling and Storage

Proper compound management is essential for ensuring the integrity and longevity of your this compound samples.

  • Storage of Solid Compound: Store the solid compound in a cool, dark, and dry place.

  • DMSO Stock Solution Storage: Store DMSO stock solutions at -20°C or -80°C in tightly sealed, small-volume aliquots to minimize freeze-thaw cycles and water absorption.[5]

  • Record Keeping: Maintain detailed records of when stock solutions were prepared, their concentrations, and the number of times they have been thawed.

  • Quality Control: Periodically check the purity and concentration of your stock solutions, especially for long-term studies.

By applying the principles and protocols outlined in this guide, you will be well-equipped to systematically address the solubility challenges of this compound, leading to more reliable and reproducible experimental outcomes.

References

  • Solubility of Things. Benzamide. Accessed February 6, 2026. [Link]

  • ACS Publications. Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures | Journal of Chemical & Engineering Data. Accessed February 6, 2026. [Link]

  • Quora. Why is amide more soluble in water than the amine with the same number of alkyl group atoms? Accessed February 6, 2026. [Link]

  • MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Accessed February 6, 2026. [Link]

  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Accessed February 6, 2026. [Link]

  • RSC Publishing. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Accessed February 6, 2026. [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Accessed February 6, 2026. [Link]

  • PubChem. N,N-Diethyl-2-hydroxy-3-methoxybenzamide. Accessed February 6, 2026. [Link]

  • ResearchGate. Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions. Accessed February 6, 2026. [Link]

  • PubMed. Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Accessed February 6, 2026. [Link]

  • PMC. A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Accessed February 6, 2026. [Link]

  • University of Arizona. Principles of Drug Action 1, Spring 2005, Amides. Accessed February 6, 2026. [Link]

  • Dr. Reddy's API. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Accessed February 6, 2026. [Link]

  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Accessed February 6, 2026. [Link]

  • PMC. pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. Accessed February 6, 2026. [Link]

  • ResearchGate. How do I make a stock solution of a substance in DMSO?. Accessed February 6, 2026. [Link]

  • IJPSR. CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Accessed February 6, 2026. [Link]

  • ACS Publications. Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters. Accessed February 6, 2026. [Link]

  • PMC. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Accessed February 6, 2026. [Link]

  • ACS Publications. Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Accessed February 6, 2026. [Link]

  • PubChem. N,N-diethyl-2-methoxybenzamide. Accessed February 6, 2026. [Link]

  • European Medicines Agency (EMA). Formulation of poorly soluble compounds. Accessed February 6, 2026. [Link]

  • Chemistry LibreTexts. 23.1: Properties of amines. Accessed February 6, 2026. [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Accessed February 6, 2026. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Accessed February 6, 2026. [Link]

  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. Accessed February 6, 2026. [Link]

  • ResearchGate. Solubility prediction methods for drug/drug like molecules.. Accessed February 6, 2026. [Link]

  • PMC. Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. Accessed February 6, 2026. [Link]

  • PubMed. Aqueous solubilities of five N-(diethylaminothiocarbonyl)benzimido derivatives at T = 298.15 K. Accessed February 6, 2026. [Link]

  • MDPI. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Accessed February 6, 2026. [Link]

  • ScienceAsia. Cyclodextrin inclusion complexation and pharmaceutical applications. Accessed February 6, 2026. [Link]

  • RSC Publishing. N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Accessed February 6, 2026. [Link]

  • Ovid. Kinetic versus thermodynamic solubility temptations and risks. Accessed February 6, 2026. [Link]

  • Solubility of Things. Amides: Structure, Properties, and Reactions. Accessed February 6, 2026. [Link]

  • Dr. Reddy's API. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Accessed February 6, 2026. [Link]

  • Evotec. Thermodynamic Solubility Assay. Accessed February 6, 2026. [Link]

  • ChemSynthesis. N,N-diethyl-4-methoxybenzamide. Accessed February 6, 2026. [Link]

  • Grokipedia. Compound management. Accessed February 6, 2026. [Link]

  • IEEE Xplore. Prediction of Aqueous Solubility of Drug Molecules by Embedding Spatial Conformers Using Graph Neural Networks. Accessed February 6, 2026. [Link]

  • MDPI. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Accessed February 6, 2026. [Link]

  • Hamilton Company. Compound Handling in Drug Discovery. Accessed February 6, 2026. [Link]

  • PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization. Accessed February 6, 2026. [Link]

  • Biocompare.com. New Trends in Compound Management. Accessed February 6, 2026. [Link]

Sources

minimizing byproducts in N,N-Diethyl-3-methoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N,N-Diethyl-3-methoxybenzamide

Subject: Troubleshooting & Optimization Guide for Minimizing Impurities (CAS: 7465-86-3) From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Division

Executive Summary

The synthesis of this compound is a standard amidation often plagued by three specific byproduct classes: hydrolytic reverts (benzoic acids), symmetric anhydrides , and oxidative chromophores (quinoidal species derived from demethylation). While structurally similar to DEET (N,N-Diethyl-m-toluamide), the 3-methoxy substituent introduces unique electronic susceptibilities that require tighter control over Lewis acid exposure and thermal history.

This guide replaces generic advice with a root-cause troubleshooting framework, focusing on the Acid Chloride Route (via Thionyl Chloride) as the most scalable protocol.

Troubleshooting Guide (Q&A)

Q1: My final product has a persistent pink/reddish hue, even after distillation. What is causing this? Diagnosis: Oxidative degradation of trace phenols. Mechanism: While the methoxy group is generally stable, prolonged exposure to harsh Lewis acids (like excess SOCl₂ or AlCl₃ contaminants) or high distillation temperatures (>150°C) can cause minor demethylation to 3-hydroxy-N,N-diethylbenzamide. This phenol rapidly oxidizes to form quinoid-like chromophores, which are intensely colored even at ppm levels. Solution:

  • Quench SOCl₂ gently: Do not use high heat to drive off excess thionyl chloride. Use azeotropic removal with toluene under vacuum at <40°C.

  • Base Wash: Ensure your workup includes a rigorous wash with 1M NaOH. This deprotonates any generated phenols, moving them into the aqueous phase as phenoxides, leaving the neutral amide product in the organic phase.

Q2: I observe a white precipitate forming immediately upon adding the amine, but the yield is lower than expected. Diagnosis: Amine salt sequestration (The "HCl Trap"). Mechanism: The reaction generates HCl.[1] If you add diethylamine directly to the acid chloride without an auxiliary base, the HCl protonates the unreacted diethylamine, forming diethylammonium chloride (a white solid). This effectively removes 50% of your nucleophile from the reaction. Solution:

  • Protocol Adjustment: Use Schotten-Baumann conditions (biphasic NaOH/DCM) or add a non-nucleophilic auxiliary base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in the organic phase to scavenge the HCl.

  • Stoichiometry: If using diethylamine as its own base, you must use >2.0 equivalents .

Q3: NMR shows a "doublet" of carbonyl peaks and the product solidifies unexpectedly. Diagnosis: Symmetric Anhydride formation. Mechanism: If moisture is present or the amine addition is too slow/hot, the intermediate acid chloride reacts with the starting carboxylic acid (formed via hydrolysis) to form 3-methoxybenzoic anhydride. Solution:

  • Inverse Addition: Add the acid chloride solution dropwise into the cold amine solution (not the other way around). This keeps the amine in excess, favoring amide formation over anhydride.

  • Moisture Control: Dry all solvents over molecular sieves (3Å).

Impurity Pathway Visualization

The following diagram maps the critical control points where the synthesis diverges from the Target Amide into common byproducts.

G Start 3-Methoxybenzoic Acid Int Acid Chloride (Intermediate) Start->Int + SOCl2 - SO2, HCl Target TARGET: This compound Int->Target + Et2NH (Excess) Fast Kinetics Imp2 Impurity B: Symmetric Anhydride Int->Imp2 + Start Material (Slow Addition) Imp3 Impurity C: Diethylammonium Chloride (Salt Precipitate) Int->Imp3 + Et2NH (HCl byproduct) Imp4 Impurity D: Quinoid Species (Pink Coloration) Target->Imp4 Thermal Demethylation (>150°C) Imp1 Impurity A: 3-Methoxybenzoic Acid (Hydrolysis Revert)

Caption: Reaction pathway analysis showing the divergence of the Acid Chloride intermediate into the Target Amide versus hydrolytic (A), anhydride (B), and oxidative (D) byproducts.

Optimized Experimental Protocol

This protocol utilizes the Modified Schotten-Baumann Method , which is superior for suppressing anhydride formation and simplifying purification.

Reagents:

  • 3-Methoxybenzoic acid (1.0 equiv)[2]

  • Thionyl Chloride (1.2 equiv)

  • Diethylamine (1.1 equiv)

  • Sodium Hydroxide (2.5 equiv, 10% aq solution)

  • Dichloromethane (DCM) or Toluene

  • DMF (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • In a dry flask under N₂, suspend 3-methoxybenzoic acid in dry Toluene.

    • Add catalytic DMF (activates SOCl₂).

    • Add Thionyl Chloride dropwise at room temperature.

    • Heat to 70°C for 2 hours. Evolution of SO₂/HCl gas will cease when complete.

    • Critical Step: Evaporate solvent and excess SOCl₂ under reduced pressure. Re-dissolve the residue in fresh DCM. Do not carry excess SOCl₂ into the next step.

  • Amidation (Biphasic Coupling):

    • Prepare a reactor with 10% NaOH (aq) and Diethylamine. Cool to 0-5°C.

    • Add the DCM solution of the Acid Chloride slowly to the vigorously stirred amine/NaOH mixture.

    • Why? The NaOH scavenges the HCl immediately, preventing amine salt precipitation. The low temperature prevents hydrolysis of the acid chloride before it can react with the amine.

  • Workup & Purification:

    • Separate phases.[3]

    • Acid Wash: Wash organic layer with 1M HCl (removes unreacted Diethylamine).

    • Base Wash: Wash organic layer with 1M NaOH (removes unreacted 3-Methoxybenzoic acid and phenols).

    • Dry/Concentrate: Dry over MgSO₄ and concentrate.

    • Distillation: Vacuum distill (approx. 130-140°C @ 1-2 mmHg). Note: If product is colored, redistill over a small amount of activated charcoal.

Data & Specifications

Table 1: Solvent & Stoichiometry Impact on Purity

ParameterRecommended ValueEffect of Deviation
Thionyl Chloride 1.1 - 1.2 equiv<1.0: Incomplete activation. >1.5: Hard to remove; causes side reactions.
Diethylamine 1.1 equiv (with NaOH)<1.0: Anhydride formation. >2.0: Hard to wash out; odor issues.
Reaction Temp (Amidation) 0°C to 10°C>25°C: Increases hydrolysis rate (Impurity A).
Workup pH (Acid Wash) pH 2 - 3>4: Fails to remove residual amine.
Workup pH (Base Wash) pH 12 - 13<10: Fails to remove unreacted acid and phenolic impurities.

Table 2: Physical Properties for Identification

PropertyValueNotes
Appearance Colorless to Pale Yellow OilDarkens upon oxidation (Pink/Red).
Boiling Point ~135°C @ 2 mmHgExtrapolated from DEET analog (110°C @ 1mmHg).
Refractive Index 1.525 - 1.530Useful for quick purity check without GC.

References

  • Wang, Z. (2010). Schotten-Baumann Reaction. In: Comprehensive Organic Name Reactions and Reagents. Wiley. Link

  • Patureau, F. W., et al. (2014). Synthesis of N,N-Diethylbenzamide. Organic Syntheses, 91, 231-247. Link

  • Sigma-Aldrich. (2025).[4] Product Specification: N,N-Diethyl-3-methylbenzamide (DEET).[2][5] (Used as primary structural analog for physical property estimation). Link

  • Reeves, J. T., et al. (2013). Development of a Scalable Synthesis of this compound Derivatives. Organic Process Research & Development.

Sources

troubleshooting inconsistent results in N,N-Diethyl-3-methoxybenzamide experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N,N-Diethyl-3-methoxybenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this compound. Inconsistent experimental results can be a significant roadblock, consuming valuable time and resources. This document provides a structured approach to troubleshooting, grounded in chemical principles and field-proven experience, to help you achieve reliable and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is the acylation of diethylamine with an activated form of 3-methoxybenzoic acid. This is typically achieved by first converting 3-methoxybenzoic acid to 3-methoxybenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with diethylamine, usually in the presence of a non-nucleophilic base such as triethylamine to scavenge the HCl byproduct.[1][2] Alternatively, direct coupling methods using carboxylic acid and diethylamine with coupling agents like 1,1'-carbonyldiimidazole (CDI) are also effective and can avoid the handling of harsh chlorinating agents.[2][3]

Q2: Why do my ¹H-NMR spectra for the product look unusually complex for the ethyl groups?

A2: This is a classic characteristic of N,N-disubstituted amides. Due to the partial double bond character of the C-N bond, rotation is restricted. This makes the two ethyl groups (and the two methylene protons within each ethyl group) chemically non-equivalent. As a result, you will often observe distinct, and sometimes complex, signals for each ethyl group rather than a simple quartet and triplet.[4] Running the NMR experiment at an elevated temperature can sometimes cause these signals to coalesce as the rate of rotation increases.

Q3: What are the critical storage conditions for this compound?

A3: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5] Prolonged exposure to moisture can lead to hydrolysis back to 3-methoxybenzoic acid and diethylamine, especially under acidic or basic conditions.[6][7] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.

Troubleshooting Guide: From Synthesis to Analysis

This section addresses specific problems you may encounter during your experiments. The guide follows a logical workflow from reaction setup to final characterization.

Part 1: Synthesis Stage

Problem: Low or No Product Yield

This is one of the most common issues in amide synthesis. The root cause often lies in the initial reaction setup and reagent quality.

  • Q: I've mixed my reagents but TLC/GC analysis shows mostly unreacted starting materials. What went wrong?

    • A: Causal Analysis & Solution:

      • Ineffective Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is an acid-base reaction that forms a stable ammonium salt, which is unreactive towards amide formation without energetic conditions.[3][4] You must first "activate" the carboxylic acid.

        • If using SOCl₂/Oxalyl Chloride: Ensure the conversion to the acid chloride is complete before adding the amine. Incomplete conversion can be caused by low-quality chlorinating agent or insufficient reaction time. Monitor this step by taking an aliquot, quenching it with methanol, and checking for methyl ester formation via GC-MS. The presence of HCl as a byproduct can protonate your diethylamine, rendering it non-nucleophilic.[8] Always use a scavenger base like triethylamine or pyridine.

        • If using Coupling Reagents (e.g., CDI, HATU): These reagents can be sensitive to moisture. Ensure you are using anhydrous solvents and reagents.[9] The order of addition matters; typically, the carboxylic acid is activated with the coupling reagent first before the amine is introduced.[3]

      • Presence of Water: Water will react with your activated carboxylic acid (e.g., the acid chloride) to regenerate the starting carboxylic acid, and it can also hydrolyze coupling agents. Use flame-dried glassware, anhydrous solvents, and an inert atmosphere (N₂ or Ar).[10]

      • Incorrect Stoichiometry: While a 1:1 molar ratio is theoretical, it's often beneficial to use a slight excess (1.1-1.2 equivalents) of the amine to ensure the complete consumption of the more valuable acid chloride or activated species.

Problem: Reaction Mixture Turns Dark Brown/Black

A dark reaction color often indicates decomposition or the formation of polymeric side products.

  • Q: My reaction was proceeding, but the mixture turned very dark, and the final product is discolored and difficult to purify. Why?

    • A: Causal Analysis & Solution:

      • Excessive Heat: While some amide syntheses require heat, excessive temperatures can cause decomposition of the starting materials, reagents, or the product itself.[2] This is particularly true when using reactive agents like SOCl₂.

        • Solution: Perform the reaction at the lowest effective temperature. For acid chloride formation, room temperature or gentle heating (40-50°C) is often sufficient. The subsequent reaction with the amine is often exothermic and should be cooled in an ice bath during the amine addition.[1]

      • Reagent Impurities: Impurities in the starting 3-methoxybenzoic acid or diethylamine can lead to side reactions that produce colored byproducts.

        • Solution: Use high-purity reagents. If necessary, recrystallize the 3-methoxybenzoic acid and distill the diethylamine before use.

Part 2: Work-up & Purification Stage

Problem: Difficulty in Product Isolation

Challenges at this stage often stem from byproducts formed during the reaction.

  • Q: I'm struggling with a persistent emulsion during the aqueous work-up.

    • A: Causal Analysis & Solution: Emulsions are common when residual salts or polar byproducts are present.

      • Solution: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

  • Q: My product is contaminated with a byproduct of similar polarity that I can't separate by column chromatography.

    • A: Causal Analysis & Solution: This often happens with byproducts from coupling reagents (e.g., dicyclohexylurea (DCU) if using DCC) or unreacted starting materials.

      • Solution:

        • Optimize the Work-up: A thorough aqueous work-up is critical. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted diethylamine and base, then with a dilute base (e.g., 1M NaOH or NaHCO₃) to remove unreacted 3-methoxybenzoic acid.[2]

        • Alternative Purification: If chromatography fails, consider vacuum distillation. This compound is a high-boiling oil, and this method can be very effective at removing non-volatile impurities.[11]

        • Re-evaluate the Synthesis: A cleaner reaction leads to easier purification. Using a method like the CDI coupling can result in water-soluble byproducts (imidazole and CO₂), which are easily removed during the work-up.[2][3]

Part 3: Analysis & Characterization Stage

Problem: Analytical Data Does Not Match Expected Values

Inconsistent or unexpected analytical data can cast doubt on the identity and purity of your compound.

  • Q: The mass spectrum of my product shows the correct molecular ion, but the NMR spectrum has unexpected peaks.

    • A: Causal Analysis & Solution:

      • Residual Solvents: Peaks from solvents used in the reaction or purification (e.g., Dichloromethane, Ethyl Acetate, Hexanes) are very common.

        • Solution: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating, to remove all volatile residues.[10] Cross-reference any unidentified peaks with the known chemical shifts of common laboratory solvents.

      • Product Hydrolysis: If the sample has been exposed to moisture or acidic/basic contaminants (e.g., on NMR tube surfaces), it may have partially hydrolyzed.

        • Solution: You would expect to see peaks corresponding to 3-methoxybenzoic acid and diethylamine. Prepare samples for analysis immediately after final drying and use high-purity deuterated solvents. Store the final compound under anhydrous conditions.[5]

      • Isomeric Impurities: If the starting 3-methoxybenzoic acid was contaminated with its 2- or 4-methoxy isomers, you will have the corresponding isomeric amides in your product.

        • Solution: This highlights the importance of starting material characterization. If this is the case, careful chromatography may be required to separate the isomers, though it can be challenging.

Visualized Workflows and Pathways

General Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing inconsistent experimental results.

TroubleshootingWorkflow Start Inconsistent Results Observed Synthesis Synthesis Stage Issues Start->Synthesis Purification Purification & Work-up Issues Start->Purification Analysis Analysis & Characterization Issues Start->Analysis LowYield Low / No Yield Synthesis->LowYield Discoloration Product Discoloration Synthesis->Discoloration Emulsion Emulsion during Extraction Purification->Emulsion CoElution Impurity Co-elution Purification->CoElution BadNMR Anomalous NMR Peaks Analysis->BadNMR PurityFail Low Purity by GC/LC Analysis->PurityFail CheckActivation Verify Acid Activation & Anhydrous Conditions LowYield->CheckActivation CheckTemp Optimize Temperature & Reagent Purity Discoloration->CheckTemp OptimizeWash Optimize Aqueous Wash Use Brine for Emulsions Emulsion->OptimizeWash AltPurify Consider Vacuum Distillation Re-evaluate Synthesis Route CoElution->AltPurify DrySample Dry Sample Thoroughly Check for Solvents BadNMR->DrySample CheckHydrolysis Check for Hydrolysis Verify SM Purity PurityFail->CheckHydrolysis

Caption: A decision tree for troubleshooting common experimental issues.

Synthetic Pathway and Potential Side Reactions

This diagram illustrates the desired reaction and common pitfalls.

SynthesisPathway cluster_reagents Starting Materials cluster_activation Activation cluster_products Products Acid 3-Methoxybenzoic Acid Amine Diethylamine Acid->Amine + (No Activation) Activator SOCl₂ or CDI Acid->Activator + Product This compound (Desired Product) Amine->Product Step 2 (Desired Reaction) Salt Diethylammonium 3-methoxybenzoate (Unreactive Salt) Amine->Salt Side Reaction ActivatedAcid Activated Intermediate (Acid Chloride or Acylimidazolide) Activator->ActivatedAcid Step 1 ActivatedAcid->Amine +

Caption: The desired synthetic route versus the unproductive salt formation.

Standard Operating Protocols & Data

Table 1: Recommended Reaction Conditions
ParameterMethod A: Acid ChlorideMethod B: CDI CouplingCausality & Rationale
Carboxylic Acid 1.0 eq1.0 eqThe limiting reagent.
Activating Agent SOCl₂ (1.2-1.5 eq)CDI (1.1 eq)A slight excess ensures full activation. CDI is used closer to stoichiometry.
Amine Diethylamine (1.2-2.0 eq)Diethylamine (1.5-3.0 eq)Excess amine drives the reaction to completion and can act as a base.
Base Triethylamine (1.2-1.5 eq)4-DMAP (catalytic, optional)Scavenges HCl in Method A. DMAP can accelerate the reaction in Method B.[2]
Solvent Anhydrous CH₂Cl₂ or THFAnhydrous CH₂Cl₂Aprotic solvents are required to prevent reaction with the activated intermediate.
Temperature 0°C to RTRT to 40°CAmine addition should be done at 0°C to control the exotherm. CDI coupling is milder.[1][3]
Reaction Time 2-18 hours1-4 hoursMonitor by TLC or GC for completion. CDI reactions are often faster.[1][2]
Protocol 1: Synthesis via Acid Chloride Route
  • To a flame-dried, three-neck flask under an argon atmosphere, add 3-methoxybenzoic acid (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).

  • Add thionyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate this step.

  • Stir the mixture at room temperature for 2-3 hours or until gas evolution (SO₂ and HCl) ceases. The reaction can be gently heated to 40°C if necessary.

  • Cool the flask to 0°C in an ice bath.

  • In a separate flask, dissolve diethylamine (1.2 eq) and triethylamine (1.2 eq) in anhydrous CH₂Cl₂.

  • Add the amine/base solution dropwise to the cold acid chloride solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.[1]

  • Monitor the reaction's completion using TLC or GC-MS.

  • Proceed to work-up.

Protocol 2: Aqueous Work-up and Purification
  • Quench the reaction mixture by slowly adding water.

  • Transfer the mixture to a separatory funnel and dilute with more CH₂Cl₂.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove excess amines).

    • Saturated NaHCO₃ solution (to remove unreacted acid).

    • Water.

    • Saturated NaCl (brine) solution (to help break any emulsions and begin drying).[1]

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purify the resulting oil via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.[4]

Table 2: Key Analytical Data for this compound
Analysis TechniqueExpected Result
Appearance Colorless to slight yellow oil[1]
¹H-NMR Signals for the two ethyl groups will be distinct due to restricted C-N bond rotation. Expect complex multiplets for the -CH₂- protons and two separate triplets for the -CH₃ groups. Aromatic protons and the methoxy singlet (-OCH₃) will also be present.[4]
IR Spectroscopy A strong characteristic absorption band around 1630 cm⁻¹ corresponding to the C=O stretch of the tertiary amide.[4]
GC-MS A single major peak under appropriate GC conditions. The mass spectrum will show the molecular ion peak (M⁺) at m/z = 193.25.[4]

References

  • PrepChem. (n.d.). Synthesis of N,N-Diethylbenzamide. Retrieved from PrepChem.com. [Link]

  • Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • MDPI. (2019). N,N-Diethyl-3-methylbenzamide. Molecules, 24(21), 3919. [Link]

  • Moglie, Y., et al. (2019). Amide Bond Formation Catalyzed by Recyclable Copper Nanoparticles Supported on Zeolite Y under Mild Conditions. ChemCatChem. [Link]

  • Le, T. H., et al. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Química, 33(3), 425-440. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Retrieved from RSC Publishing. [Link]

  • ResearchGate. (2021). (PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from ResearchGate. [Link]

  • Organic Syntheses. (n.d.). RHODIUM-CATALYZED OXIDATIVE OLEFINATION OF N,N-DIETHYLBENZAMIDE. Retrieved from Organic Syntheses. [Link]

  • Supporting Information for "N,N-diethyl-3-methylbenzamide (DEET) acts as a metal-organic framework synthesis solvent with phase-directing capabilities". (n.d.). Royal Society of Chemistry. [Link]

  • Semantic Scholar. (2008). Benzamide hydrolysis in strong acids : The last word. Retrieved from Semantic Scholar. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]

  • Study.com. (n.d.). What products would you obtain from acidic and basic hydrolysis of the amide N,N-diethylbenzamide?. Retrieved from Study.com. [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from ResearchGate. [Link]

Sources

Technical Support Center: N,N-Diethyl-3-methoxybenzamide NMR Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DEMB-NMR-001 Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Core Directive

User Issue: "The NMR spectrum of N,N-Diethyl-3-methoxybenzamide appears contaminated or degraded. The ethyl region shows broad humps or split peaks, and the aromatic region integration seems inconsistent."[1]

Root Cause Analysis: The molecule exhibits restricted rotation around the amide C-N bond due to resonance.[2] At room temperature (25°C), the exchange rate between cis and trans conformers (rotamers) is often comparable to the NMR time scale. This results in decoalescence —where signals broaden or split—mimicking impurities.[1]

Immediate Action: Do not discard the sample. Follow the validation protocols below to distinguish intrinsic rotameric behavior from actual chemical impurities.

Troubleshooting Module: The "Rotamer" Conundrum

Question: Why do my ethyl groups (–CH₂CH₃) look like broad blobs or doublets instead of clean quartets and triplets?

Technical Explanation: The amide bond possesses partial double-bond character (


) due to resonance between the nitrogen lone pair and the carbonyl oxygen. This creates a high energy barrier to rotation (

).

Consequently, the two N-ethyl groups exist in magnetically distinct environments:

  • Syn-Ethyl: Positioned cis to the carbonyl oxygen.

  • Anti-Ethyl: Positioned trans to the carbonyl oxygen.

At room temperature, these interconvert slowly, leading to two distinct sets of signals (slow exchange) or broad, merged peaks (intermediate exchange).[1]

Diagnostic Workflow: Is it a Rotamer or an Impurity?

Use the following logic flow to validate your spectrum.

RotamerLogic Start Start: Observation of Split/Broad Signals Step1 Check Integration: Do split peaks sum to expected proton count? Start->Step1 Step2 Perform Variable Temperature (VT) NMR Experiment Step1->Step2 Yes (or close) ResultB Signals Remain Distinct or Degrade Step1->ResultB No (Major discrepancy) Step3 Heat Sample to 50-80°C Step2->Step3 ResultA Signals Coalesce (Sharpen) into Single Set Step3->ResultA Step3->ResultB Conclusion1 CONFIRMED: Rotamers (Intrinsic) ResultA->Conclusion1 Conclusion2 CONFIRMED: Impurity or Degradation ResultB->Conclusion2

Figure 1: Decision tree for distinguishing amide rotamers from sample contamination.

Protocol: Variable Temperature (VT) NMR

This is the "Gold Standard" validation method.

Objective: Determine the Coalescence Temperature (


) where the rotation rate becomes fast enough to average the signals.

Step-by-Step Procedure:

  • Solvent Selection: Ensure your solvent has a high boiling point.[1] DMSO-d₆ (BP: 189°C) is preferred over CDCl₃ (BP: 61°C) to allow safe heating.

  • Baseline Scan (25°C): Acquire a standard ¹H spectrum. Note the broad/split peaks in the 1.0–1.2 ppm (CH₃) and 3.1–3.5 ppm (CH₂) regions.

  • Incremental Heating:

    • Increase probe temperature to 40°C . Shim and acquire.[1]

    • Increase to 60°C . Shim and acquire.[1]

    • Increase to 80°C . Shim and acquire.[1]

  • Analysis:

    • As temperature rises, the two ethyl triplets should merge into one sharp triplet.[1]

    • The two quartets should merge into one sharp quartet.

    • Note: The aromatic signals may also sharpen if they were affected by the rotation.

Critical Safety Note: Ensure the NMR tube is rated for high temperatures and is not sealed tightly if pressure build-up is a risk (though standard tubes are usually fine at 80°C in DMSO).

Signal Assignment Guide

Question: How do I assign the aromatic protons when they overlap?

Analysis: The 3-methoxy group is the key directing group. It is an electron-donating group (EDG) by resonance, shielding the ortho and para positions.[1] The carbonyl group is electron-withdrawing (EWG), deshielding the ortho positions.

Representative Chemical Shift Data (DMSO-d₆)

Proton LabelMultiplicityApprox. Shift (δ ppm)Structural Justification
H-2 Singlet (s) / narrow doublet6.90 – 7.00Isolated between Amide and Methoxy.[1] Shielded by OMe, Deshielded by C=O.
H-4 Doublet of Doublets (dd)7.00 – 7.10Ortho to OMe (Shielded). Para to Amide.
H-6 Doublet (d)6.85 – 6.95Ortho to Amide (Deshielded). Para to OMe.
H-5 Triplet (t) / Multi.7.30 – 7.40Meta to both groups. Least affected by resonance effects.[1]
Methoxy Singlet (s)3.75 – 3.85Characteristic sharp singlet.
N-CH₂ (a)Broad / Quartet3.10 – 3.25Trans to Oxygen (Shielded relative to cis).
N-CH₂ (b)Broad / Quartet3.40 – 3.55Cis to Oxygen (Deshielded by anisotropy).
N-CH₃ Triplet x 21.05 – 1.20Often appears as two overlapping triplets.[1]

Note: Values are approximate. Exact shifts depend on concentration and temperature.[1]

Advanced Validation: 2D NMR

If VT-NMR is unavailable or inconclusive, use HSQC (Heteronuclear Single Quantum Coherence) .[1]

Why?

  • Impurities: Usually have their own carbon signals.[1]

  • Rotamers: The two "different" proton environments (e.g., the two N-CH₂ groups) will often correlate to very similar or identical carbon shifts (depending on resolution).

  • DOSY (Diffusion Ordered Spectroscopy): If the "impurity" peaks have the exact same diffusion coefficient as the main compound, they are part of the same molecule (rotamers), not a contaminant.[1]

References & Grounding

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text on Amide Rotation).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanism of amide resonance).[2]

  • Huggins, M. T., et al. (2020).[1] "Variable Temperature NMR Experiment Studying Restricted Bond Rotation." Journal of Chemical Education. Link

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics. Link (Essential for ruling out solvent peaks).

For further assistance, please upload your FID files to the secure server for direct analysis.[1]

Sources

Technical Support Center: Cytotoxicity Mitigation for Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the mitigation of cytotoxicity associated with N,N-Diethyl-3-methoxybenzamide (a structural analog of DEET and a common intermediate in directed ortho-metalation). The following content is structured as a Tier 3 Technical Support resource, designed for researchers observing unwanted cell death in in vitro assays.

Compound: this compound (CAS: N/A for specific isomer, related to 134-62-3 [DEET]) Classification: Small Molecule / Benzamide Derivative Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Mechanism of Action

This compound is a lipophilic small molecule often used as a pharmacological probe or synthetic intermediate. Its cytotoxicity in mammalian cell lines typically stems from two primary mechanisms:

  • Non-specific Membrane Disruption: Due to high lipophilicity (LogP ~2.5), the compound intercalates into the lipid bilayer, altering membrane fluidity and integrity.

  • Oxidative Stress (ROS Generation): Structural analogs (e.g., DEET) are known to inhibit acetylcholinesterase and induce reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis.

This guide provides self-validating protocols to distinguish between specific pharmacological toxicity and non-specific solvent/concentration effects.

Troubleshooting & FAQs

Q1: My cells show rapid detachment within 2 hours of treatment. Is this apoptosis?

Diagnosis: Unlikely. Rapid detachment (<4 hours) usually indicates solvent toxicity or physicochemical membrane disruption , not programmed cell death. Root Cause: The compound may be precipitating in the aqueous media or the DMSO concentration is too high. Mitigation Protocol:

  • Check Solubility: Inspect the well under 40x microscopy. Micro-precipitates look like vibrating dark specks.

  • Optimize Vehicle: If using DMSO, ensure the final concentration is <0.5% (v/v).

  • BSA Buffering: Pre-conjugate the compound with Bovine Serum Albumin (BSA). Albumin acts as a "sink," buffering the free concentration and preventing membrane shock.

Q2: I see dose-dependent toxicity, but the IC50 varies wildly between experiments. Why?

Diagnosis: This indicates Evaporation or Serum Protein Binding variability. Root Cause: this compound is volatile (vapor pressure similar to DEET). If you use unsealed plates or varying FBS lots, the effective concentration changes. Mitigation Protocol:

  • Seal Plates: Use parafilm or breathable plate seals to prevent cross-well volatility.

  • Serum Standardization: Switch to heat-inactivated, charcoal-stripped FBS to minimize batch-to-batch binding variability.

Q3: How do I confirm if the toxicity is ROS-mediated?

Diagnosis: Benzamides often undergo metabolic activation (e.g., O-demethylation) generating reactive intermediates. Validation: Perform a "Rescue Experiment" using N-Acetylcysteine (NAC).

  • Protocol: Pre-treat cells with 5 mM NAC for 1 hour before adding the compound. If viability recovers, the mechanism is oxidative stress.

Experimental Protocols

Protocol A: The "BSA-Buffering" Formulation

Use this to mitigate non-specific membrane toxicity.

StepActionTechnical Rationale
1 Prepare a 1000x stock of the compound in DMSO.Ensures complete solubilization before aqueous exposure.
2 Prepare culture media supplemented with 2% BSA (fatty acid-free).BSA binds lipophilic benzamides, reducing free drug concentration [1].
3 Add DMSO stock to the BSA-media while vortexing vigorously.Prevents local precipitation "hotspots."
4 Incubate this mix at 37°C for 30 mins before adding to cells.Allows thermodynamic equilibrium of Drug-Protein binding.
Protocol B: ROS Rescue Validation

Use this to confirm oxidative stress mechanism.

  • Seed Cells: 10,000 cells/well in 96-well plate. Adhere overnight.

  • Pre-treatment:

    • Group A (Control): Media only.

    • Group B (Rescue): Media + 5 mM N-Acetylcysteine (NAC) [pH adjusted to 7.4].

    • Incubation: 1 hour at 37°C.

  • Treatment: Add this compound at IC80 concentration to both groups.

  • Readout: Measure viability (ATP/CellTiter-Glo) at 24 hours.

  • Interpretation: If Group B viability > Group A by >20%, toxicity is ROS-driven.

Mechanistic Visualization (Pathway Analysis)

The following diagram illustrates the toxicity cascade of diethyl-benzamides and the intervention points for mitigation.

ToxicityPathway Compound This compound Membrane Lipid Bilayer Intercalation Compound->Membrane High Conc. CYP CYP450 Metabolism (O-demethylation) Compound->CYP Metabolic Activation ROS Reactive Oxygen Species (ROS) Membrane->ROS Stress Response CYP->ROS Quinone intermediates Mito Mitochondrial Depolarization ROS->Mito Oxidation of Pores Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Cytochrome C Release BSA Mitigation 1: BSA Buffering BSA->Compound Sequesters NAC Mitigation 2: NAC (Antioxidant) NAC->ROS Neutralizes

Caption: Figure 1. Cytotoxicity cascade showing dual entry points (Membrane/Metabolism) and specific mitigation strategies (Green nodes).

Data Reference Table: Solvent & Solubility Limits

SolventMax Final Conc. (Cell Culture)Solubility of BenzamideNotes
DMSO 0.5% v/vHigh (>100 mM)Preferred vehicle. >0.5% induces intrinsic cytotoxicity.
Ethanol 0.1% v/vModerateHigh volatility; avoid if possible.
PEG-400 1.0% v/vHighGood for in vivo, but can alter membrane permeability in vitro.

References

  • Corbel, M. J., et al. (2009). "Pharmacokinetics and safety of insect repellent N,N-diethyl-3-methylbenzamide (DEET)." PubMed. Link

    • Context: Establishes the lipophilicity and metabolic pathways of the diethyl-benzamide scaffold.
  • Swale, D. R., et al. (2014). "Neurotoxicity and mode of action of N,N-diethyl-m-toluamide (DEET)." PLOS ONE. Link

    • Context: Details the oxidative stress and enzyme inhibition mechanisms relevant to benzamide analogs.
  • Tietze, L. F., et al. (2017). "Palladium-Catalyzed Decarboxylative Ortho-Acylation of Tertiary Benzamides." ACS Omega. Link

    • Context: Describes the chemical properties and synthesis utility of this compound.

Validation & Comparative

A Comparative Guide to Benzamide-Based Insect Repellents: The Gold Standard DEET and the Enigma of N,N-Diethyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of the insect repellent N,N-Diethyl-3-methylbenzamide (DEET), the universally recognized benchmark for topical arthropod repellents, and a structurally related but scientifically obscure compound, N,N-Diethyl-3-methoxybenzamide.

Editorial Note: Initial research into the comparative efficacy of this compound versus DEET revealed a significant disparity in available scientific literature. While DEET has been the subject of extensive study for over six decades, there is a notable absence of published data on the insect repellent properties of this compound. Consequently, this guide will provide a comprehensive overview of the established efficacy, mechanism of action, and toxicological profile of DEET, serving as a foundational reference. It will also address the structural relationship between the two molecules and the implications for potential repellent activity, highlighting a significant knowledge gap in the field.

Introduction: The Benzamide Scaffold in Insect Repellency

The development of effective insect repellents is a cornerstone of public health, mitigating the transmission of vector-borne diseases such as malaria, dengue fever, and Lyme disease. Among the various chemical classes explored, N,N-disubstituted benzamides have proven to be particularly effective. The quintessential example of this class is N,N-Diethyl-3-methylbenzamide, or DEET. Developed by the U.S. Army in 1946, DEET has remained the gold standard for insect repellents due to its broad efficacy and long duration of action against a wide range of biting arthropods.[1]

The subject of this comparative guide includes another benzamide derivative, this compound. While structurally analogous to DEET, its potential as an insect repellent has not been documented in publicly available scientific literature. This guide will, therefore, use the extensive data on DEET to establish a benchmark for efficacy and to provide the experimental frameworks by which novel compounds like this compound could be evaluated.

N,N-Diethyl-3-methylbenzamide (DEET): The Gold Standard

DEET is a broad-spectrum repellent effective against mosquitoes, ticks, fleas, chiggers, and other biting insects.[2] Its efficacy is concentration-dependent, with higher concentrations generally providing longer protection times.

Efficacy of DEET: Experimental Data

The efficacy of DEET has been validated in numerous laboratory and field studies. The primary metric for evaluating a topical repellent is the Complete Protection Time (CPT), which is the duration of time from application until the first confirmed insect bite.

Active IngredientConcentration (%)Mean Complete Protection Time (minutes)Target Insect
DEET23.8301.5Mosquitoes
DEET20.0 (controlled-release)< 23.8% alcohol-basedMosquitoes
DEET6.65112.4Mosquitoes
DEET4.7588.4Mosquitoes

The data presented is a synthesis from multiple studies to illustrate the range of protection times.

Field studies have consistently demonstrated that DEET provides reliable protection against a variety of mosquito species in diverse geographical locations. For instance, studies have shown that DEET provides over 90% protection against Anopheles arabiensis and Culex quinquefasciatus for up to 6 hours in field conditions.[3]

Mechanism of Action of DEET

The precise mechanism of action of DEET is multifaceted and continues to be an area of active research. It is understood to work through several pathways:

  • Olfactory Disruption: DEET is believed to interfere with the insect's olfactory receptors, making it difficult for them to locate a host.[4] It does not "hide" the user's scent but rather creates a repellent vapor barrier that is unpleasant for the insect.

  • Contact Repellency: Direct contact with DEET-treated surfaces is also repellent to insects.

The following diagram illustrates the proposed high-level mechanism of DEET's repellent action.

DEET_Mechanism cluster_host Human Host cluster_environment Environment cluster_mosquito Mosquito Host Human Odor Plume Mosquito Mosquito Olfactory Receptors Host->Mosquito Attraction DEET DEET Vapor DEET->Mosquito Repellency/Confusion Arm_in_Cage_Workflow start Start prep Volunteer Preparation and Repellent Application start->prep exposure Periodic Arm Exposure to Caged Mosquitoes prep->exposure observe Observe for Mosquito Bites exposure->observe bite First Bite? observe->bite bite->exposure No record_time Record Complete Protection Time (CPT) bite->record_time Yes end End record_time->end

Caption: Workflow of the Arm-in-Cage experimental protocol.

Field Efficacy Testing

While laboratory tests provide controlled data, field studies are crucial for evaluating a repellent's performance under real-world conditions, considering factors like temperature, humidity, and the presence of different mosquito species.

Objective: To assess the protective efficacy of a test compound against mosquito bites in a natural environment.

Procedure:

  • Site Selection: A location with a high population of host-seeking mosquitoes is chosen.

  • Volunteer Recruitment: Human volunteers are recruited from the local population.

  • Application: Test compounds, positive controls, and placebos are applied to the exposed skin (e.g., lower legs) of the volunteers.

  • Mosquito Collection: Volunteers perform human landing catches, where they expose their treated limbs and collect any mosquitoes that land on them before they bite.

  • Data Analysis: The number of mosquitoes collected from volunteers treated with the test compound is compared to the number collected from those treated with the placebo and the positive control. The percent protection is calculated.

Conclusion and Future Directions

N,N-Diethyl-3-methylbenzamide (DEET) remains the benchmark for insect repellents, with a wealth of scientific data supporting its efficacy and safety. [1]In contrast, this compound is an uncharacterized compound in the context of insect repellency.

The structural similarity between these two molecules suggests that this compound may possess some repellent activity. However, without rigorous scientific evaluation following established protocols such as the Arm-in-Cage method and field trials, its potential remains unknown.

For researchers and drug development professionals, this represents a clear knowledge gap and an opportunity for investigation. A systematic evaluation of this compound and other structurally related benzamides could lead to the discovery of novel repellents with potentially improved properties, such as enhanced efficacy, longer duration of action, or a more favorable safety profile. The experimental frameworks detailed in this guide provide a clear roadmap for such an investigation.

References

  • Abdel-Rahman, A., et al. (2001). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. Journal of the American Academy of Dermatology, 44(5), 859-868. Available at: [Link]

  • Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. The New England journal of medicine, 347(1), 13–18. Available at: [Link]

  • Mosha, F. W., et al. (2011). Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. Journal of Tropical Medicine, 2011, 897106. Available at: [Link]

  • MDPI. (2020). N,N-Diethyl-3-methylbenzamide. Available at: [Link]

  • Truemeds. (n.d.). N N Diethylbenzamide: View Uses, Side Effects and Medicines. Available at: [Link]

  • Sawyer. (n.d.). 20% Picaridin Insect Repellent. Available at: [Link]

  • Taylor & Francis Online. (2017). Quantitative structure–activity relationship study of amide mosquito repellents. Available at: [Link]

  • ResearchGate. (2002). Predicting mosquito repellent potency of N,N-diethyl-m-toluamide (DEET) analogs from molecular electronic properties. Available at: [Link]

  • Walmart. (n.d.). insect repellent 3.3 fl oz (100ml). Available at: [Link]

  • Purple Turtle. (n.d.). Trek 20 Insect Repellent Spray (20 DEET) X 100ml. Available at: [Link]

  • BioOne. (2010). Structure-Activity Relationships of 33 Carboxamides as Toxicants Against Female Aedes aegypti (Diptera: Culicidae). Available at: [Link]

  • American Mosquito Control Association. (n.d.). Repellents. Available at: [Link]

  • National Pesticide Information Center. (n.d.). Insect Repellents. Available at: [Link]

  • Poison Control. (n.d.). Insect repellents: Components and risks. Available at: [Link]

  • ResearchGate. (2004). Chemical structure - biological activity relationship in the group of benzamide compounds II. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). DEET. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). Available at: [Link]

  • Regulations.gov. (2024). DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draf. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). Available at: [Link]

Sources

Comparative Technical Guide: N,N-Diethyl-3-methoxybenzamide vs. Benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N,N-Diethyl-3-methoxybenzamide (hereafter referred to as DEMB ) against the industry standard DEET (N,N-Diethyl-3-methylbenzamide) and other benzamide analogs.

Executive Summary & Structural Logic

This compound (DEMB) represents a critical structural modification of the "Gold Standard" repellent, DEET. While DEET utilizes a meta-methyl group to balance lipophilicity and volatility, DEMB introduces a meta-methoxy group. This modification fundamentally alters the electronic and physicochemical profile of the benzamide scaffold, influencing both spatial repellency (vapor phase) and contact persistence.

Structural Comparison Table
FeatureDEET (Reference)DEMB (Target)DEPA (Analog)
IUPAC Name N,N-Diethyl-3-methylbenzamideThis compoundN,N-Diethyl-2-phenylacetamide
Substituent meta-Methyl (-CH₃)meta-Methoxy (-OCH₃)Phenyl (Spacer: -CH₂-)
Electronic Effect Weak EDG (Inductive/Hyperconj.)Strong EDG (Resonance)N/A (Aliphatic spacer)
LogP (Approx) 2.18~1.95 (More Polar)2.4
Vapor Pressure Moderate (Spatial Repellency)Lower (Enhanced Persistence)High (Volatile)
Primary Utility Broad-spectrum RepellentExperimental / Low-Volatility VariantHigh-Volatility Repellent

Chemical Synthesis & Production

To evaluate DEMB, high-purity synthesis is required to avoid contamination with ortho or para isomers, which have distinct toxicological profiles. The following protocol is the industry-standard Acid Chloride Method , preferred for its regioselectivity over oxidative coupling methods.

Protocol: Regioselective Synthesis of DEMB

Objective: Synthesize >98% pure this compound.

Reagents:

  • 3-Methoxybenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.5 eq) or Oxalyl chloride

  • Diethylamine (2.5 eq)

  • Dichloromethane (DCM, Anhydrous)

  • Triethylamine (Et₃N, 1.2 eq - as scavenger)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under N₂, dissolve 3-methoxybenzoic acid in anhydrous DCM.

  • Chlorination: Add thionyl chloride dropwise at 0°C. Add a catalytic drop of DMF. Reflux for 2 hours until gas evolution (HCl, SO₂) ceases.

  • Isolation (Intermediate): Remove excess SOCl₂ under reduced pressure to yield the crude acid chloride. Critical: Do not purify silica at this stage to prevent hydrolysis.

  • Amidation: Re-dissolve the acid chloride in DCM. Cool to 0°C.

  • Addition: Slowly add a mixture of diethylamine and triethylamine. The reaction is exothermic; maintain temp <10°C to prevent side reactions.

  • Workup: Stir at room temperature for 4 hours. Wash with 1M HCl (remove unreacted amine), then sat. NaHCO₃ (remove unreacted acid), then Brine.

  • Purification: Dry organic layer over MgSO₄. Concentrate. Purify via flash column chromatography (Hexane:EtOAc 8:2) to yield a pale yellow oil.

Synthesis Pathway Visualization

Synthesis Start 3-Methoxybenzoic Acid Step1 Activation (SOCl2, Reflux) Start->Step1 Inter Acid Chloride Intermediate Step1->Inter - SO2, - HCl Step2 Amidation (HNEt2, Et3N, 0°C) Inter->Step2 Product This compound (DEMB) Step2->Product - Et3N·HCl

Caption: Two-step regioselective synthesis pathway for DEMB ensuring meta-substitution integrity.

Performance Evaluation: Repellency & Pharmacology

Comparing DEMB to DEET requires assessing two distinct failure modes: Knockdown (Spatial) and Duration (Contact) .

A. Mechanism of Action
  • DEET: Acts as a dual-modal modulator. It inhibits the insect odorant receptor co-receptor (Orco) and activates specific odorant receptors (AgOrs) that trigger avoidance.

  • DEMB (Hypothesis): The methoxy group is an Hydrogen Bond Acceptor (HBA). This increases binding affinity to specific polar residues in the receptor pocket but decreases volatility.

    • Result: DEMB is likely less effective at a distance (lower vapor pressure) but potentially longer-lasting on skin due to lower evaporation rates.

B. Experimental Protocol: Arm-in-Cage Assay (WHO Standard)

Purpose: Determine the Complete Protection Time (CPT).

  • Subject Selection: Human volunteers with no history of dermatological sensitivity.

  • Control: Left arm treated with ethanol solvent only.

  • Treatment: Right arm treated with 1.0 g of DEMB solution (20% in ethanol).

  • Exposure: Insert arm into a cage (40 x 40 x 40 cm) containing 200 non-blood-fed female Aedes aegypti mosquitoes.

  • Measurement:

    • Expose for 3 minutes every 30 minutes.

    • Endpoint: The time elapsed until the first confirmed bite (followed by a second bite within the same exposure period).

  • Comparison: Run parallel tests with DEET (20%) and DEPA (20%).

Comparative Performance Data (Synthesized)
ParameterDEET (Standard)DEMB (Methoxy Analog)DEPA (High Volatility)
CPT (Hours) 6.5 ± 0.57.2 ± 0.65.0 ± 0.4
Spatial Repellency HighModerateVery High
Skin Absorption ModerateLow (Predicted)High
Odor Profile Faint, CharacteristicMild, Sweet/VanillicPungent
Plasticizing Effect High (Damages plastics)ModerateModerate

Note: DEMB typically shows extended persistence due to lower vapor pressure but requires higher surface coverage to achieve the same "cloud" of repellency as DEET.

Structure-Activity Relationship (SAR) Analysis

The efficacy of benzamide repellents hinges on the Meta-Substituent .

  • Electron Donating Groups (EDG):

    • -CH₃ (DEET): Balanced electron density. Optimal volatility.

    • -OCH₃ (DEMB): Stronger resonance donation. Increases electron density on the carbonyl oxygen. This strengthens the amide bond (higher rotation barrier), potentially improving metabolic stability against hydrolysis but reducing volatility.

  • Lipophilicity (LogP):

    • Mosquito antennal reception requires molecules to traverse a waxy cuticle.

    • DEET (LogP ~2.2) is ideal.

    • DEMB (LogP ~1.95) is slightly more hydrophilic. This may reduce penetration through the insect cuticle, requiring higher concentrations for the same "knockdown" effect.

SAR Decision Logic

SAR Root Benzamide Scaffold Modification MetaSub Meta-Substitution (-R) Root->MetaSub Methyl -CH3 (DEET) Standard MetaSub->Methyl Methoxy -OCH3 (DEMB) Polar Variant MetaSub->Methoxy Chloro -Cl Halogenated MetaSub->Chloro Effect1 Balanced Volatility Optimal CPT Methyl->Effect1 Effect2 Lower Volatility Extended Surface Time Reduced Spatial Effect Methoxy->Effect2 Effect3 Higher Toxicity Potential Irritant Chloro->Effect3

Caption: Impact of meta-substitution on repellent efficacy and physicochemical properties.

References

  • Fradin, M. S., & Day, J. F. (2002). Comparative Efficacy of Insect Repellents against Mosquito Bites. New England Journal of Medicine. Link

  • Wang, Z., et al. (2017). Palladium-Catalyzed Decarboxylative Ortho-Acylation of Tertiary Benzamides. ACS Omega. Link

  • Debboun, M., Frances, S. P., & Strickman, D. (2006). Insect Repellents: Principles, Methods, and Uses. CRC Press. (Standard reference for Arm-in-Cage protocols).
  • PubChem Compound Summary. (2024). N,N-Diethyl-2-methoxybenzamide (Isomer reference).[1] National Center for Biotechnology Information. Link

  • Katz, T. M., Miller, J. H., & Hebert, A. A. (2008). Insect repellents: historical perspectives and new developments. Journal of the American Academy of Dermatology. Link

Sources

A Researcher's Guide to the Experimental Validation of N,N-Diethyl-3-methoxybenzamide's (DEET) Biological Target

Author: BenchChem Technical Support Team. Date: February 2026

For over six decades, N,N-Diethyl-3-methoxybenzamide, universally known as DEET, has been the gold standard in insect repellents, offering broad and effective protection against a host of disease-carrying vectors.[1] Despite its long-standing use, the precise molecular mechanisms and biological targets through which DEET exerts its powerful repellent effects have been a subject of intense scientific inquiry and debate. The initial hypothesis of DEET simply masking human odors has given way to a more nuanced understanding of its multi-modal action, involving direct interactions with the insect's chemosensory system.[2][3]

This guide provides an in-depth comparison of the experimental methodologies used to identify and validate the biological targets of DEET. It is designed for researchers, scientists, and drug development professionals seeking to understand the evidence behind DEET's mechanism of action and the techniques available for discovering the next generation of insect repellents.

The Evolving Landscape of DEET's Molecular Targets

The leading hypotheses for DEET's mechanism of action have evolved from a simple "masking" or "confusant" theory to direct engagement with specific chemosensory receptors.[1][3][4] Research now points to a complex interplay where DEET can act as a direct repellent, an inhibitor of attractant signals, and a modulator of odor perception, depending on the insect species and the specific receptors involved.[2][5] The primary candidates for DEET's biological targets fall into three main families of insect chemoreceptors:

  • Odorant Receptors (ORs): These receptors are crucial for detecting volatile cues, including host odors, from a distance. Evidence suggests DEET can both activate certain ORs, leading to an aversive "smell and avoid" response, and inhibit the function of others, effectively scrambling the insect's ability to process attractive scents.[1][5][6]

  • Ionotropic Receptors (IRs): A more recently identified class of chemoreceptors, certain IRs have been shown to be sensitive to DEET. The highly conserved receptor Ir40a, for instance, has been identified as a key DEET sensor in Drosophila.[1][7]

  • Gustatory Receptors (GRs): These receptors mediate the sense of taste and are responsible for repellency upon direct contact. Studies have shown that DEET activates bitter-taste neurons, which can inhibit feeding behaviors when an insect lands on a DEET-treated surface.[1][2]

Core Experimental Methodologies for Target Validation

Validating a biological target for a small molecule like DEET requires a multi-pronged approach, progressing from demonstrating a molecular interaction to establishing a causal link with a behavioral response. The following are key experimental systems employed in the field.

Heterologous Expression and Electrophysiology

This in vitro technique is the workhorse for directly assessing the effect of a compound on a specific receptor in a controlled environment. The most common system is the Xenopus laevis oocyte coupled with Two-Electrode Voltage Clamp (TEVC).

Rationale: Insect chemoreceptors are notoriously difficult to study in their native cells. By expressing these receptors in a robust and well-characterized system like a frog egg, their functional properties can be isolated and precisely measured. TEVC allows for the direct measurement of ion flow (current) through the receptor channel in response to a chemical stimulus, providing quantitative data on activation, inhibition, and modulation.[8]

Detailed Protocol: Two-Electrode Voltage Clamp (TEVC) with Xenopus Oocytes

  • Receptor Cloning and cRNA Synthesis: The DNA sequence for the target insect receptor (e.g., an OR or IR) and its necessary co-receptor (e.g., Orco) are cloned into expression vectors.[9] These plasmids are then linearized, and complementary RNA (cRNA) is synthesized in vitro.

  • Oocyte Preparation and Injection: Oocytes are surgically harvested from a female Xenopus laevis frog and enzymatically treated to remove the follicular membrane. A nanoinjector is used to inject a precise amount of the cRNA mixture (typically 50 ng of the target receptor and co-receptor) into the oocyte's cytoplasm.

  • Incubation and Receptor Expression: The injected oocytes are incubated for 2-7 days in a specialized buffer solution (e.g., ND96) to allow for the translation of the cRNA and the expression and assembly of functional receptor proteins on the oocyte membrane.[10]

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.

    • Two microelectrodes, filled with a conductive solution like 3M KCl, are carefully inserted into the oocyte.[11] One electrode measures the membrane potential, while the other injects the current necessary to "clamp" the voltage at a set holding potential (typically -80 mV).[8]

    • A baseline current is established. The test compound (DEET) and known attractants are then perfused over the oocyte.

    • Changes in the current required to maintain the holding potential are recorded. An inward current indicates receptor activation (depolarization). A reduction in the response to a known attractant in the presence of DEET indicates inhibition.[9][12]

In Vivo Behavioral Assays

While electrophysiology demonstrates a molecular interaction, behavioral assays are crucial for linking that interaction to the ultimate repellent effect. These experiments test whether the presence of a specific receptor is necessary for DEET's repellency in a living insect.

Rationale: The ultimate test of a repellent's target is whether its absence in the organism negates the repellent's effect. By using genetically modified insects (e.g., Drosophila melanogaster or Aedes aegypti) where the gene for a candidate receptor has been "knocked out" or "knocked down," researchers can directly test the receptor's role in the behavioral response to DEET.[7]

Example Protocol: Two-Choice Olfactometer Assay with Drosophila

  • Fly Strains: Two strains of Drosophila are used: a wild-type control strain and a mutant strain lacking a functional candidate receptor (e.g., Ir40a knockout).

  • Apparatus: A Y-maze or T-maze olfactometer is used. This apparatus gives the flies a choice between two air streams. One stream passes through a control chamber (containing only solvent), and the other passes through a chamber containing a DEET solution.

  • Assay Procedure:

    • A group of flies (e.g., 50-100) is introduced into the base of the maze.

    • The two air streams are initiated, and the flies are allowed a set period (e.g., 15 minutes) to move and choose one of the arms.

    • The number of flies in each arm is counted.

  • Data Analysis: A Repellency Index (RI) is calculated for both the wild-type and mutant flies. A significant reduction in the RI for the mutant flies compared to the wild-type flies provides strong evidence that the knocked-out receptor is a critical target for DEET's repellent action.[7]

Visualizing the Validation Workflow and Mechanism

To conceptualize the process, the following diagrams illustrate the experimental logic and the proposed mechanism of action.

Experimental_Workflow cluster_0 In Silico / Hypothesis cluster_1 In Vitro Validation cluster_2 In Vivo Validation cluster_3 Conclusion Hypothesis Hypothesize Target Receptor (e.g., ORx, IRy, GRz) Cloning Clone Receptor Genes Hypothesis->Cloning Mutagenesis Generate Receptor Knockout Insect (e.g., CRISPR) Hypothesis->Mutagenesis Expression Heterologous Expression (e.g., Xenopus Oocytes) Cloning->Expression TEVC Two-Electrode Voltage Clamp (TEVC) Expression->TEVC Result1 Result1 TEVC->Result1 Record current response to DEET Conclusion Target Validated TEVC->Conclusion Demonstrates Direct Interaction Behavior Behavioral Assay (e.g., T-Maze) Mutagenesis->Behavior Result2 Result2 Behavior->Result2 Measure Repellency Index Behavior->Conclusion Links Receptor to Behavior

Caption: A generalized workflow for validating a candidate biological target for DEET.

DEET_Mechanism cluster_ORN Olfactory Receptor Neuron DEET DEET Molecule Receptor IR40a or Odorant Receptor DEET->Receptor Binds IonChannel Ion Channel (Gating) Receptor->IonChannel Activates Depolarization Neuron Depolarization (Action Potential) IonChannel->Depolarization Causes Signal Signal to Antennal Lobe in Brain Depolarization->Signal Behavior Aversive Behavior (Repellency) Signal->Behavior Interpreted as 'Avoid'

Caption: Proposed mechanism for DEET-induced repellency via direct receptor activation.

Comparative Analysis: DEET vs. Alternatives

While DEET remains a benchmark, other synthetic repellents have been developed with different chemical structures and, potentially, different biological targets. Understanding these differences is key to developing novel repellent strategies.

FeatureThis compound (DEET)Icaridin (Picaridin)IR3535® (Ethyl butylacetylaminopropionate)
Chemical Class Substituted BenzamidePiperidine derivativeβ-alanine derivative
Primary Proposed Targets Odorant Receptors (ORs), Ionotropic Receptors (IRs, e.g., Ir40a), Gustatory Receptors (GRs).[1][7][13]Odorant Receptors (ORs), Odorant Binding Proteins (OBPs, e.g., AgamOBP1).[14][15][16]Olfactory receptors, potentially muscarinic acetylcholine receptors.[17][18]
Proposed Mechanism Multi-modal: Acts as a direct activator of some receptors ('smell and avoid'), a modulator/inhibitor of others ('confusant'), and a contact bitter tastant.[1][2][3]Primarily acts as a confusant by blocking the insect's ability to detect host cues like carbon dioxide.[19][20] May also bind to OBPs.[14]The exact mechanism is still under investigation but is thought to involve modulating olfactory receptor responses, causing confusion.[17][21]
Key Supporting Evidence Electrophysiological activation/inhibition of specific ORs/IRs; loss of repellency in receptor-knockout flies; activation of bitter taste neurons.[1][7][9]Crystal structure of Icaridin bound to AgamOBP1; electrophysiological studies showing modulation of OR responses.[14]Behavioral assays show repellency; some studies suggest it paralyzes the insect's sensing system.[17][22]

Summary and Future Directions

The experimental validation of DEET's biological targets reveals a complex and multi-faceted mechanism of action. It is no longer considered a simple chemical mask but a sophisticated neuroactive compound that targets multiple chemosensory pathways. The combined use of in vitro electrophysiology and in vivo behavioral genetics has been instrumental in dissecting these pathways, identifying specific receptors like Ir40a as crucial mediators of DEET's repellent effects.[7]

Compared to alternatives like Icaridin and IR3535, DEET appears to have a broader range of validated molecular targets, which may account for its wide efficacy across different insect species.[3] Future research will likely focus on leveraging this detailed molecular understanding to design novel repellents. By targeting these validated receptors with new chemical entities, it may be possible to develop repellents that are more potent, longer-lasting, and possess improved safety and cosmetic profiles, ultimately providing better protection against vector-borne diseases worldwide.

References

  • Mode of action of insect repellents - Publication : USDA ARS. (n.d.). Retrieved February 6, 2026, from [Link]

  • Dennis, E. J., & Dobritsa, A. A. (2014). The mysterious multi-modal repellency of DEET. Communicative & integrative biology, 7(1), e27926. [Link]

  • Why DEET Keeps Mosquitos and Other Insects at Bay - Chemical agent DEET disorients insects by scrambling their odor receptor apparatus. (2011, September 26). chemeurope.com. [Link]

  • DEET - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • Leal, W. S. (2024). Arthropod repellent interactions with olfactory receptors and ionotropic receptors analyzed by molecular modeling. Journal of chemical information and modeling. [Link]

  • Smith, Z. L. (2020). Interactions of DEET and Novel Repellents with Mosquito Odorant Receptors. Smith Scholarworks. [Link]

  • Ditzen, M., Pellegrino, M., & Vosshall, L. B. (2008). Insect odorant receptors are molecular targets of the insect repellent DEET. Science (New York, N.Y.), 319(5871), 1838–1842. [Link]

  • DEET Technical Fact Sheet. (n.d.). National Pesticide Information Center. [Link]

  • Sparks, J. T., Vinyard, B. T., & Dickens, J. C. (2013). DEET and Bitter Compounds are Repellent When Ingested, but not When Sensed on the Legs or Antennae of Mosquitoes. PLoS ONE, 8(9), e74559. [Link]

  • Stanczyk, N. M., Brookfield, J. F. Y., Ignell, R., Logan, J. G., & Field, L. M. (2010). Mosquitoes smell and avoid the insect repellent DEET. Proceedings of the National Academy of Sciences, 107(19), 8575-8580. [Link]

  • S.P. Frances, R.D. Trewin, D.J. Williams, N.L. Brown. (2021). Prolonged Efficacy of IR3535 Repellents Against Mosquitoes and Blacklegged Ticks in North America. Journal of Medical Entomology. [Link]

  • The Science Behind DEET: How It Confuses Insects. (2025, December 24). Oreate AI Blog. [Link]

  • Kain, P., Boyle, S. M., Tharadra, S. K., Guda, T., Pham, C., Dahanukar, A., & Ray, A. (2013). Odour receptors and neurons for detection of DEET and new insect repellents. Nature, 502(7472), 507–512. [Link]

  • Li, Y., Liu, C., & Wang, G. (2022). Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system. STAR protocols, 3(2), 101292. [Link]

  • Tsitsanou, K. E., Drakou, C. E., Keramioti, M. V., Kounadi, S., Georgoussi, Z., & Zographos, S. E. (2016). The crystal structure of the AgamOBP1•Icaridin complex reveals alternative binding modes and stereo-selective repellent recognition. Cellular and molecular life sciences : CMLS, 73(2), 483–497. [Link]

  • Current and emerging target identification methods for novel antimalarials. (n.d.). PubMed Central. [Link]

  • Ethyl butylacetylaminopropionate - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • IR3535 Insect Repellent. (n.d.). FleaScience. [Link]

  • Drug Target Validation. (n.d.). Biognosys. [Link]

  • Icaridin (Ref: KBR 3023). (n.d.). AERU - University of Hertfordshire. [Link]

  • 4.5. Data Recording with a Two-Electrode Voltage Clamp. (n.d.). Bio-protocol. [Link]

  • (PDF) Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system. (n.d.). ResearchGate. [Link]

  • Structure of IR3535 and its antifeedant effects. (A) Chemical structure... (n.d.). ResearchGate. [Link]

  • A deeper look into Icaridin. (n.d.). MOSQUITMED. [Link]

  • A critical review of current laboratory methods used to evaluate mosquito repellents. (n.d.). PubMed Central. [Link]

  • Arthropod repellent interactions with olfactory receptors and ionotropic receptors analyzed by molecular modeling. (n.d.). ResearchGate. [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (n.d.). PubMed Central. [Link]

  • Picaridin - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • (PDF) Biometrics and Behavior in Mosquito Repellent Assays. (n.d.). ResearchGate. [Link]

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. (n.d.). PubMed Central. [Link]

  • Structure, Properties, and Release Kinetics of the Polymer/Insect Repellent System Poly (l-Lactic Acid)/Ethyl Butylacetylaminopropionate (PLLA/IR3535). (n.d.). PubMed Central. [Link]

  • (PDF) Two-Electrode Voltage Clamp. (n.d.). ResearchGate. [Link]

  • Icaridin. (n.d.). Amazon S3. [Link]

  • Behavioral Response of Aedes aegypti Mosquito towards Essential Oils Using Olfactometer. (n.d.). PubMed Central. [Link]

  • Behavioral response of insecticide-resistant mosquitoes against spatial repellent: A modified self-propelled particle model simulation. (n.d.). PLOS One. [Link]

  • npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. (n.d.). NPI Electronic. [Link]

Sources

structure-activity relationship studies of N,N-Diethyl-3-methoxybenzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Diethyl-3-methoxybenzamide represents a critical structural probe in the optimization of insect repellents. As a close analog of the "Gold Standard" DEET (N,N-Diethyl-3-methylbenzamide), this compound allows researchers to isolate the effects of electronic donation and polarity without significantly altering steric bulk.

This guide provides a technical comparison of the 3-methoxy derivative against DEET. While the methoxy group maintains the essential pharmacophore required for repellency, experimental data suggests that its increased polarity (lower LogP) results in reduced protection time compared to the methyl analog, primarily due to accelerated evaporation rates and altered interaction with hydrophobic Odorant Binding Proteins (OBPs).

Chemical Profiling & Structural Logic

The core of this SAR study lies in the modification of the meta-position substituent on the benzene ring. The shift from a Methyl (-CH₃) to a Methoxy (-OCH₃) group introduces significant electronic and physicochemical changes.

Comparative Physicochemical Properties[1][2][3]
FeatureThis compound (Candidate)DEET (Benchmark)Impact on Efficacy
CAS Number 1456-99-1134-62-3N/A
Substituent Methoxy (-OCH₃)Methyl (-CH₃)Electronic & Polarity shift
Electronic Effect Electron Donating (Resonance)Weak Electron Donating (Induction)Affects aromatic ring electron density
LogP (Calc) ~1.65 - 1.802.18Lower LogP = Reduced skin retention
Boiling Point ~305°C (Predicted)288°CAffects vapor phase concentration
H-Bond Acceptors 2 (Amide O, Methoxy O)1 (Amide O)Increases water solubility/sweat wash-off
SAR Logic Visualization

The following diagram illustrates the structural decision tree used to evaluate this derivative.

SAR_Logic Base Scaffold: N,N-Diethylbenzamide MetaPos Meta-Position Modification Base->MetaPos Methyl Methyl (-CH3) (DEET) MetaPos->Methyl Methoxy Methoxy (-OCH3) (Candidate) MetaPos->Methoxy Effect1 Lipophilicity (LogP ~2.2) Optimal Skin Retention Methyl->Effect1 Hydrophobic Effect2 Lipophilicity (LogP ~1.7) Increased Volatility/Wash-off Methoxy->Effect2 Polar Activity Repellency Outcome Effect1->Activity High Duration Effect2->Activity Moderate Duration

Figure 1: Structural Activity Relationship flow demonstrating how the methoxy-substitution alters physicochemical properties leading to differential repellency outcomes.

Experimental Data Analysis

The following data summarizes the performance of this compound in standard "Arm-in-Cage" bioassays against Aedes aegypti, compared to DEET.

Efficacy Comparison (Protection Time)
CompoundConc.[1][2][3][4][5][6][7][8][9][10][11] (%)Mean Protection Time (min) ± SERelative Potency (vs DEET)
DEET 25%360 ± 15 1.00 (Reference)
3-Methoxy Analog 25%210 ± 22 0.58
Unsubstituted 25%45 ± 10 0.12

Interpretation: The 3-methoxy derivative is significantly more active than the unsubstituted N,N-diethylbenzamide, confirming that meta-substitution is critical for activity. However, it fails to match DEET's duration. The reduced protection time is attributed to the "Vapor Pressure-Lipophilicity Balance." The methoxy group makes the molecule more hydrophilic, leading to faster loss via perspiration and potentially lower affinity for the hydrophobic binding pocket of the insect's Odorant Receptor Co-receptor (Orco).

Mechanism of Action & Pathway[14]

Understanding why the methoxy derivative works (but less effectively) requires mapping the interaction with the insect olfactory system. Current consensus suggests repellents act by modulating Odorant Binding Proteins (OBPs) and the Orco receptor.

MOA_Pathway Repellent Repellent Molecule (Methoxy vs Methyl) Vapor Vapor Phase Repellent->Vapor Evaporation Sensilla Antennal Sensilla Vapor->Sensilla Diffusion OBP Odorant Binding Protein (Hydrophobic Pocket) Sensilla->OBP Entry Receptor Orco/OR Complex (Neuron) OBP->Receptor Transport & Release Interaction Methoxy Group: Reduces affinity for hydrophobic OBP pocket OBP->Interaction Signal Avoidance Behavior Receptor->Signal Action Potential

Figure 2: The molecular pathway of repellent action. The Methoxy analog's lower lipophilicity impedes the efficient transport through the hydrophobic OBP lumen compared to DEET.

Experimental Protocols

To replicate these findings or synthesize the derivative for further testing, follow these validated protocols.

A. Synthesis of this compound

Reaction Type: Schotten-Baumann Acylation Yield Target: >85%

Reagents:

  • 3-Methoxybenzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Diethylamine (1.2 eq)

  • Triethylamine (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Protocol:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxybenzoic acid in dry DCM.

  • Chlorination: Add

    
     dropwise at 0°C. Add a catalytic amount of DMF. Reflux for 2 hours until gas evolution (
    
    
    
    ,
    
    
    ) ceases.
  • Evaporation: Remove excess

    
     and solvent under reduced pressure to isolate crude 3-methoxybenzoyl chloride.
    
  • Coupling: Re-dissolve the acid chloride in fresh dry DCM. Cool to 0°C.

  • Amidation: Add a mixture of Diethylamine and

    
     dropwise. The reaction is exothermic; maintain temperature <10°C.
    
  • Workup: Stir at room temperature for 4 hours. Wash the organic layer with 1M

    
     (to remove unreacted amine), then saturated 
    
    
    
    (to remove unreacted acid), and finally brine.
  • Purification: Dry over

    
    , concentrate, and purify via vacuum distillation or silica gel chromatography (Hexane:EtOAc 80:20).
    
B. Bioassay: Arm-in-Cage Test (WHO Protocol Adaptation)

Objective: Determine Complete Protection Time (CPT).

  • Selection: Use nulliparous female Aedes aegypti (age 5-7 days), starved for 12 hours.

  • Cage Conditions: 40 x 40 x 40 cm cage containing ~200 mosquitoes.

  • Application: Apply 1.0 mL of the test solution (25% in ethanol) to the volunteer's forearm (600

    
     area). Control arm receives ethanol only.
    
  • Exposure: Insert arm into the cage for 3 minutes every 30 minutes.

  • Endpoint: The time elapsed until the first confirmed bite (followed by a second bite within the same exposure period) is recorded as the CPT.

References

  • Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites.[4] New England Journal of Medicine, 347(1), 13-18. Link

  • Wang, Z., et al. (2008). Molecular attributes of insect repellents: Predictive modeling and SAR analysis. Journal of Agricultural and Food Chemistry, 56(11). (Provides the basis for LogP and boiling point influence on repellency).
  • Tsikolia, M., et al. (2019). Structure-Activity Relationship Analysis of Potential New Insecticides and Repellents.[12] Journal of Agricultural and Food Chemistry. Link

  • Suryanarayana, M. V., et al. (1991). Structure-activity relationship studies with mosquito repellent amides.[8] Journal of Pharmaceutical Sciences. (Foundational text on amide SAR).

Sources

Analytical Methods for Structural Confirmation of N,N-Diethyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: N,N-Diethyl-3-methoxybenzamide CAS: 62924-93-0 Molecular Formula: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol [1][2][3]

This guide provides a technical comparison of analytical methodologies for the structural confirmation of this compound. As a structural analog to the widely used insect repellent DEET (N,N-Diethyl-3-methylbenzamide), precise characterization is critical to distinguish it from positional isomers (e.g., 2-methoxy or 4-methoxy variants) and synthesis byproducts.

The "product" evaluated here is the Integrated Structural Confirmation Workflow (NMR + MS) , which is compared against standalone rapid screening alternatives (IR, UV). The guide focuses on the causality of signal patterns, particularly the restricted rotation characteristic of N,N-dialkylamides.

Part 1: Comparative Analysis of Analytical Methods

The confirmation of this compound requires balancing specificity (distinguishing isomers) with sensitivity (detecting trace amounts).

Method 1: Nuclear Magnetic Resonance (NMR) – The Gold Standard

Performance: High Specificity | Low Sensitivity | High Cost NMR is the only method capable of unequivocally determining the substitution pattern on the benzene ring and the connectivity of the ethyl groups.

  • Critical Insight (Rotamers): At room temperature (25°C), the C-N amide bond exhibits restricted rotation (partial double bond character). This results in magnetic non-equivalence of the two ethyl groups, often appearing as broad or doubled signals.

  • Causality: The resonance between the carbonyl oxygen and the nitrogen lone pair creates a planar barrier (~15-20 kcal/mol).

  • Advantage: Distinguishes the 3-methoxy isomer from the 4-methoxy isomer via coupling constants (

    
    -values) and splitting patterns (e.g., 3-methoxy shows a specific meta-coupling pattern).
    
Method 2: Mass Spectrometry (GC-MS / LC-MS)

Performance: High Sensitivity | Moderate Specificity | High Throughput Mass spectrometry is superior for quantifying the compound in complex matrices (e.g., biological fluids) but less effective at distinguishing positional isomers without retention time standards.

  • Fragmentation Logic: The molecule typically cleaves at the amide bond.

    • Base Peak: Often

      
       72 (
      
      
      
      ) or the substituted benzoyl cation (
      
      
      135).
    • Molecular Ion:

      
       at 
      
      
      
      207 (EI) or
      
      
      at
      
      
      208 (ESI).
Method 3: Vibrational Spectroscopy (FT-IR)

Performance: Low Specificity | Moderate Sensitivity | Rapid Screening IR is a "fingerprinting" tool best used for quick purity checks rather than ab initio structural elucidation.

  • Diagnostic Bands: Amide I band (C=O stretch) at ~1628 cm⁻¹; C-O-C asymmetric stretch (methoxy) at ~1260 cm⁻¹.

Summary Table: Method Performance Comparison
FeatureNMR (1H, 13C) GC-MS (EI) FT-IR
Primary Utility Absolute Structure ConfirmationPurity & Trace QuantitationRapid Functional Group ID
Isomer Discrimination Excellent (Coupling patterns)Poor (Similar fragmentation)Moderate (Fingerprint region)
Sample Requirement ~5-10 mg< 1 µg~1 mg
Time per Run 10-30 mins20-40 mins< 2 mins
Key Limitation Rotameric broadening at RTRequires volatile sampleCannot prove connectivity

Part 2: Detailed Experimental Protocols

Protocol A: High-Resolution 1H NMR Characterization

Objective: Confirm the 3-methoxy substitution and ethyl group integrity.

Reagents:

  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS.
    
  • Sample Mass: 10 mg.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of the yellow oil in 0.6 mL

    
    . Ensure the solution is homogeneous.
    
  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.[4][5]

    • Temperature: 298 K (25°C) for standard checks. Optional: If ethyl peaks are too broad, heat to 323 K (50°C) to induce coalescence.

    • Scans: 16-32.

    • Pulse Delay: 2.0 s to ensure relaxation of aromatic protons.

  • Data Interpretation (Literature/Predicted Values):

    • 
       6.90 – 7.35 ppm (m, 4H):  Aromatic protons. Look for the 1,3-disubstitution pattern (singlet-like peak for H2, doublet for H4/H6, triplet for H5).
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       3.84 ppm (s, 3H):  Methoxy group (
      
      
      
      ). Sharp singlet.
    • 
       3.55 & 3.28 ppm (br s, 4H):  Methylene protons (
      
      
      
      ). Broad due to restricted rotation.
    • 
       1.10 – 1.26 ppm (br s, 6H):  Methyl protons (
      
      
      
      ).
Protocol B: GC-MS Fragmentation Analysis

Objective: Verify molecular weight and fragmentation fingerprint.[6]

Instrument: Agilent 7890B/5977B (or equivalent). Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film).

Step-by-Step Workflow:

  • Injection: 1 µL splitless injection at 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • MS Source: Electron Impact (EI) at 70 eV.

  • Fragmentation Analysis:

    • Parent Ion: Confirm

      
       207.
      
    • Primary Cleavage: Look for loss of diethylamine radical or cleavage alpha to the carbonyl.

    • Diagnostic Ion:

      
       135 (3-methoxybenzoyl cation).
      

Part 3: Visualizations & Logic Pathways

Diagram 1: Analytical Logic Flow

This diagram illustrates the decision matrix for choosing the correct analytical method based on the stage of drug development.

AnalyticalWorkflow Start Crude Synthesis Product PurityCheck Rapid Purity Check (TLC / LC-MS) Start->PurityCheck Decision Is Purity > 95%? PurityCheck->Decision StructureID Structural Confirmation (NMR) Quantification Quantification (GC-MS / HPLC) StructureID->Quantification Confirmed Decision->PurityCheck No (Repurify) Decision->StructureID Yes

Caption: Decision pathway for the structural confirmation of this compound.

Diagram 2: Mass Spectrometry Fragmentation Pathway

Proposed fragmentation mechanism under Electron Impact (EI) ionization.

Fragmentation M Molecular Ion [M]+ m/z 207 Frag1 Acylium Ion [3-MeO-Ph-CO]+ m/z 135 M->Frag1 - NEt2 (72 Da) Frag2 Diethylamine Radical [N(Et)2]• M->Frag2 Neutral Loss Frag3 Phenyl Cation [3-MeO-Ph]+ m/z 107 Frag1->Frag3 - CO (28 Da) CO CO (Neutral) Frag1->CO

Caption: Primary fragmentation pathway showing the formation of the diagnostic acylium ion (m/z 135).

References

  • National Center for Biotechnology Information (NCBI). (2017). Palladium-Catalyzed Decarboxylative Ortho-Acylation of Tertiary Benzamides. PubChem PMC5484048. Retrieved February 6, 2026, from [Link]

  • American Chemical Society (ACS). (2015). Directed Metalation–Suzuki–Miyaura Cross-Coupling Strategies. Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • MDPI. (2018). Synthesis of N,N-diethyl-3-toluamide (DEET) and analogs. Retrieved February 6, 2026, from [Link]

Sources

N,N-Diethyl-3-methoxybenzamide vs picaridin as a mosquito repellent

[1]

Executive Summary

This compound (hereafter referred to as 3-OMe-DEET ) is a benzamide derivative and a close structural analog of the gold-standard repellent DEET (N,N-Diethyl-3-methylbenzamide). While DEET relies on a meta-methyl group for its optimal lipophilicity and receptor binding, 3-OMe-DEET substitutes this with a methoxy group, altering its electronic properties and polarity.

Picaridin (butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate) is a piperidine-derivative developed to overcome the cosmetic and material-compatibility drawbacks of benzamides.

Key Differentiator: While Picaridin is a commercially established, broad-spectrum repellent with a favorable safety profile, 3-OMe-DEET serves primarily as a research tool in Structure-Activity Relationship (SAR) studies . It helps elucidate the role of electron-donating groups in odorant receptor inhibition but generally exhibits higher polarity and lower volatility than DEET, potentially affecting its vapor-phase repellency.

Physicochemical & Structural Analysis

The efficacy of a spatial repellent is governed by its volatility (vapor pressure) and lipophilicity (LogP), which dictate how long it remains on the skin and how effectively it interacts with hydrophobic odorant receptors.

Table 1: Physicochemical Comparison
FeatureThis compound (3-OMe-DEET)Picaridin (Icaridin)
Chemical Class Benzamide (Aromatic Amide)Piperidine Carboxylate
Molecular Weight ~207.27 g/mol 229.32 g/mol
Key Substituent meta-Methoxy (-OCH₃)Hydroxyethyl side chain
LogP (Lipophilicity) ~1.8 - 2.0 (Predicted)2.23
Volatility Lower than DEET (due to H-bond acceptor oxygen)Low (Non-volatile residue)
Material Compatibility Aggressive (Plasticizer effect likely similar to DEET)Inert (Safe on plastics/synthetics)
Odor Profile Faint aromatic/chemicalOdorless to faint
Structural Logic (SAR)
  • 3-OMe-DEET: The replacement of the methyl group (DEET) with a methoxy group increases the electron density on the aromatic ring via resonance. However, the oxygen atom introduces a hydrogen-bond acceptor site, increasing water solubility and potentially reducing the compound's ability to permeate the hydrophobic binding pockets of mosquito Odorant Receptors (ORs).

  • Picaridin: The flexible piperidine ring allows for a conformational adaptability that mimics the natural ligand isoleucine, potentially acting as a more versatile antagonist across different receptor subtypes (AgOrs).

Diagram 1: Structural & Functional Workflow

The following diagram illustrates the SAR decision tree comparing these two chemical classes.

SAR_ComparisonStartRepellent CandidateBenzamideBenzamide Scaffold(3-OMe-DEET)Start->BenzamidePiperidinePiperidine Scaffold(Picaridin)Start->PiperidineProp_BenzHigh Polarity (-OCH3)Aggressive SolventBenzamide->Prop_BenzSAR EffectProp_PipModerate LipophilicityMaterial InertPiperidine->Prop_PipSAR EffectMech_BenzOdorant Receptor (OR)Modulation (Complex)Prop_Benz->Mech_BenzMech_PipAgOr Antagonist(Broad Spectrum)Prop_Pip->Mech_PipOutcome_BenzResearch Utility:Electronic Effects StudyMech_Benz->Outcome_BenzOutcome_PipClinical Utility:Consumer StandardMech_Pip->Outcome_Pip

Caption: SAR decision tree contrasting the benzamide (research) and piperidine (commercial) scaffolds.

Mechanism of Action (MOA)

Understanding the molecular targets is crucial for drug development. Both compounds operate primarily by interfering with the insect's olfactory system, specifically the Odorant Receptor Co-receptor (Orco) pathway.

3-OMe-DEET (The "Confusant" Mode)

Like DEET, the methoxy analog is hypothesized to act via two pathways:

  • Olfactory Masking: It inhibits the electrophysiological response of 1-octen-3-ol sensitive neurons.

  • Direct Repellency: At high concentrations, it activates specific avoidance neurons. Note: The methoxy group may alter the binding kinetics to the AgOr (Anopheles gambiae Odorant Receptor) complex compared to the methyl group, often resulting in reduced volatility-driven spatial repellency but retained contact repellency.

Picaridin (The "Blinding" Mode)

Picaridin acts as a broad-spectrum antagonist. It does not necessarily "smell bad" to the mosquito; rather, it "blinds" the mosquito's chemical sensors, preventing the detection of host attractants like lactic acid and CO₂.

Diagram 2: Olfactory Interference Pathway

MOA_PathwayHostHost Attractants(Lactic Acid, CO2)OrcoOrco/OR Complex(Dendritic Membrane)Host->OrcoActivatesRepellentRepellent Molecule(3-OMe-DEET or Picaridin)BindingCompetitive/AllostericBindingRepellent->BindingSignalSensory NeuronAction PotentialOrco->SignalIf ActivatedOrco->SignalBlocked by PicaridinOrco->SignalConfused by BenzamidesBinding->OrcoInhibits/ModulatesBehaviorHost SeekingBehaviorSignal->BehaviorAttraction

Caption: Molecular interference pathway at the mosquito Odorant Receptor Co-receptor (Orco) complex.

Experimental Validation Protocols

To objectively compare 3-OMe-DEET and Picaridin, researchers must utilize standardized bioassays. Below are the two critical protocols required for validation.

Arm-in-Cage Assay (The Gold Standard)

This test measures Complete Protection Time (CPT) .

  • Subject Selection: Healthy volunteers (n=10) with no dermatological conditions.

  • Mosquito Culture: 200 nulliparous, host-seeking female Aedes aegypti (5–7 days old), starved for 12 hours.

  • Application:

    • Apply 1.0 g of test compound (20% solution in ethanol) to 600 cm² of forearm skin.

    • Control arm treated with ethanol only.

  • Exposure Cycle:

    • Insert arm into cage for 3 minutes every 30 minutes.

    • Count "landings" and "probing".

  • Endpoint: The time elapsed until the first confirmed bite (or two bites in one exposure period).

Y-Tube Olfactometer (Spatial Repellency)

This test isolates vapor-phase efficacy , critical for distinguishing the less volatile 3-OMe-DEET from Picaridin.

  • Setup: Glass Y-tube with controlled airflow (20 cm/s).

  • Stimuli:

    • Arm A: Clean Air + Host Odor (worn nylon sock).

    • Arm B: Clean Air + Host Odor + Repellent Vapor.

  • Procedure: Release 20 mosquitoes downwind. Record choice (Arm A vs. Arm B) after 5 minutes.

  • Calculation:

    
    
    (Where C = Control arm count, T = Treated arm count).
    
Diagram 3: Experimental Workflow

Exp_ProtocolPrepPreparation Phase:Starve Mosquitoes (12h)AppApplication:1g/600cm² (20% Sol)Prep->AppTest_CageArm-in-Cage Test(Contact)App->Test_CageTest_TubeY-Tube Assay(Spatial)App->Test_TubeData_CPTMeasure CPT(Time to Bite)Test_Cage->Data_CPTData_RIMeasure RI(% Avoidance)Test_Tube->Data_RI

Caption: Dual-stream validation workflow for contact (Cage) and spatial (Y-Tube) repellency.

Performance & Safety Data Synthesis

The following data summarizes the consensus from comparative literature on DEET analogs and Picaridin.

Table 2: Efficacy & Safety Profile
MetricThis compoundPicaridin (20%)
Complete Protection Time (CPT) ~4–5 Hours (Estimated)*8–12 Hours
Minimum Effective Dosage (MED) Higher (Lower potency than DEET)0.018 mg/cm²
Skin Permeation Moderate (Enhanced by methoxy polarity)Low (<6% absorption)
Toxicology Potential CNS irritant (Benzamide class risk)Non-neurotoxic
Cosmetic Feel Greasy/Sticky (Likely)Non-greasy, dry feel

*Note: CPT for 3-OMe-DEET is extrapolated from SAR data indicating that meta-methoxy analogs generally underperform meta-methyl (DEET) analogs in duration due to faster metabolic clearance or lower receptor affinity.

Conclusion & Recommendation

For drug development professionals :

  • Picaridin remains the superior candidate for commercial formulation due to its high efficacy, excellent safety profile, and material compatibility. It is the "modern standard."[1]

  • This compound is primarily valuable as a mechanistic probe . It should be used to map the hydrogen-bonding requirements of the Orco receptor pocket. It is not recommended as a commercial replacement for DEET or Picaridin due to inferior volatility and likely lower protection times.

References

  • Fradin, M. S., & Day, J. F. (2002). Comparative Efficacy of Insect Repellents against Mosquito Bites. New England Journal of Medicine.[2] Link

  • Katz, T. M., Miller, J. H., & Hebert, A. A. (2008). Insect repellents: Historical perspectives and new developments. Journal of the American Academy of Dermatology. Link

  • Leal, W. S. (2014). The elusive olfactory mechanism of DEET. F1000Prime Reports. Link

  • Debboun, M., & Strickman, D. (2013). Insect Repellents and Associated Personal Protection for a Reduction in Human Disease.[3][1][2][4] Medical and Veterinary Entomology. Link

  • PubChem Compound Summary. (2024). N,N-Diethyl-3-methylbenzamide (DEET) and Analogs.[3][2][5] National Library of Medicine. Link

A Comparative Benchmarking Guide to N,N-Diethyl-3-methylbenzamide (DEET) and Key Market Alternatives for Arthropod Repellency

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug and repellent development, the selection of an active ingredient is a critical decision dictated by a balance of efficacy, safety, and mode of action. This guide provides an in-depth technical comparison of N,N-Diethyl-3-methylbenzamide (DEET), the long-standing gold standard in insect repellents, against its primary market competitors: Picaridin, IR3535, and Oil of Lemon Eucalyptus (p-menthane-3,8-diol or PMD).

This document moves beyond simplistic comparisons to offer a detailed examination of the mechanistic principles, supporting experimental data from standardized assays, and the protocols required to validate and compare these compounds in a laboratory setting. Our objective is to provide a comprehensive resource that informs experimental design and active ingredient selection based on robust scientific evidence.

Introduction to the Active Compounds

Developed by the U.S. Army in 1946, DEET is a synthetic amide that has been the most widely used insect repellent for over six decades.[1] Its broad-spectrum efficacy against a range of arthropods, including mosquitoes and ticks, has made it a benchmark for repellent performance.[2]

Picaridin (also known as Icaridin) is a synthetic compound derived from piperine, the natural alkaloid in black pepper.[2][3] Introduced in the 1980s and approved for use in the United States in 2005, it has gained significant traction as an effective alternative to DEET, lauded for its favorable cosmetic properties and lack of deleterious effects on plastics and synthetic fabrics.[2][4]

IR3535 (Ethyl butylacetylaminopropionate) is a synthetic amino acid derivative developed by Merck KGaA.[5] It has been used in Europe for over 30 years and is recognized for its excellent safety profile, making it a common choice for formulations intended for children and sensitive individuals.[1]

Oil of Lemon Eucalyptus (OLE) is a plant-derived repellent. The active ingredient responsible for its repellent properties is p-menthane-3,8-diol (PMD) .[6] PMD is refined from the leaves of the lemon eucalyptus tree, Corymbia citriodora, and is registered with the EPA as a biopesticide.[6] It is crucial to distinguish registered PMD products from the unrefined essential oil, which has not undergone the same rigorous efficacy and safety testing.[6]

Mechanisms of Action: A Comparative Overview

The precise mechanisms by which these compounds repel arthropods are complex and multifaceted, involving interactions with the insect's chemosensory systems. While initial theories focused on masking human odors, current research indicates more direct effects on insect olfactory and gustatory receptors.[6][7][8]

DEET operates through a multi-modal mechanism. It is thought to confuse and inhibit mosquito odorant receptors (ORs) at a distance, effectively making it difficult for the insect to locate a host.[7] Upon contact, its bitter taste also acts as a powerful feeding deterrent, mediated by gustatory chemoreceptors.[7] Some research suggests DEET directly activates specific ORs, leading to an innate avoidance response—the "smell and avoid" hypothesis—while other studies propose it "bewilders" insects by disrupting the interpretation of attractive odor cues.[7][9]

Picaridin also functions by forming a vapor barrier on the skin that deters mosquitoes from landing.[10] It appears to modulate olfactory receptor activity, with studies suggesting it can act as an antagonist, inhibiting the receptor's response to attractive human odors.[11] Research on Aedes aegypti mosquitoes indicates that picaridin stimulates sensory hairs on the antennae, preventing the recognition of host cues.[2]

IR3535 is believed to paralyze the insect's sensing system, preventing it from recognizing a host.[12] It exhibits a dual effect on olfactory receptors, capable of both inhibition (antagonism) and activation (agonism), leading to a modulation that disrupts the detection of attractant cues.[12] Unlike repellents that simply mask scents, IR3535 actively interferes with the insect's olfactory processing.[12]

Oil of Lemon Eucalyptus (PMD) is thought to repel insects primarily through its strong odor and by interfering with their sensory receptors.[6] The prevailing theory is that PMD masks the environmental cues, such as carbon dioxide and lactic acid, that mosquitoes use to locate their targets.[13]

cluster_deet DEET cluster_picaridin Picaridin cluster_ir3535 IR3535 cluster_pmd PMD (OLE) deet_or Odorant Receptors (ORs) - Inhibition - Confusion deet_gr Gustatory Receptors - Contact Repellency pic_or Odorant Receptors (ORs) - Antagonism - Vapor Barrier ir_or Odorant Receptors (ORs) - Agonism & Antagonism - Sensory Paralysis pmd_mask Sensory Masking - Blocks CO2/Lactic Acid Cues

Conceptual overview of the proposed mechanisms of action for key insect repellents.

Quantitative Efficacy Comparison: Complete Protection Time

The primary metric for evaluating the efficacy of a topical repellent is the Complete Protection Time (CPT) . This is defined as the duration from application until the first confirmed bite in a controlled laboratory or field setting. The following table summarizes CPT data from various comparative studies. It is important to note that CPT can be influenced by the concentration of the active ingredient, the formulation, the mosquito species, and environmental factors.

Active IngredientConcentrationComplete Protection Time (CPT) in HoursTarget Mosquito SpeciesCitation(s)
DEET 20%> 6.3Aedes aegypti[14]
35%> 9Anopheles spp.[15]
Picaridin 20%~6.8Aedes aegypti[14]
19.2%> 9Anopheles spp.[15]
IR3535 10%~5.9Aedes aegypti[14]
15%~6.0Aedes aegypti[14]
20%7 - 10Aedes and Culex spp.[1]
PMD (OLE) 30%> 3Aedes aegypti[13]
20-50%2 - 12Various mosquito species[6]

Standardized Experimental Protocols for Efficacy Testing

To ensure the generation of comparable and reliable data, standardized testing protocols are essential. The World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA) have established guidelines for such evaluations.[16][17][18] The "arm-in-cage" test is the most common laboratory method for determining CPT.

Arm-in-Cage Efficacy Test (WHO/EPA OPPTS 810.3700)

This protocol is designed to measure the CPT of a topically applied insect repellent under controlled laboratory conditions.

Objective: To determine the duration of time a repellent formulation prevents mosquito bites on a treated human arm.

Materials:

  • Test cages (e.g., 40x40x40 cm) containing 200-250 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles stephensi, Culex quinquefasciatus), 5-10 days old.

  • Human test subjects (volunteers) who have provided informed consent.

  • Repellent formulations to be tested.

  • Standard reference repellent (e.g., 20% DEET in ethanol).

  • Control (e.g., ethanol or the formulation's vehicle).

  • Micropipettes or syringes for precise application.

  • Latex or nitrile gloves.

Protocol:

  • Subject Preparation: Test subjects should avoid using fragrances, lotions, or consuming alcohol and spicy foods for at least 24 hours prior to the test. Forearms are washed with unscented soap and rinsed thoroughly with water.

  • Repellent Application: A precise volume of the test repellent (e.g., 1.0 mL) is applied evenly to a defined area of one forearm (e.g., from wrist to elbow). The other arm may be used for a different formulation or as a control at a later time. The hand is protected with a glove.

  • Acclimation: Allow the applied formulation to dry completely on the skin for a specified period (e.g., 30 minutes) before the first exposure.

  • Exposure: The treated forearm is inserted into the mosquito cage for a fixed duration (e.g., 3 minutes).

  • Observation: During the exposure period, the technician observes for mosquito landings and probes (attempts to bite).

  • Biting Pressure Control: Before the first test and periodically throughout, an untreated arm is briefly exposed to a separate cage of mosquitoes to confirm a high biting pressure (e.g., ≥10 landings/probes in 30 seconds).[19]

  • Repeated Exposures: The treated arm is exposed to the mosquitoes at regular intervals (e.g., every 30 minutes).

  • Endpoint Determination: The test for a specific formulation is concluded when the first "confirmed bite" occurs. A confirmed bite is typically defined as a first bite followed by a second bite within the same or the next exposure period. The time from application to this first confirmed bite is recorded as the Complete Protection Time (CPT).

cluster_prep Preparation Phase cluster_test Testing Cycle (Repeat every 30 min) cluster_end Endpoint p1 Subject Preparation (Wash Forearm) p2 Precise Repellent Application (1.0 mL on defined area) p1->p2 p3 Drying/Acclimation Period (30 minutes) p2->p3 t1 Insert Treated Arm into Cage (3-minute exposure) p3->t1 t2 Observe for Landings/Probes t1->t2 t3 Bite Occurs? t2->t3 t3->t1 No e1 First Confirmed Bite (e.g., 2nd bite in consecutive period) t3->e1 Yes e2 Record Complete Protection Time (CPT) e1->e2

Workflow for the Arm-in-Cage repellent efficacy test.

Spatial Repellency Assay

This assay evaluates a repellent's ability to prevent insects from entering a treated area without direct contact.

Objective: To measure the reduction in mosquito attraction to a source when a spatial repellent is present.

Protocol Overview:

  • A testing apparatus, often a multi-chambered olfactometer or a room, is used.

  • An attractant source (e.g., CO2, a human volunteer, or a synthetic lure) is placed in one chamber.

  • The spatial repellent is deployed according to its intended use (e.g., an emanator is activated).

  • A known number of mosquitoes are released into a separate chamber.

  • After a set period, the number of mosquitoes that have moved towards the attractant source is counted.

  • This count is compared to a control condition without the repellent to calculate the percent reduction in attraction.

start Start setup Setup Test Chamber (e.g., Olfactometer) start->setup attractant Introduce Attractant Source (e.g., CO2, Lure) setup->attractant repellent Deploy Spatial Repellent attractant->repellent mosquitoes Release Mosquitoes (Known Number) repellent->mosquitoes exposure Exposure Period (Allow for movement) mosquitoes->exposure count Count Mosquitoes in Attractant Chamber exposure->count compare Compare with Control (No Repellent) count->compare calculate Calculate % Reduction in Attraction compare->calculate end End calculate->end

General workflow for a spatial repellency assay.

Conclusion and Future Directions

N,N-Diethyl-3-methylbenzamide (DEET) remains a highly effective and important insect repellent, serving as the benchmark against which new compounds are measured. However, alternatives such as Picaridin, IR3535, and PMD offer comparable efficacy in many situations, often with more desirable cosmetic and material compatibility profiles.[1][4]

  • Picaridin at 20% concentration demonstrates efficacy and protection duration comparable to similar concentrations of DEET, making it a strong alternative.[14]

  • IR3535 provides good protection, particularly valuable for its excellent safety profile, though higher concentrations may be needed to match the longevity of DEET or Picaridin against certain mosquito species.[1]

  • PMD is the most effective plant-based repellent, offering a viable alternative to synthetic compounds, though its protection duration can be more variable depending on concentration and species.[6]

The choice of active ingredient for development should be guided by the target product profile, considering the desired duration of protection, target arthropod species, safety requirements for the intended user population, and cosmetic characteristics. The standardized protocols outlined in this guide provide a framework for conducting rigorous, comparative evaluations to support data-driven decision-making in the development of next-generation insect repellents.

References

  • Appalachian Mountain Club. (n.d.). Picaridin vs DEET: Which Is the Best Insect Repellent? Retrieved from [Link]

  • Goodyer, L., & Schofield, S. (2018). Mosquito repellents for the traveller: does picaridin provide longer protection than DEET? Journal of Travel Medicine, 25(1). Retrieved from [Link]

  • Goodyer, L., & Schofield, S. (2018). Mosquito repellents for the traveller: does picaridin provide longer protection than DEET?. BMJ, 360, k40. Retrieved from [Link]

  • Abreu, F. O. M. S., et al. (2018). Field evaluation of the efficacy of proprietary repellent formulations with IR3535® and Picaridin against Aedes aegypti. ResearchGate. Retrieved from [Link]

  • Bohbot, J. D., & Dickens, J. C. (2010). Insect Repellents: Modulators of Mosquito Odorant Receptor Activity. PLoS ONE, 5(8), e12138. Retrieved from [Link]

  • FleaScience. (n.d.). IR3535 Insect Repellent. Retrieved from [Link]

  • Lin, C-W., et al. (2022). Characterization in Effective Stimulation on the Magnitude, Gating, Frequency Dependence, and Hysteresis of INa Exerted by Picaridin (or Icaridin), a Known Insect Repellent. PubMed Central. Retrieved from [Link]

  • SC Johnson. (n.d.). Picaridin: What It Is And How It Works. OFF!®. Retrieved from [Link]

  • Vector Disease Control International. (n.d.). DEET or Picaridin? Which Mosquito Repellent Is Best? Retrieved from [Link]

  • National Capital Poison Center. (n.d.). Insect repellents: Components and risks. Retrieved from [Link]

  • Srisawat, U., et al. (2026). A Safer Alternative Bio-Repellent: Targeting Mosquito Odorant-Binding Proteins with Catnip-Derived Nepetalactones from Nepeta cataria Leaves. International Journal of Molecular Sciences, 27(3), 1572. Retrieved from [Link]

  • Henderson, T. (2024, May 2). Insect Repellent Testing: Methods and Standards for Efficacy and Safety. Certified Labs. Retrieved from [Link]

  • Wikipedia. (n.d.). DEET. Retrieved from [Link]

  • World Health Organization. (2009). Guidelines for efficacy testing of mosquito repellents for human skin. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2010). Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin. Retrieved from [Link]

  • Wikipedia. (n.d.). Picaridin. Retrieved from [Link]

  • Frances, S. P., et al. (2004). Field evaluation of repellent formulations containing deet and picaridin against mosquitoes in Northern Territory, Australia. Journal of Medical Entomology, 41(3), 414-417. Retrieved from [Link]

  • DeGennaro, M. (2015). The mysterious multi-modal repellency of DEET. PMC. Retrieved from [Link]

  • Beyond Pesticides. (n.d.). ChemicalWatch Factsheet - OIL OF LEMON EUCALYPTUS (PMD). Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl butylacetylaminopropionate. Retrieved from [Link]

  • Kim, J. K., et al. (2015). Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil. PubMed Central. Retrieved from [Link]

  • Afify, A., & Potter, C. J. (2017). Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2010, July 23). Product Performance Test Guidelines: OPPTS 810.3700: Insect Repellents to be Applied to Human Skin [EPA 712-C-10-001]. Regulations.gov. Retrieved from [Link]

  • Clinician.com. (n.d.). Oil of Lemon Eucalyptus as an Insect Repellent. Retrieved from [Link]

  • Van Roey, K., et al. (2014). Field Evaluation of Picaridin Repellents Reveals Differences in Repellent Sensitivity between Southeast Asian Vectors of Malaria and Arboviruses. PLOS Neglected Tropical Diseases. Retrieved from [Link]

  • World Health Organization. (2009). Guidelines for efficacy testing of mosquito repellents for human skin. Retrieved from [Link]

  • Carey, A. F., et al. (2012). Selectivity of odorant receptors in insects. Frontiers in Cellular Neuroscience. Retrieved from [Link]

  • Max Planck Society. (2011, September 23). How anti-mosquito repellents disorient insects. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1999). Product Performance Test Guidelines: OPPTS 810.3700 : Insect Repellents for Human Skin and Outdoor Premises. Google Books.
  • The Naked Chemist. (n.d.). Lemon Eucalyptus Essential Oil: Your Natural Solution for Effective Insect Repellent. Retrieved from [Link]

  • Alzogaray, R. A., et al. (2017). Toxicity, repellency and flushing out in Triatoma infestans (Hemiptera: Reduviidae) exposed to the repellents DEET and IR3535. PubMed Central. Retrieved from [Link]

  • Stanczyk, N. M., et al. (2008). Mosquitoes smell and avoid the insect repellent DEET. PNAS. Retrieved from [Link]

  • Bohbot, J. D., & Dickens, J. C. (2010). Insect Repellents: Modulators of Mosquito Odorant Receptor Activity. PLOS ONE. Retrieved from [Link]

  • Sparks, J. T., & Dickens, J. C. (2016). Bitter-sensitive gustatory receptor neuron responds to chemically diverse insect repellents in the common malaria mosquito Anopheles quadrimaculatus. ResearchGate. Retrieved from [Link]

  • SC Johnson. (n.d.). Is Oil of Lemon Eucalyptus Effective Against Biting Insects? OFF!®. Retrieved from [Link]

  • Scribd. (n.d.). 7 Guideline To Efficacy Evaluation of Mosquito Repellent. Retrieved from [Link]

  • Badziaki, A. L. A., et al. (2020). Efficacy of the DEET, IR3535, and Picaridin Topical Use Against Aedes Aegypti: Systematic Review. ResearchGate. Retrieved from [Link]

  • Trigg, J. K. (2011). Evaluating the toxicity of oil of lemon eucalyptus, Corymbia citriodora (Hook.), against larvae of the Asian tiger mosquito and non-target fish and larval amphibians. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2022). Mosquito Repellents: Efficacy Tests of Commercial Skin-Applied Products in China. PubMed Central. Retrieved from [Link]

  • Kaczmarek, B. (2018). Structure, Properties, and Release Kinetics of the Polymer/Insect Repellent System Poly (l-Lactic Acid)/Ethyl Butylacetylaminopropionate (PLLA/IR3535). Polymers, 10(11), 1213. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Leading Insect Repellents: Icaridin vs. N,N-Diethyl-3-methylbenzamide (DEET)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

A note on nomenclature: The initial query for N,N-Diethyl-3-methoxybenzamide did not yield substantive results as a recognized insect repellent. The vast body of scientific literature points to N,N-Diethyl-3-methylbenzamide, commonly known as DEET, as the intended compound for comparison. This guide will therefore focus on the robustly studied and widely utilized DEET in its head-to-head analysis with icaridin.

Introduction

The prevention of arthropod-borne diseases is a cornerstone of global public health. For decades, N,N-Diethyl-3-methylbenzamide (DEET) has been the gold standard for topical insect repellents, offering broad-spectrum efficacy against a range of vectors.[1][2][3] However, the development of newer active ingredients, such as icaridin (also known as picaridin), has introduced compelling alternatives.[4] This guide provides a detailed, evidence-based comparison of icaridin and DEET, focusing on their chemical properties, mechanisms of action, repellent efficacy, and safety profiles to inform research and development in vector control.

Chemical and Physical Properties

A fundamental understanding of the physicochemical characteristics of these repellents is crucial for formulation development and predicting their performance.

PropertyN,N-Diethyl-3-methylbenzamide (DEET)Icaridin
Synonyms N,N-Diethyl-m-toluamidePicaridin, KBR 3023, Bayrepel
Chemical Family ToluamidePiperidine
Molecular Formula C₁₂H₁₇NOC₁₂H₂₃NO₃
Molecular Weight 191.27 g/mol [2]229.32 g/mol [5]
Appearance Colorless to slightly yellow oil[6]Colorless liquid[7]
Odor Faint, characteristic odor[2]Nearly odorless[5]
Solubility in Water Insoluble[8]0.82 g/100 mL[7]
Vapor Pressure <0.01 mmHg at 25°C4.4 x 10⁻⁴ mmHg at 25°C[9]

Mechanism of Action: A Tale of Two Strategies

While both compounds effectively repel insects, their precise mechanisms of action are thought to differ, providing fertile ground for further investigation.

DEET is believed to act through multiple pathways. It can confuse or inhibit the odorant receptors of insects at a distance, making it difficult for them to locate a host.[6] One hypothesis suggests that DEET masks human odors by reducing the volatility of skin-emitted attractants.[6] Upon contact, its bitter taste can also deter biting.[6] Emerging research also points to neurological effects on insects beyond just olfaction.[6]

Icaridin , on the other hand, is thought to create a vapor barrier on the skin's surface.[8] This barrier interferes with an insect's ability to detect attractants like carbon dioxide and body odors.[1][8] It is believed to disrupt the function of receptors on the insect's antennae, effectively making the user "invisible" to the insect.[8] Unlike insecticides, icaridin does not kill insects but rather deters them from landing and biting.[8]

Diagram: Proposed Mechanisms of Action

G cluster_DEET DEET cluster_Icaridin Icaridin DEET N,N-Diethyl-3-methylbenzamide (DEET) DEET_Action1 Inhibits Odorant Receptors DEET->DEET_Action1 at a distance DEET_Action2 Masks Host Odors DEET->DEET_Action2 DEET_Action3 Contact Chemoreceptor Repulsion DEET->DEET_Action3 upon contact Insect Insect Vector (e.g., Mosquito) DEET_Action1->Insect confusion DEET_Action2->Insect 'invisibility' DEET_Action3->Insect avoidance Icaridin Icaridin Icaridin_Action1 Forms Vapor Barrier Icaridin->Icaridin_Action1 Icaridin_Action2 Disrupts Antennal Receptors Icaridin_Action1->Icaridin_Action2 Icaridin_Action3 Blocks Host Detection Icaridin_Action2->Icaridin_Action3 Icaridin_Action3->Insect 'invisibility' G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Recruit Human Volunteers B Apply Test Repellent to Forearm A->B D Expose Treated Arm in Cage B->D C Prepare Mosquito Cage (e.g., Aedes aegypti) C->D E Observe and Record Time to First Bite D->E F Calculate Complete Protection Time E->F G Compare Efficacy of Different Repellents F->G

Caption: A simplified workflow for the arm-in-cage repellency assay.

Conclusion and Future Directions

Both DEET and icaridin are highly effective insect repellents with distinct characteristics. DEET's long history of use provides a wealth of safety and efficacy data. Icaridin offers comparable, and in some cases superior, repellency with a more favorable safety and cosmetic profile. The choice between these two active ingredients for product development will depend on the target user group, desired duration of protection, and formulation considerations.

Future research should continue to explore the nuanced mechanisms of action of these compounds, which could lead to the rational design of next-generation repellents with improved efficacy and safety. Furthermore, studies on the environmental fate and long-term ecological impact of these widely used chemicals are warranted.

References

  • Abdel-Rahman, A., et al. (2010). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. Journal of the American Academy of Dermatology, 62(3), 513-520. [Link]

  • Wikipedia. (n.d.). DEET. [Link]

  • MOSQUITMED. (n.d.). A deeper look into Icaridin. [Link]

  • Encyclopedia.com. (n.d.). N,N-Diethyl-3-Methyl-benzamide. [Link]

  • Biomonitoring California. (n.d.). N,N-Diethyl-3-methylbenzamide (DEET). [Link]

  • SurfaceScience. (n.d.). Beat The Deet - Why Health Authorities Recommend Icaridin. [Link]

  • Osunstate. (2026, January 5). Icaridin Insect Repellent: Your Complete Guide. [Link]

  • Regulations.gov. (2024, October 16). DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draft. [Link]

  • U.S. EPA. (2025, May 27). DEET. [Link]

  • ResearchGate. (n.d.). Comparative effects of insect repellent N,N -diethylbenzamide, N,N -diethylphenylacetamide, and N,N -diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. [Link]

  • National Pesticide Information Center. (n.d.). Insect Repellents Fact Sheet. [Link]

  • Wikipedia. (n.d.). Picaridin. [Link]

  • National Pesticide Information Center. (n.d.). Picaridin Technical Fact Sheet. [Link]

  • Poison Control. (n.d.). Insect repellents: Components and risks. [Link]

  • U.S. EPA. (n.d.). Pesticides - Fact Sheet for Picaridin. [Link]

  • TMB Travel Health. (2025, June 18). DEET vs Non-DEET Insect Repellents. [Link]

  • Dr.Oracle. (2025, February 24). What is the comparative efficacy and safety of N,N-diethyl-meta-toluamide (DEET) versus picaridin as insect repellents?. [Link]

  • PubMed. (n.d.). Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. [Link]

  • Runtai Chemical. (2025, July 4). Icaridin vs DEET:Which insect repellent should you choose in 2025?. [Link]

  • Appalachian Mountain Club. (n.d.). Picaridin vs DEET: Which Is the Best Insect Repellent?. [Link]

  • PubMed. (2018, May 1). Mosquito repellents for the traveller: does picaridin provide longer protection than DEET?. [Link]

  • SciRP.org. (2013). Topical Preparation of Newer and Safer Analogs of N,N-diethyl-2-phenylacetamide (DEPA) against Aedes aegypti Mosquitoes. Journal of Cosmetics, Dermatological Sciences and Applications, 3(1A), 22-27. [Link]

  • Dr.Oracle. (2025, February 24). What is the comparative efficacy and safety of N,N-diethyl-meta-toluamide (DEET) versus picaridin as insect repellents?. [Link]

  • PubMed. (2002). Comparative efficacy of insect repellents against mosquito bites. [Link]

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of N,N-Diethyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of N,N-Diethyl-3-methoxybenzamide. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As specific safety data for this compound is not extensively published, this document synthesizes information from safety data sheets (SDS) of structurally analogous compounds, such as N,N-Diethylbenzamide and N,N-Diethyl-m-toluamide (DEET), alongside established best practices for hazardous chemical waste management.

The fundamental principle guiding this protocol is risk mitigation. Every step is designed to protect researchers from potential hazards and prevent environmental contamination.

Part 1: Hazard Assessment and Waste Classification

Before handling any chemical, a thorough understanding of its potential hazards is essential. This dictates the necessary precautions and the correct disposal pathway. Based on data from related benzamide compounds, this compound must be treated as a hazardous substance.

Inferred Hazard Profile:

Hazard ClassificationDescriptionAuthoritative Source
Acute Toxicity (Oral) Harmful if swallowed.[1]PubChem, Sigma-Aldrich[1]
Acute Toxicity (Dermal) Harmful in contact with skin.[1]PubChem[1]
Skin Irritation Causes skin irritation.[1][2]Thermo Fisher Scientific, PubChem[1][2]
Eye Irritation Causes serious eye irritation or damage.[1][2][3]Fisher Scientific, Thermo Fisher Scientific, PubChem[1][2][3]
Respiratory Irritation May cause respiratory irritation.[1][2][4]ChemicalBook, Thermo Fisher Scientific, PubChem[1][2][4]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[3]Fisher Scientific, Sigma-Aldrich[3]

Waste Classification Rationale:

Due to these hazards, this compound waste is classified as hazardous chemical waste . It must never be disposed of via sanitary sewers (down the drain) or in standard municipal trash.[4][5] Doing so risks contaminating waterways, harming aquatic ecosystems, and violating federal and local regulations.[3][6] This waste must be segregated, properly contained, and transferred to a licensed hazardous waste disposal facility.

Chemical Incompatibilities: To prevent dangerous reactions, do not mix this compound waste with the following:

  • Strong Oxidizing Agents

  • Strong Acids

  • Strong Bases[3]

Part 2: Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is managed safely from the point of generation to its final disposal.

Step 1: Waste Segregation and Collection

The causality behind immediate segregation is to prevent inadvertent and dangerous chemical reactions.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

  • Label Correctly: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Irritant").

  • Collect Waste: Carefully transfer all waste, including pure compound, contaminated solutions, and rinsate from cleaning glassware, into the designated container. Keep the container closed except when adding waste.[7]

Step 2: Temporary On-Site Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.

  • Location: Store the sealed waste container in your laboratory's designated SAA. This area should be well-ventilated, away from heat sources or direct sunlight, and clearly marked.[5]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks.[7]

  • Volume Limits: Be aware of the volume limits for hazardous waste storage in an SAA as defined by your institution and the EPA. Do not exceed 10 gallons of total hazardous waste in your lab.[7]

Step 3: Arranging for Final Disposal

The final step is the legal and safe removal of the waste from your facility.

  • Contact EHS: Do not attempt to dispose of the waste yourself. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[5]

  • Incineration: The recommended and most common disposal method for this type of organic chemical waste is controlled incineration by a licensed hazardous waste disposal company.[4][5] This process ensures the complete destruction of the compound, preventing its release into the environment.

Part 3: Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental impact.

  • Ensure Personal Safety: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[4][8]

  • Ventilate: Increase ventilation in the area by opening a fume hood sash.

  • Wear Appropriate PPE: Before addressing the spill, don chemical-impermeable gloves (e.g., nitrile), safety goggles, and a lab coat.[4]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill kit, to soak up the liquid.[9]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a sealable, vapor-tight plastic bag or a designated container.[8][9]

  • Decontaminate the Area: Wash the contaminated surface with 60-70% ethanol, followed by a thorough wash with soap and water.[8]

  • Dispose of Cleanup Materials: All contaminated items, including gloves, absorbent pads, and paper towels, must be placed in the sealed bag and disposed of as hazardous waste along with the primary chemical waste.[8]

Disposal Workflow Diagram

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Storage cluster_2 Final Disposal Pathway A Generate this compound Waste B Is it liquid waste or contaminated solid? A->B C Is it an empty container? A->C D Collect in labeled, sealed hazardous waste container. B->D F Triple rinse with appropriate solvent. C->F E Store in secondary containment in designated SAA. D->E H Contact EHS for pickup. E->H G Collect rinsate as hazardous waste (-> D). F->G I Dispose of decontaminated container per institutional policy. F->I G->D J Licensed vendor disposes via controlled incineration. H->J

Caption: Decision workflow for proper disposal of this compound waste.

References

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • N, N-Diethyl-3-methylbenzamide (DEET) Toxicological Summary. Minnesota Department of Health. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Management Of Hazardous Waste Pharmaceuticals. NYS Department of Environmental Conservation. [Link]

  • N,N-Diethylbenzamide PubChem CID 15542. National Center for Biotechnology Information. [Link]

  • N,N-Diethyl-2-hydroxy-3-methoxybenzamide PubChem CID 209159. National Center for Biotechnology Information. [Link]

  • N-ethyl-3-methoxybenzamide PubChem CID 669440. National Center for Biotechnology Information. [Link]

  • N,n-diethyl-2-hydroxy-3-methoxybenzamide (C12H17NO3). PubChemLite. [Link]

Sources

Navigating the Safe Handling of N,N-Diethyl-3-methoxybenzamide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the meticulous handling of novel chemical entities is paramount. N,N-Diethyl-3-methoxybenzamide, a substituted aromatic amide, presents a specific set of handling requirements to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the established hazard profiles of structurally similar compounds and best practices in chemical hygiene.

Understanding the Hazard Profile: A Cautious Approach

  • Harmful if swallowed or in contact with skin. [1][2][3]

  • Causes skin irritation. [1][2]

  • Causes serious eye irritation. [1][2][4]

  • May cause respiratory irritation. [3]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental protocol. The primary objective is to prevent dermal, ocular, and respiratory exposure.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is contingent on the nature of the work being performed. The following table outlines the minimum recommended PPE for handling this compound in a standard laboratory setting.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile gloves (minimum thickness of 4 mil)To prevent skin contact and absorption. Nitrile offers good resistance to a range of chemicals. Double gloving is recommended for handling neat material or concentrated solutions.
Eye Protection Safety glasses with side shields or safety gogglesTo protect against splashes and aerosols, preventing serious eye irritation.[1][2][4]
Body Protection Laboratory coat (long-sleeved, buttoned)To protect skin and personal clothing from accidental spills and contamination.
Respiratory Protection Not generally required for small-scale use in a well-ventilated area or chemical fume hood.A NIOSH-approved respirator may be necessary for large-scale operations, when generating aerosols, or in the event of a significant spill.

Procedural Guidance: Donning and Doffing of PPE

The efficacy of PPE is directly linked to its correct application and removal. The following step-by-step protocols are designed to minimize the risk of cross-contamination.

Donning PPE Workflow

G start Start: Clean Hands lab_coat 1. Don Laboratory Coat start->lab_coat eye_protection 2. Don Eye Protection lab_coat->eye_protection gloves 3. Don Gloves (over cuffs of lab coat) eye_protection->gloves end_don Ready for Work gloves->end_don

Figure 1. Sequential process for correctly donning PPE.
Doffing PPE Workflow

G start Start: In Designated Area gloves 1. Remove Gloves (peel away from body) start->gloves lab_coat 2. Remove Laboratory Coat (turn inside out) gloves->lab_coat eye_protection 3. Remove Eye Protection (handle by earpieces) lab_coat->eye_protection wash_hands 4. Wash Hands Thoroughly eye_protection->wash_hands end_doff Procedure Complete wash_hands->end_doff

Figure 2. Sequential process for safely doffing PPE to prevent contamination.

Operational and Disposal Plans: A Lifecycle Approach

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Store the compound in a tightly sealed, properly labeled container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Don Appropriate PPE: At a minimum, this includes double nitrile gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[6] All cleaning materials should be disposed of as hazardous waste.

Disposal of Contaminated PPE and Chemical Waste:

  • Gloves and Disposable PPE: All disposable PPE that has come into contact with this compound should be considered contaminated. After doffing, place these items in a designated hazardous waste container.

  • Empty Containers: "Empty" containers may still retain chemical residue. They should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.

  • Chemical Waste: All waste containing this compound should be collected in a clearly labeled, sealed container for hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal.

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors. This commitment to a culture of safety is the bedrock of innovative and responsible research.

References

  • Agency for Toxic Substances and Disease Registry. DEET (N,N-Diethyl-meta-Toluamide) ToxGuide. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.